Dimesna free acid
描述
Structure
3D Structure
属性
IUPAC Name |
2-(2-sulfoethyldisulfanyl)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O6S4/c5-13(6,7)3-1-11-12-2-4-14(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUKOOOZTSTOOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)SSCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16208-51-8 (di-hydrochloride salt) | |
| Record name | 2,2'-Dithiodiethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045127115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40196395 | |
| Record name | 2,2'-Dithiodiethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45127-11-5 | |
| Record name | 2,2'-Dithiodiethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045127115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dithiodiethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-DITHIODIETHANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q2L2H0POF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Dimesna Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna, the disulfide dimer of mesna (B1676310) (2-mercaptoethane sulfonate sodium), is a significant uroprotective and nephroprotective agent. It is employed in conjunction with certain cancer chemotherapeutics, such as ifosfamide (B1674421) and cisplatin, to mitigate their toxic side effects on the urinary tract and kidneys. Functioning as a prodrug, Dimesna is metabolically reduced in the kidneys to its active form, mesna, which then neutralizes the harmful metabolites of the anticancer agents. This guide provides a comprehensive overview of the synthesis and characterization of Dimesna free acid (2,2'-dithiodiethanesulfonic acid), offering detailed experimental protocols and data for researchers in drug development and related scientific fields.
Physicochemical Properties
Dimesna is typically handled as its disodium (B8443419) salt, a white to off-white solid. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₀O₆S₄ | [1] |
| Molecular Weight | 282.4 g/mol | [1] |
| Disodium Salt Formula | C₄H₈Na₂O₆S₄ | [2] |
| Disodium Salt Molecular Weight | 326.34 g/mol | [3] |
| Disodium Salt Melting Point | 273 °C (decomposes) | [4] |
| Disodium Salt Solubility in DMSO | 65 mg/mL | [3] |
| Appearance | White to Off-White Solid | [4] |
Synthesis of Dimesna
Dimesna is synthesized through the oxidation of a thiol precursor. A common and effective method involves the hydrolysis and subsequent air oxidation of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt.
Experimental Protocol: Synthesis from S-acetyl-2-mercaptoethane sulfonic acid, sodium salt
This procedure outlines the synthesis of Dimesna via the hydrolysis and oxidation of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt, with a reported yield of approximately 80%.
Materials:
-
S-acetyl-2-mercaptoethane sulfonic acid, sodium salt
-
1N Sodium Hydroxide (B78521) (NaOH)
-
Deionized Water
-
Oxygen source (e.g., compressed air or oxygen cylinder)
Procedure:
-
Dissolve 20 g of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt in deionized water.
-
Adjust the pH of the solution to 9.0 by the dropwise addition of 1N sodium hydroxide while stirring.
-
Bubble oxygen gas through the reaction mixture at a steady rate.
-
Continue stirring the reaction mixture at room temperature for 48 hours.
-
After 48 hours, concentrate the aqueous solution under reduced pressure to induce crystallization.
-
Collect the precipitated product by filtration.
-
Dry the product under vacuum to obtain Dimesna (as the disodium salt).
Quantitative Data:
| Parameter | Value |
| Starting Material | 20 g of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt |
| pH | 9.0 |
| Reaction Time | 48 hours |
| Yield | ~80% |
Characterization of Dimesna
Thorough characterization is essential to confirm the identity and purity of the synthesized Dimesna. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Dimesna.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the synthesized Dimesna in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or 600 MHz FT-NMR spectrometer.
-
Data Acquisition: Use a standard pulse sequence. If residual water signal is problematic in D₂O, a water suppression pulse sequence (e.g., 1D NOESY) can be employed.[5]
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
Expected ¹H NMR Spectral Data (in D₂O):
The structure of Dimesna, ⁻O₃S-CH₂-CH₂-S-S-CH₂-CH₂-SO₃⁻, suggests two distinct triplet signals for the methylene (B1212753) protons.
-
A triplet corresponding to the protons adjacent to the sulfonate group (-CH₂-SO₃⁻).
-
A triplet corresponding to the protons adjacent to the disulfide bond (-CH₂-S-S-).
Note: Specific chemical shift values (ppm) and coupling constants (Hz) should be determined from the acquired spectrum and compared with literature values if available.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of Dimesna and can be adapted for quantification.
Experimental Protocol: HPLC Analysis
The following protocol is based on methods developed for the analysis of Dimesna and its monomer, mesna.[3]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: RP amide C16 column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and phosphate (B84403) buffer (10:90 v/v), with the pH adjusted to 3 with orthophosphoric acid.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized Dimesna in deionized water. Create a series of dilutions for linearity checks if performing quantitative analysis.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Analysis: Determine the retention time and peak area of the Dimesna peak. Purity can be assessed by calculating the percentage of the main peak area relative to the total peak area.
Quantitative Data:
| Parameter | Value |
| Column | RP amide C16 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol/Phosphate Buffer (10:90, v/v), pH 3 |
| Flow Rate | 1 mL/min |
| Wavelength | 210 nm |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Dimesna, confirming its identity.
Experimental Protocol: LC-MS/MS Analysis
This protocol is adapted from methods used for the analysis of Dimesna in biological matrices.[5]
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Spray Voltage: 4000 V.
-
Capillary Temperature: 250 °C.
-
Detection: Selected Reaction Monitoring (SRM) can be used for enhanced specificity and sensitivity.
Procedure:
-
Sample Infusion: Introduce a solution of the synthesized Dimesna into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in full scan mode to identify the parent ion. Perform fragmentation (MS/MS) to observe characteristic daughter ions.
Expected Mass Spectral Data:
-
Parent Ion (this compound, [M-H]⁻): Expected m/z for C₄H₉O₆S₄⁻ is approximately 281.
-
Parent Ion (this compound, [M-2H]²⁻): A doubly charged ion may also be observed.
-
Disodium Dimesna (Exact Mass): The exact mass of the neutral disodium salt is 325.8999.[2]
Mechanism of Action and Biological Pathways
Dimesna's therapeutic effect is realized through its conversion to mesna and subsequent detoxification of harmful chemotherapeutic byproducts.
Metabolic Activation and Uroprotection
Dimesna acts as a prodrug, undergoing reduction in the kidneys to form two molecules of mesna. Mesna, with its free sulfhydryl group, is the active uroprotectant. It neutralizes acrolein, a urotoxic metabolite of ifosfamide and cyclophosphamide, in the bladder via a Michael addition reaction, forming a non-toxic thioether that is safely excreted.
Renal Transport
The uptake of Dimesna into kidney cells is a critical step for its activation. This process is mediated by specific transporters on the renal tubules.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols for synthesis from S-acetyl-2-mercaptoethane sulfonic acid, sodium salt, and for characterization by NMR, HPLC, and MS, offer a solid foundation for researchers. The inclusion of quantitative data and diagrams of its biological pathways further enhances the understanding of this important protective agent. Adherence to these methodologies will enable the reliable production and verification of Dimesna for further research and development in the pharmaceutical industry.
References
- 1. 2,2'-Dithiodiethanesulfonic acid | C4H10O6S4 | CID 65626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimesna | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Disodium 2,2`-dithio-bis-ethane sulphonate [chembk.com]
- 5. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
An In-depth Technical Guide to the Chemical Properties of 2,2'-Dithiodiethanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,2'-dithiodiethanesulfonic acid, also known as dimesna (B1670654) or coenzyme M disulfide. It is a pivotal compound in both pharmaceutical and biological contexts. In the pharmaceutical realm, its disodium (B8443419) salt, dimesna, serves as a prodrug for the uroprotective agent mesna (B1676310), mitigating the urotoxic effects of certain chemotherapeutic agents. In the microbial world, it is the oxidized form of coenzyme M, a key player in the metabolic pathway of methanogenesis. This document collates available data on its physicochemical properties, synthesis, and analysis, offering a valuable resource for researchers and professionals in drug development and related scientific fields.
Chemical and Physical Properties
2,2'-Dithiodiethanesulfonic acid is a symmetrical disulfide compound characterized by two ethanesulfonic acid moieties linked by a disulfide bond. This structure imparts distinct chemical and physical properties that are crucial for its biological and pharmaceutical functions.
Identity and Structure
| Property | Value | Source |
| IUPAC Name | 2-(2-sulfoethyldisulfanyl)ethanesulfonic acid | |
| Synonyms | Dimesna, Coenzyme M disulfide, Bis(2-sulfoethyl)disulfide | |
| CAS Number | 45127-11-5 | |
| Molecular Formula | C₄H₁₀O₆S₄ | |
| Molecular Weight | 282.4 g/mol | |
| Canonical SMILES | C(CS(=O)(=O)O)SSCCS(=O)(=O)O | |
| InChI | InChI=1S/C4H10O6S4/c5-13(6,7)3-1-11-12-2-4-14(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10) |
Physicochemical Data
| Property | Value | Remarks |
| pKa | Strong acid (estimated pKa < 0) | Sulfonic acid groups are highly acidic. For comparison, the pKa of ethanesulfonic acid is approximately -1.68. |
| Solubility | ||
| Water | Soluble | As a short-chain sulfonic acid, it is expected to be highly soluble in water. |
| Methanol | Soluble (estimated) | Expected to be soluble based on the polarity of the molecule. |
| Ethanol | Soluble (estimated) | Expected to be soluble. |
| DMSO | Soluble (estimated) | Expected to be soluble in polar aprotic solvents. |
| XLogP3 | -1.3 | Computationally derived value, indicating high hydrophilicity. |
| Density | 1.769 g/cm³ | |
| Redox Potential | Not available | The redox potential of the disulfide bond is a key parameter for its biological function but has not been experimentally reported. |
Reactivity and Stability
The chemical reactivity of 2,2'-dithiodiethanesulfonic acid is dominated by the disulfide bond and the two sulfonic acid groups.
The sulfonic acid groups are strong acids and will exist in their deprotonated sulfonate form under most physiological conditions. The disulfide bond is susceptible to reduction, a key feature in its biological activity.
Information on the stability of 2,2'-dithiodiethanesulfonic acid (dimesna) itself is limited. However, studies on its reduced form, mesna, indicate that mesna is prone to oxidation to form dimesna, especially in the presence of oxygen. One study showed that a solution of mesna (20 mg/mL) incubated at 37°C showed a 40% decrease in concentration over 14 days, with the formation of dimesna as the sole degradation product. This suggests that the disulfide form is the more stable species under oxidative conditions.
Forced degradation studies, which involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light, are necessary to fully characterize its stability profile. Such studies are crucial for the development of stable pharmaceutical formulations.
Experimental Protocols
Synthesis
A common method for the synthesis of the disodium salt of 2,2'-dithiodiethanesulfonic acid (dimesna) involves the oxidation of a thiol precursor.
Synthesis of Disodium 2,2'-dithiobis(ethanesulfonate) (Dimesna)
This protocol is adapted from a patented method and involves the oxidation of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt.
Materials:
-
S-acetyl-2-mercaptoethane sulfonic acid, sodium salt
-
1N Sodium hydroxide (B78521) solution
-
Water
-
Oxygen gas
Procedure:
-
Dissolve S-acetyl-2-mercaptoethane sulfonic acid, sodium salt in water.
-
Adjust the pH of the solution to 9.0 using 1N sodium hydroxide.
-
Bubble oxygen gas through the stirred reaction mixture for an extended period (e.g., 48 hours) to facilitate the oxidation of the thiol to the disulfide.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, concentrate the aqueous solution to induce crystallization of the product.
-
Isolate the crystalline product by filtration and dry under vacuum.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water mixtures.
Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Biological and Pharmaceutical Significance
Uroprotective Agent (Dimesna)
The disodium salt of 2,2'-dithiodiethanesulfonic acid, dimesna, is administered as a uroprotective agent alongside chemotherapeutic drugs like ifosfamide (B1674421) and cyclophosphamide. These anticancer drugs produce a toxic metabolite, acrolein, which can cause hemorrhagic cystitis (bleeding of the bladder).
In the bloodstream, dimesna is relatively stable. However, upon reaching the kidneys, it is reduced to its active form, mesna (2-mercaptoethanesulfonic acid). Mesna is then excreted into the bladder, where its free thiol group reacts with acrolein, forming a non-toxic, stable thioether that is safely eliminated in the urine.
Uroprotection Signaling Pathway
Coenzyme M Disulfide in Methanogenesis
In the realm of microbiology, 2,2'-dithiodiethanesulfonic acid is known as the disulfide form of coenzyme M (HS-CoM). It is a crucial component of the central metabolic pathway of methanogenic archaea.
In the final step of methanogenesis, methyl-coenzyme M reductase (MCR), a nickel-containing enzyme, catalyzes the reaction between methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB). This reaction produces methane (B114726) (CH₄) and a heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB). This heterodisulfide is then reduced to regenerate the active forms of coenzyme M and coenzyme B, completing the catalytic cycle.
Conclusion
2,2'-Dithiodiethanesulfonic acid is a molecule with significant importance in both medicine and microbiology. Its chemical properties, particularly the reactivity of its disulfide bond, are central to its function. While some data on its properties and synthesis are available, further research is needed to fully characterize its physicochemical properties, such as its pKa, solubility, and redox potential, through experimental determination. Detailed stability studies are also required to support the development of robust pharmaceutical formulations. The information compiled in this guide serves as a foundational resource for scientists and researchers working with this versatile compound.
The Uroprotective Agent Dimesna: A Deep Dive into its Mechanism of Action
For Immediate Release
[City, State] – [Date] – This technical whitepaper provides a comprehensive overview of the mechanism of action of Dimesna (B1670654) (BNP7787, Tavocept), a critical uroprotective agent employed to mitigate the urotoxic effects of certain chemotherapeutic drugs. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding of Dimesna's pharmacokinetics, its role in acrolein detoxification, and the cellular processes involved in its protective effects.
Executive Summary
Chemotherapy-induced hemorrhagic cystitis is a significant dose-limiting toxicity associated with the use of oxazaphosphorine alkylating agents such as ifosfamide (B1674421) and cyclophosphamide (B585). This adverse effect is primarily mediated by the metabolite acrolein, which accumulates in the bladder and causes severe urothelial damage. Dimesna, the disulfide dimer of mesna (B1676310), serves as a stable prodrug that is systemically inactive and is preferentially activated to its therapeutic form, mesna, in the renal tubules. This targeted delivery of mesna to the site of acrolein-induced toxicity is the cornerstone of its uroprotective efficacy. This guide will explore the intricate journey of Dimesna from administration to its ultimate function as a potent uroprotectant.
Core Mechanism of Action: From Dimesna to Mesna
Dimesna (sodium 2,2'-dithio-bis-ethanesulfonate) itself is not the active uroprotectant. Instead, it functions as a prodrug, undergoing reduction to two molecules of mesna (sodium 2-mercaptoethane sulfonate)[1][2]. This conversion is crucial for its uroprotective activity.
In the systemic circulation, mesna is rapidly oxidized to its inactive disulfide form, dimesna.[3][4][5] This ensures that the active thiol group of mesna does not interfere with the cytotoxic action of chemotherapeutic agents in the bloodstream. Upon reaching the kidneys, dimesna is filtered and undergoes reduction back to active mesna in the renal tubules.[3][5] This reactivated mesna is then excreted into the urine, where it can directly neutralize the toxic metabolites of chemotherapy.[3][5]
The primary urotoxic metabolite of ifosfamide and cyclophosphamide is acrolein, a highly reactive unsaturated aldehyde.[3][6][7] Acrolein causes damage to the bladder lining, leading to inflammation and bleeding, a condition known as hemorrhagic cystitis.[3] The uroprotective mechanism of mesna is centered on the chemical inactivation of acrolein. The free thiol group (-SH) of mesna undergoes a Michael addition reaction with the α,β-unsaturated carbonyl group of acrolein.[6] This covalent binding forms a stable, non-toxic thioether conjugate that is then safely excreted in the urine, preventing acrolein from damaging the urothelium.[3][6]
Beyond direct acrolein scavenging, mesna has also been reported to possess antioxidant properties, which may further contribute to its protective effects by mitigating oxidative stress in the bladder mucosa.[3]
Figure 1: Pharmacokinetic and pharmacodynamic pathway of Dimesna.
Pharmacokinetics of Dimesna and Mesna
The distinct pharmacokinetic profiles of Dimesna and its active metabolite, mesna, are central to its targeted uroprotective effect.
| Parameter | Mesna | Dimesna | Reference |
| Half-life (t1/2) | 0.36 hours (IV) | 1.17 - 1.29 hours (IV) | [4][8] |
| 1.2 - 8.3 hours (IV and oral) | [4] | ||
| Peak Plasma Concentration (Oral) | 1.5 - 4 hours | 3 hours | [4][5] |
| Volume of Distribution (Vd) | 0.65 ± 0.24 L/kg | Not specified | [5] |
| Renal Clearance (ClR) | 0.244 ± 0.201 L/hr/kg | 0.157 ± 0.156 L/hr/kg | [8] |
| Fraction Excreted in Urine (20 hrs) | 0.361 ± 0.15 | 0.482 ± 0.25 | [8] |
| AUC Ratio (Mesna/Dimesna) | 1.21 ± 0.57 | [8] |
Table 1: Comparative Pharmacokinetic Parameters of Mesna and Dimesna
Following intravenous administration, mesna is rapidly oxidized to dimesna in the bloodstream.[3][4][5] When administered orally, peak plasma concentrations of mesna and dimesna are reached within approximately 4 and 3 hours, respectively.[4] The urinary bioavailability of orally administered mesna is about 45-79% of that following intravenous administration.[4]
Renal organic anion transporters OAT1, OAT3, and OAT4 are responsible for the kidney-specific uptake of Dimesna.[9] The uptake by these transporters is saturable with Km values of 636 μM, 390 μM, and 590 μM for OAT1, OAT3, and OAT4, respectively.[9]
Enzymatic and Non-Enzymatic Reduction of Dimesna
The conversion of Dimesna back to its active mesna form within the renal system is a critical step. This reduction is facilitated by both enzymatic and non-enzymatic pathways.[1][10]
-
Enzymatic Reduction: The thioredoxin and glutaredoxin systems have been shown to facilitate the reduction of Dimesna to mesna in vitro.[10]
-
Non-Enzymatic Reduction: Dimesna can also be reduced non-enzymatically through thiol-disulfide exchange reactions with endogenous sulfhydryl compounds like cysteine and glutathione.[1][10]
Figure 2: Enzymatic and non-enzymatic reduction pathways of Dimesna.
Experimental Protocols
In Vitro Acrolein Inactivation Assay
Objective: To determine the dose-dependent efficacy of mesna in neutralizing acrolein in a controlled environment.
Methodology:
-
Acrolein is measured in urine or phosphate-buffered saline (PBS) using a headspace-solid-phase microextraction gas chromatography and mass spectrometry method.[11]
-
Mesna is added to the urine or PBS samples at varying concentrations (e.g., 10 µM to 20 mM).[11]
-
The effect of pH on mesna's efficacy can be investigated by adjusting the pH of the PBS.[11]
-
The reduction in acrolein concentration is quantified to determine the dose-dependent inactivation by mesna.[11]
Pharmacokinetic Analysis in Patients
Objective: To determine the pharmacokinetic parameters of mesna and dimesna in human subjects.
Methodology:
-
Patients receive a defined dose of mesna, for example, a 30 mg/kg intravenous bolus followed by a 100 mg/kg infusion over 12 hours.[8]
-
Blood and urine samples are collected at various time points following administration.[8]
-
Plasma and urine concentrations of mesna and dimesna are determined using liquid chromatography with electrochemical detection.[12]
-
To measure dimesna, samples are first reduced back to mesna using sodium borohydride.[8]
-
Pharmacokinetic parameters such as half-life, volume of distribution, clearance, and area under the curve (AUC) are calculated from the concentration-time data.[8]
Figure 3: Experimental workflow for pharmacokinetic analysis.
Clinical Significance and Future Directions
The development of Dimesna and its active form, mesna, has been a significant advancement in supportive care for cancer patients, allowing for the safe administration of higher doses of ifosfamide and cyclophosphamide.[13] Clinical studies have demonstrated the efficacy of mesna in preventing chemotherapy-induced hemorrhagic cystitis.[3][14][15]
Ongoing research continues to explore the potential of Dimesna and mesna in other therapeutic areas. For instance, Dimesna is being investigated for its potential to mitigate cisplatin-induced nephrotoxicity.[9][10] The mechanism in this context may involve the inhibition of aminopeptidase (B13392206) N (APN) by Dimesna-derived disulfide heteroconjugates.[9]
Conclusion
Dimesna serves as an elegant example of a targeted prodrug strategy. Its unique pharmacokinetic profile, characterized by systemic inactivity and localized activation in the kidneys, ensures the delivery of the active uroprotectant, mesna, precisely where it is needed to neutralize the toxic effects of acrolein. A thorough understanding of its mechanism of action, from its metabolic conversion to its chemical interaction with urotoxic metabolites, is essential for optimizing its clinical use and exploring its potential in new therapeutic applications. This technical guide provides a foundational understanding for researchers and clinicians working to improve the safety and efficacy of cancer chemotherapy.
References
- 1. Enzymatic and non-enzymatic mechanisms of dimesna metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Prevention of urotoxic actions of cyclophosphamide and ifosfamide by dimesna (preliminary communication) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mesna? [synapse.patsnap.com]
- 4. Mesna Monograph for Professionals - Drugs.com [drugs.com]
- 5. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mesna - Wikipedia [en.wikipedia.org]
- 7. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of mesna and dimesna after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 11. Inactivation of acrolein by sodium 2-mercaptoethanesulfonate using headspace-solid-phase microextraction gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. High-dose ifosfamide with mesna uroprotection: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Uroprotection with mesna in the chemotherapy of malignant tumors with oxazaphosphorines. Biometric evaluation of a sequential clinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of mesna to prevent ifosfamide-induced urotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Conversion of Dimesna to its Active Metabolite Mesna: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimesna (B1670654) (disodium 2,2'-dithiobis-ethanesulfonate), the physiologically inactive disulfide dimer of mesna (B1676310), serves as a prodrug that is efficiently converted in vivo to its active form, mesna (sodium 2-sulfanylethanesulfonate). This conversion is a critical step in the uroprotective mechanism of mesna, which is co-administered with oxazaphosphorine chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide (B585) to mitigate urotoxic side effects. This technical guide provides an in-depth exploration of the in vivo conversion of dimesna to mesna, detailing the underlying biochemical pathways, pharmacokinetic profiles, and the experimental methodologies used to study this biotransformation. Quantitative data from various studies are summarized, and key experimental protocols are outlined to facilitate further research and development in this area.
Introduction
Mesna is an indispensable uroprotective agent used to prevent hemorrhagic cystitis, a dose-limiting toxicity associated with the alkylating agents ifosfamide and cyclophosphamide.[1] The therapeutic efficacy of mesna relies on the free thiol group of its active form, which neutralizes the urotoxic metabolite acrolein in the urinary tract. Following intravenous or oral administration, mesna is rapidly oxidized in the bloodstream to its inactive disulfide form, dimesna.[2] Dimesna circulates in the plasma and is subsequently reduced back to two molecules of active mesna, primarily in the kidneys and to some extent in the liver.[1][3] This targeted reactivation within the urinary system ensures high concentrations of the protective thiol where it is most needed, while minimizing systemic exposure to the active compound. Understanding the dynamics of this in vivo conversion is paramount for optimizing dosing regimens and ensuring maximal uroprotection.
Biochemical Pathways of Dimesna to Mesna Conversion
The reduction of the disulfide bond in dimesna to yield two molecules of mesna is a crucial biotransformation step. This conversion is not a spontaneous process but is catalyzed by both enzymatic and non-enzymatic mechanisms, primarily involving endogenous reducing systems.
Enzymatic Reduction
The primary enzymatic systems responsible for the reduction of dimesna are the glutathione (B108866) and thioredoxin pathways, which are abundant in the renal tubules and hepatocytes.[4][5]
-
The Glutathione System: This system is a major contributor to dimesna reduction. The key enzyme, glutathione reductase , catalyzes the reduction of glutathione disulfide (GSSG) to its active thiol form, glutathione (GSH), using NADPH as a reducing equivalent.[6] GSH can then directly reduce dimesna in a non-enzymatic reaction or this process can be facilitated by glutathione S-transferases (GSTs).[7][8]
-
The Thioredoxin System: This system also plays a role in dimesna metabolism. Thioredoxin reductase is a ubiquitous flavoenzyme that reduces oxidized thioredoxin using NADPH.[9][10] The reduced thioredoxin, with its active dithiol motif, can then efficiently reduce the disulfide bond of dimesna to generate mesna.[4]
Non-Enzymatic Reduction
In addition to enzymatic catalysis, dimesna can be reduced non-enzymatically through thiol-disulfide exchange reactions with endogenous low-molecular-weight thiols, most notably glutathione (GSH) .[5] This reaction is concentration-dependent and contributes to the overall pool of active mesna.
The following diagram illustrates the key pathways involved in the in vivo conversion of dimesna to mesna.
Caption: In vivo conversion of dimesna to mesna and its uroprotective mechanism.
Pharmacokinetics of Dimesna and Mesna
The pharmacokinetic profiles of dimesna and mesna have been characterized in several clinical studies. Following intravenous administration of mesna, it is rapidly oxidized to dimesna, leading to a short half-life for the parent drug.[11] Oral administration of mesna results in a delayed time to peak concentration.[2] The subsequent reduction of dimesna back to mesna in the kidneys and liver leads to the sustained presence of the active thiol in the urine, which is essential for its uroprotective effect.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for mesna and dimesna from studies in healthy volunteers and patients.
Table 1: Pharmacokinetic Parameters of Mesna Following Intravenous and Oral Administration
| Parameter | Intravenous Administration | Oral Administration | Reference(s) |
| Half-life (t½) | 0.12 ± 0.15 hours (alpha), 2.12 ± 1.61 hours (beta) | ~2.9 hours (time to peak) | [2][11] |
| Volume of Distribution (Vd) | 0.324 ± 0.336 L/kg (central) | Not reported | [11] |
| Total Clearance (Cl) | 0.755 ± 0.507 L/hr/kg | Not reported | [11] |
| Urinary Excretion (as mesna) | ~32% of dose | 31-33% of dose | [12][13] |
Table 2: Pharmacokinetic Parameters of Dimesna Following Intravenous Administration of Mesna
| Parameter | Value | Reference(s) |
| Half-life (t½) | 1.29 ± 0.6 hours | [11] |
| Mean Residence Time (MRT) | 6.68 ± 1.05 hours | [11] |
| Urinary Excretion (as dimesna) | ~33% of dose | [12] |
| AUC (mesna)/AUC (dimesna) Ratio | 1.21 ± 0.57 | [11] |
Experimental Protocols
This section outlines the key experimental methodologies used to investigate the in vivo conversion of dimesna to mesna.
Quantification of Mesna and Dimesna in Biological Samples
A robust and sensitive analytical method is crucial for accurately determining the concentrations of mesna and dimesna in plasma and urine. High-performance liquid chromatography (HPLC) with electrochemical detection is a widely used and validated method.[14]
Protocol: HPLC with Electrochemical Detection
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an equal volume of a deproteinizing solution (e.g., 0.0825 M sulfuric acid containing 1.25% w/vol sodium hexametaphosphate).[14]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
The supernatant is collected for analysis. To measure total mesna (mesna + dimesna), the supernatant is treated with a reducing agent like sodium borohydride (B1222165) to convert dimesna to mesna prior to analysis.[14]
-
-
Sample Preparation (Urine):
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An aqueous solution of sodium citrate (B86180) (0.1 M), tetrabutylammonium (B224687) phosphate (B84403) (0.001 M), and triethylamine (B128534) (1:10,000, vol/vol), adjusted to pH 5 with phosphoric acid.[14]
-
Flow Rate: 2 mL/min.[14]
-
Detection: Electrochemical detector set at +450 mV.[14]
-
-
Quantification:
-
Generate a standard curve using known concentrations of mesna.
-
Calculate the concentration of mesna and dimesna (by difference after reduction) in the samples based on the peak height or area ratio to an internal standard.
-
In Vitro Dimesna Reduction Assays
In vitro assays using tissue homogenates or purified enzymes are essential for elucidating the specific mechanisms of dimesna reduction.
Protocol: Dimesna Reduction in Liver Homogenates
-
Preparation of Liver Homogenate:
-
Perfuse isolated rat livers with a protein-free buffered solution.[1]
-
Homogenize the liver tissue in a suitable buffer.
-
Centrifuge the homogenate to obtain a supernatant fraction (cytosol and microsomes).
-
-
Reduction Assay:
-
Incubate the liver homogenate with a known concentration of dimesna at 37°C.
-
To investigate the involvement of specific pathways, co-incubate with inhibitors of glutathione reductase or thioredoxin reductase. To confirm the role of glutathione, deplete GSH using agents like buthionine sulfoximine (B86345) prior to the assay.[1]
-
At various time points, stop the reaction (e.g., by adding a deproteinizing agent).
-
Analyze the samples for the formation of mesna using the HPLC method described above.
-
-
Data Analysis:
-
Calculate the rate of mesna formation to determine the kinetics of dimesna reduction.
-
The following diagram outlines a general workflow for studying dimesna to mesna conversion.
Caption: A generalized experimental workflow for investigating dimesna conversion.
Conclusion
The in vivo conversion of dimesna to mesna is a highly efficient and targeted process that is fundamental to the uroprotective action of this drug. This biotransformation is primarily mediated by the glutathione and thioredoxin reductase systems in the kidneys and liver, ensuring high concentrations of the active thiol in the urinary tract where it can neutralize toxic chemotherapy metabolites. A thorough understanding of the pharmacokinetics and the biochemical pathways governing this conversion is essential for the rational design of dosing schedules and the development of novel therapeutic strategies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate this critical aspect of mesna pharmacology.
References
- 1. Reduction of dimesna to mesna by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Estimation of mesna and dimesna in plasma and urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 5. Enzymatic and non-enzymatic mechanisms of dimesna metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity assays of mammalian thioredoxin and thioredoxin reductase: fluorescent disulfide substrates, mechanisms, and use with tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thioredoxin Reductase (TrxR) Activity Assay Kit - Elabscience® [elabscience.com]
- 11. Pharmacokinetics of mesna and dimesna after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary excretion of ifosfamide, 4-hydroxyifosfamide, 3- and 2-dechloroethylifosfamide, mesna, and dimesna in patients on fractionated intravenous ifosfamide and concomitant mesna therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. login.medscape.com [login.medscape.com]
- 14. Liquid chromatographic analysis of mesna and dimesna in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Dimesna Free Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Dimesna free acid, also known as 2,2'-dithiodiethanesulfonic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. The information is presented in a structured format, including detailed data tables, experimental protocols, and a visualization of its mechanism of action.
Core Physicochemical Properties
This compound is the parent acid of Dimesna, which is the disodium (B8443419) salt form. Dimesna is recognized for its role as a uroprotective agent, mitigating the urotoxic effects of certain chemotherapeutic agents. A thorough understanding of the physicochemical properties of the free acid is crucial for its development, formulation, and understanding its biological behavior.
Chemical Identity
| Property | Value |
| Chemical Name | 2,2'-dithiodiethanesulfonic acid |
| Synonyms | This compound, Bis(2-sulfoethyl)disulfide |
| Molecular Formula | C4H10O6S4 |
| Molecular Weight | 282.4 g/mol [1] |
| CAS Number | 45127-11-5[1] |
| Chemical Structure | O=S(O)(CCSCC--INVALID-LINK--(=O)O)=O |
Physicochemical Data
| Property | This compound | Dimesna (Disodium Salt) |
| Melting Point | Data not available | 273 °C (decomposes)[2] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | DMSO (Slightly), Methanol (Slightly)[2] |
| pKa | Data not available (expected to be strongly acidic due to the sulfonic acid groups) | Not applicable |
| LogP (Computed) | -1.3[1] | Not applicable |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, standard methodologies for active pharmaceutical ingredients (APIs) can be applied.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the conventional shake-flask method.
Protocol:
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffers of various pH, ethanol) in a sealed, inert container.
-
Equilibration: The container is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, filtered, and diluted as necessary. The concentration of the dissolved this compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of the sulfonic acid groups in this compound can be determined by potentiometric titration.
Protocol:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically purified water. The initial concentration should be accurately known.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the this compound solution using a precision burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Due to the strong acidic nature of sulfonic acids, the initial equivalence point may be difficult to determine accurately in aqueous solution. Advanced data analysis methods, such as the derivative method, may be employed to precisely locate the equivalence points.
Mechanism of Action
Dimesna functions as a prodrug that is converted in the body to its active metabolite, mesna. Mesna then acts as a uroprotectant by detoxifying reactive and urotoxic metabolites of certain chemotherapy drugs, such as cyclophosphamide (B585) and ifosfamide.
Figure 1: Mechanism of action of Dimesna.
The diagram above illustrates the bioactivation of Dimesna to Mesna in the kidneys. Subsequently, in the bladder, Mesna's free thiol group reacts with and neutralizes the urotoxic metabolites generated from chemotherapy agents, preventing bladder toxicity.
References
Dimesna Free Acid: A Technical Guide to Mitigating Chemotherapy-Induced Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of dimesna (B1670654) free acid and its role as a uroprotective agent against the toxic side effects of certain chemotherapeutic drugs, primarily those from the oxazaphosphorine class like cyclophosphamide (B585) and ifosfamide (B1674421). Dimesna, the disulfide dimer of mesna (B1676310), functions as a prodrug, converting to its active form, mesna, in vivo. Mesna then localizes in the bladder and detoxifies acrolein, a highly urotoxic metabolite of cyclophosphamide and ifosfamide, thereby preventing hemorrhagic cystitis. This guide details the mechanism of action, summarizes key quantitative data from preclinical studies in structured tables, provides detailed experimental protocols for inducing and evaluating chemotherapy-induced toxicity in animal models, and visualizes the relevant signaling pathways and experimental workflows using Graphviz diagrams.
Introduction
Chemotherapy with oxazaphosphorine alkylating agents, such as cyclophosphamide and ifosfamide, is a cornerstone in the treatment of various malignancies. However, the clinical utility of these agents is often limited by severe urotoxicity, most notably hemorrhagic cystitis.[1][2] This adverse effect is primarily caused by the metabolite acrolein, which accumulates in the bladder and causes significant damage to the urothelium.[3][4]
Dimesna (disodium 2,2'-dithio-bis-ethane sulfonate) is a cytoprotective agent that serves as a stable prodrug of mesna (sodium 2-mercaptoethane sulfonate).[5] In the bloodstream, dimesna is reduced to two molecules of mesna. Mesna is then filtered by the kidneys and concentrated in the bladder, where its free thiol group effectively neutralizes acrolein, forming a non-toxic compound that is safely excreted.[2][5] This targeted delivery of the active protective agent minimizes systemic side effects while providing maximal protection where it is most needed.
Mechanism of Action
The protective effect of dimesna is a multi-step process that begins with its conversion to mesna and culminates in the detoxification of acrolein in the urinary bladder.
Pharmacokinetics and Activation
Following administration, dimesna is rapidly reduced to mesna in the bloodstream.[5] Mesna is then filtered by the glomerulus and enters the renal tubules. In the urinary tract, mesna's sulfhydryl group is readily available to react with and neutralize urotoxic chemotherapy metabolites.[2]
Acrolein Scavenging
Acrolein, a highly reactive unsaturated aldehyde, is a major urotoxic metabolite of cyclophosphamide and ifosfamide.[3][4] It causes damage to the bladder urothelium through direct chemical irritation and by inducing oxidative stress. Mesna's free thiol (-SH) group reacts with the double bond of acrolein via a Michael addition reaction, forming a stable, non-toxic thioether conjugate that is then excreted in the urine.[2]
Anti-inflammatory and Antioxidant Effects
Acrolein-induced bladder injury triggers an inflammatory cascade characterized by the production of reactive oxygen species (ROS), activation of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), and the subsequent release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[3][6] By scavenging acrolein, mesna prevents the initiation of this inflammatory cascade, thereby reducing edema, hemorrhage, and infiltration of inflammatory cells into the bladder tissue.[3][5]
Modulation of Receptor Tyrosine Kinase Signaling (Putative)
Some evidence suggests that dimesna may also exert protective effects by modulating the activity of receptor tyrosine kinases such as EGFR, MET, and ROS1. It is proposed that dimesna disrupts extracellular disulfide bonds on these receptors, which could alter their downstream signaling pathways that are often associated with cell proliferation and survival.[7][8] The precise downstream effects of this modulation in the context of reducing chemotherapy-induced toxicity require further investigation.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies investigating the protective effects of mesna (the active form of dimesna) against chemotherapy-induced toxicity in animal models.
| Parameter | Control | Ifosfamide (IFO) | IFO + Mesna | Reference |
| Bladder Wet Weight (mg) | 100 ± 10 | 320.1 ± 25.5 | 146.5 ± 15.2 | [6] |
| Edema Score (0-3) | 0 | 3 (2-3) | 1 (0-1) | [5][9] |
| Hemorrhage Score (0-3) | 0 | 3 (2-3) | 1 (0-1) | [5][9] |
| Histopathological Changes Score (0-3) | 0 | 3 (2-3) | 1 (0-1) | [5][9] |
Table 1: Uroprotective Effect of Mesna in Ifosfamide-Induced Hemorrhagic Cystitis in Rats. Data are presented as mean ± SD or median (min-max).
| Parameter | Control | Cyclophosphamide (CP) | CP + Mesna | Reference |
| Bladder Wet Weight (mg) | 85 ± 5 | 187 ± 12 | 102 ± 8 | [10] |
| Bladder Tumor Incidence (%) | 0 | 30 | 5 (dose-dependent reduction) | [11] |
Table 2: Uroprotective Effect of Mesna in Cyclophosphamide-Induced Bladder Toxicity in Rats. Data are presented as mean ± SD or percentage.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, focusing on the induction and evaluation of chemotherapy-induced hemorrhagic cystitis in a rat model.
Animal Model of Ifosfamide-Induced Hemorrhagic Cystitis
Objective: To induce a reproducible model of hemorrhagic cystitis in rats using ifosfamide to evaluate the efficacy of uroprotective agents.
Materials:
-
Male Wistar rats (200-250 g)
-
Ifosfamide (IFO)
-
Mesna
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Dissection tools
-
Analytical balance
-
Formalin (10%) for tissue fixation
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):
-
Group 1: Control (saline injection)
-
Group 2: Ifosfamide (IFO) alone
-
Group 3: IFO + Mesna
-
-
Drug Preparation and Administration:
-
Dissolve ifosfamide in sterile saline to a final concentration for a dose of 120 mg/kg.[9]
-
Dissolve mesna in sterile saline for a dose of 40 mg/kg.[9]
-
Administer a single intraperitoneal (i.p.) injection of ifosfamide (120 mg/kg) to the animals in Groups 2 and 3.[9]
-
Administer mesna (40 mg/kg, i.p.) to the animals in Group 3 at the same time as, and at 4 and 8 hours after, ifosfamide administration.[9]
-
Administer an equivalent volume of saline to the control group.
-
-
Observation and Euthanasia:
-
Monitor the animals for clinical signs of toxicity.
-
After 24 hours (or as per study design), euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[6]
-
-
Bladder Excision and Evaluation:
-
Immediately after euthanasia, carefully dissect the urinary bladder.
-
Empty the bladder of urine and blot it dry.
-
Weigh the bladder to determine the bladder wet weight (BWW).[6][10]
-
Macroscopically score the bladder for edema and hemorrhage based on a predefined scale (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe).[5][9]
-
Fix the bladder in 10% formalin for histopathological analysis.
-
Histopathological Evaluation
Objective: To microscopically assess the extent of bladder damage and inflammation.
Procedure:
-
Tissue Processing: Dehydrate the formalin-fixed bladder tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Sectioning and Staining: Cut 5 µm thick sections and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope.
-
Scoring: Score the sections for histopathological changes, including urothelial desquamation, inflammatory cell infiltration, edema, and hemorrhage, using a semi-quantitative scoring system (e.g., 0 = no change, 1 = mild, 2 = moderate, 3 = severe).[5][9]
Visualizations of Pathways and Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Metabolism of Oxazaphosphorine Chemotherapy.
Caption: Dimesna Activation and Acrolein Detoxification.
Caption: Acrolein-Induced Inflammatory Signaling Cascade.
References
- 1. The mouse cyclophosphamide model of bladder pain syndrome: tissue characterization, immune profiling, and relationship to metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats [frontiersin.org]
- 3. Protective effect of ketamine against hemorrhagic cystitis in rats receiving ifosfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP induced Cystitis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 5. Comparision of uroprotective activity of reduced glutathione with Mesna in Ifosfamide induced hemorrhagic cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signaling networks assembled by oncogenic EGFR and c-Met - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling networks assembled by oncogenic EGFR and c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparision of uroprotective activity of reduced glutathione with mesna in ifosfamide induced hemorrhagic cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The prevention of cyclophosphamide-induced bladder swelling in the rat by I.V. administration of sodium-2-mercaptoethane sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevention of urinary bladder tumors in cyclophosphamide-treated rats by additional medication with the uroprotectors sodium 2-mercaptoethane sulfonate (mesna) and disodium 2,2'-dithio-bis-ethane sulfonate (dimesna) - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimesna Free Acid: A Technical Guide to its Role in Mitigating Cisplatin Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors, but its clinical utility is frequently hampered by dose-limiting nephrotoxicity. This technical guide provides an in-depth analysis of Dimesna free acid, also known as Tavocept™ (BNP7787), a promising agent in the mitigation of cisplatin-induced kidney injury. Dimesna, the disulfide form of mesna (B1676310), is designed to selectively protect the kidneys from the toxic effects of cisplatin without compromising its antitumor efficacy. This document details the proposed mechanisms of action, summarizes key preclinical and clinical data, outlines experimental protocols, and visualizes the critical pathways involved.
Mechanism of Action
Dimesna's protective effect is primarily localized to the kidneys, a feature that distinguishes it from other systemically available chemoprotectants. The core of its mechanism lies in its metabolic activation to mesna within the renal tubules.
Key Mechanisms:
-
Renal Conversion to Mesna: Dimesna is stable in plasma but is readily converted to its active form, mesna (sodium 2-mercaptoethane sulfonate), in the kidneys.[1]
-
Inactivation of Toxic Platinum Species: Once formed in the kidneys, the free thiol group of mesna can locally inactivate toxic platinum species, thereby preventing damage to renal tubular cells.[1]
-
Inhibition of Gamma-Glutamyl Transpeptidase (GGT): Dimesna-derived mesna-disulfide heteroconjugates are thought to inhibit GGT, an enzyme involved in the metabolic activation of cisplatin to its nephrotoxic species.[2]
-
Lack of Interference with Antitumor Activity: As Dimesna does not contain a free thiol group in its inactive form, it does not interfere with the antitumor effects of cisplatin in the systemic circulation.[3][4]
Preclinical and Clinical Data
Preclinical Studies
Preclinical investigations in animal models have demonstrated the potential of Dimesna to protect against cisplatin-induced nephrotoxicity.
Table 1: Summary of Preclinical Data from a Study in Dogs with Bladder Cancer [1]
| Parameter | Tavocept/Cisplatin Group (n=14) | Historical Control Group (Cisplatin alone) (n=14) | P-value |
| Incidence of Peak Serum Creatinine (B1669602) >2.0 mg/dL | 3/14 | 9/14 | - |
| Nephrotoxicity Grade | Significantly Lower | - | 0.04 |
| Mean Baseline Serum Creatinine (mg/dL) | 0.74 | - | - |
| Mean Peak Serum Creatinine (mg/dL) | 1.64 | - | - |
| Median Baseline Serum Creatinine (mg/dL) | 0.7 | - | - |
| Median Peak Serum Creatinine (mg/dL) | 1.4 | - | - |
Clinical Trials
Phase I clinical trials have evaluated the safety and pharmacokinetics of Dimesna in combination with cisplatin.
Table 2: Summary of a Phase I Clinical Trial of Dimesna with Cisplatin and Paclitaxel (B517696) [5]
| Parameter | Finding |
| Recommended Dose | 18.4 g/m² of BNP7787 (Dimesna) |
| Dose-Limiting Toxicity | Not observed up to 41.0 g/m² |
| Pharmacokinetics | AUC0-inf of the metabolite mesna was approximately 6.3% of the AUC0-inf of BNP7787. Co-administration of paclitaxel and cisplatin did not appear to influence the pharmacokinetics of BNP7787 and mesna. |
| Efficacy | Overall response rate was 43% |
Experimental Protocols
In Vivo Animal Model (Canine Study)
A study evaluating Dimesna in dogs with transitional cell carcinoma of the bladder provides a framework for an in vivo experimental protocol.[1]
-
Animal Model: Dogs with naturally occurring transitional cell carcinoma (TCC) of the bladder.
-
Treatment Regimen:
-
Tavocept (Dimesna) administered prior to cisplatin.
-
Cisplatin administered with a shortened diuresis protocol (90 minutes compared to the standard >6 hours).
-
Piroxicam co-administration.
-
-
Assessment of Nephrotoxicity:
-
Serial monitoring of serum creatinine levels.
-
Primary endpoint: Incidence of peak serum creatinine concentration >2.0 mg/dL.
-
Grading of nephrotoxicity based on established veterinary criteria.
-
-
Outcome Measures:
-
Safety and tolerability of the combination therapy.
-
Tumor response rate.
-
Survival time.
-
In Vitro Mechanistic Studies
To elucidate the molecular mechanisms, in vitro experiments can be designed.
-
Cell Lines: Human or rodent renal proximal tubular epithelial cell lines.
-
Treatment Conditions:
-
Control (vehicle).
-
Cisplatin alone.
-
Dimesna alone.
-
Cisplatin in combination with varying concentrations of Dimesna.
-
-
Mechanistic Assays:
-
GGT Activity Assay: To confirm the inhibitory effect of Dimesna on gamma-glutamyl transpeptidase.
-
Reactive Oxygen Species (ROS) Assay: To measure the impact on cisplatin-induced oxidative stress.
-
Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V/PI staining): To quantify the reduction in cisplatin-induced apoptosis.
-
Cell Viability Assays (e.g., MTT, LDH release): To assess the protective effect of Dimesna on cell survival.
-
Conclusion and Future Directions
This compound represents a targeted approach to mitigating cisplatin nephrotoxicity. Its selective activation in the kidneys offers a significant advantage over systemic antioxidants that may interfere with the chemotherapeutic efficacy of cisplatin. The available preclinical and early-phase clinical data are encouraging, demonstrating a favorable safety profile and a reduction in markers of renal injury.
Future research should focus on:
-
Larger, randomized controlled clinical trials to definitively establish the efficacy of Dimesna in preventing or reducing the severity of cisplatin-induced nephrotoxicity in cancer patients.
-
Further elucidation of the molecular pathways modulated by Dimesna in renal cells beyond GGT inhibition.
-
Investigation into the potential synergistic or protective effects of Dimesna when used with other nephrotoxic chemotherapeutic agents.
This technical guide provides a comprehensive overview of the current understanding of Dimesna's role in the context of cisplatin chemotherapy. As research progresses, Dimesna may become an integral part of treatment regimens, allowing for the safer and more effective use of cisplatin in oncology.
References
- 1. Clinical Evaluation of Tavocept to Decrease Diuresis Time and Volume in Dogs with Bladder Cancer Receiving Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin chemotherapy and renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesna | CancerIndex [cancerindex.org]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. Phase I and pharmacologic study of BNP7787, a novel chemoprotector in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dimesna Free Acid: A Prodrug Approach to Targeted Mesna Uroprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mesna (B1676310) is the current standard of care for preventing hemorrhagic cystitis, a debilitating and dose-limiting toxicity associated with the use of oxazaphosphorine chemotherapeutic agents such as ifosfamide (B1674421) and cyclophosphamide (B585). However, the rapid systemic oxidation of mesna to its inactive disulfide metabolite, dimesna (B1670654) (also known as mesna disulfide), necessitates frequent administration to maintain adequate uroprotective concentrations in the bladder. This technical guide explores the chemistry, mechanism of action, and experimental evaluation of dimesna as a prodrug of mesna. By leveraging the body's natural metabolic pathways, dimesna provides a targeted delivery system, releasing the active mesna predominantly within the renal tubules and bladder, thereby offering the potential for improved therapeutic efficacy and patient convenience. This document provides a comprehensive overview of the underlying science, quantitative data, and detailed experimental methodologies relevant to the study of dimesna as a prodrug for mesna.
Introduction: The Challenge of Oxazaphosphorine-Induced Urotoxicity
Ifosfamide and cyclophosphamide are potent alkylating agents widely used in the treatment of a variety of cancers.[1] Their clinical utility is often limited by severe urotoxicity, primarily hemorrhagic cystitis.[2][3] This adverse effect is mediated by the metabolic byproduct acrolein, which accumulates in the urine and causes severe bladder irritation, inflammation, and bleeding.[4][5]
Mesna (sodium 2-mercaptoethane sulfonate) was developed to mitigate this toxicity.[1] Its free sulfhydryl (-SH) group effectively neutralizes acrolein in the urine through a Michael addition reaction, forming a stable, non-toxic thioether conjugate.[4][5] However, following intravenous or oral administration, mesna is rapidly oxidized in the bloodstream to its inactive disulfide form, dimesna.[1][4] This rapid inactivation necessitates multiple doses or continuous infusions of mesna to ensure that therapeutically effective concentrations of the active thiol are present in the urine when acrolein is being excreted.[6][7]
Dimesna: A Prodrug Strategy for Targeted Mesna Delivery
Dimesna, the inactive disulfide metabolite of mesna, can be utilized as a prodrug to deliver the active mesna to its site of action in the urinary tract.[8][9] The core principle of this strategy is based on the pharmacokinetic profile of dimesna.
Mechanism of Action: From Systemic Inactivity to Localized Activation
Following administration, dimesna circulates systemically in its inactive form.[1] It is then filtered by the glomeruli into the renal tubules.[1][6] Within the renal tubular cells and the urinary tract, dimesna is reduced back to two molecules of active mesna.[8][9] This targeted reactivation ensures that high concentrations of the uroprotective agent are available precisely where the toxic metabolites of chemotherapy are concentrated.[8]
The in vivo reduction of dimesna is facilitated by enzymatic and non-enzymatic pathways. The thioredoxin and glutaredoxin systems, key cellular redox regulators, have been shown to enzymatically reduce dimesna.[10] Additionally, non-enzymatic thiol-disulfide exchange with endogenous thiols like glutathione (B108866) (GSH) contributes to the regeneration of mesna.[10]
Quantitative Data: A Comparative Overview of Mesna and Dimesna
The following tables summarize key quantitative parameters for mesna and its prodrug, dimesna, compiled from various pharmacokinetic studies in humans.
Table 1: Pharmacokinetic Parameters of Mesna and Dimesna in Humans
| Parameter | Mesna | Dimesna | Reference(s) |
| Half-life (t½) | ~0.36 - 2.12 hours | ~1.17 - 1.29 hours | [8][11] |
| Peak Plasma Time (Oral) | ~1.5 - 4 hours | ~3 hours | [12] |
| Bioavailability (Oral) | 45-79% (urinary) | Not directly administered orally in most studies | [6] |
| Protein Binding | 69-75% (mesna + dimesna) | 69-75% (mesna + dimesna) | [6] |
| Volume of Distribution (Vd) | 0.65 ± 0.24 L/kg | - | [12] |
| Urinary Excretion (% of dose) | ~32-33% | ~33-48% | [11][12] |
| Renal Clearance (CLR) | 0.244 ± 0.201 L/hr/kg | 0.157 ± 0.156 L/hr/kg | [11] |
Table 2: Uroprotective Efficacy of Mesna in an Animal Model of Ifosfamide-Induced Hemorrhagic Cystitis
| Treatment Group | Macroscopic Hemorrhage Score (Median) | Macroscopic Edema Score (Median) | Histopathological Damage Score (Median) | Reference(s) |
| Control | 0 | 0 | 0 | [2] |
| Ifosfamide Alone | 2 | 2 | 2 | [2] |
| Ifosfamide + Mesna | 0 | 1 | 1 | [2] |
| Ifosfamide + Glutathione | 0 | 1 | 0 | [2] |
| (Scoring based on a 0-2 or 0-3 scale where higher scores indicate more severe damage) |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of dimesna as a prodrug for mesna.
Synthesis of Dimesna (Disodium 2,2'-dithiobis(ethanesulfonate))
Dimesna is synthesized by the oxidation of mesna. While mesna can auto-oxidize in the presence of oxygen under mildly basic conditions, a more controlled synthesis can be achieved using an oxidizing agent.[13]
Principle: The thiol group of mesna is oxidized to form a disulfide bond, yielding dimesna.
Materials:
-
Sodium 2-mercaptoethanesulfonate (Mesna)
-
Iodine (I₂) or sodium iodate (B108269) (NaIO₃)
-
Sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃)
-
Deionized water
Procedure (Conceptual):
-
Dissolve mesna in an aqueous solution.
-
Adjust the pH to mildly basic (pH 8-9) using NaOH or NaHCO₃.
-
Slowly add a solution of the oxidizing agent (e.g., iodine in ethanol or aqueous sodium iodate) to the mesna solution with constant stirring.
-
Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or by observing the disappearance of the oxidizing agent's color.
-
Once the reaction is complete, the product (dimesna) can be isolated by precipitation (e.g., by adding a water-miscible organic solvent like ethanol) or by removal of the solvent under reduced pressure.
-
The resulting solid can be washed with a suitable solvent and dried.
-
Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.[13]
In Vitro Reduction of Dimesna to Mesna
This protocol describes a method to assess the enzymatic reduction of dimesna using isolated perfused rat liver, which can be adapted to use purified enzyme systems like the thioredoxin or glutaredoxin systems.[4][10]
Principle: The reduction of dimesna to mesna in a biological system is quantified by measuring the concentrations of both compounds in the effluent over time.
Materials:
-
Isolated perfused rat liver apparatus
-
Protein-free buffered perfusion solution (e.g., Krebs-Henseleit buffer)
-
Dimesna
-
Analytical standards for mesna and dimesna
-
HPLC system with electrochemical or mass spectrometry detection
Procedure:
-
Prepare the isolated perfused rat liver system according to established protocols.
-
Prepare a stock solution of dimesna in the perfusion buffer at a known concentration.
-
Perfuse the isolated liver with the dimesna-containing buffer in a single-pass or recirculating manner.
-
Collect samples of the effluent perfusate at various time points.
-
Immediately process the samples to prevent auto-oxidation of any formed mesna. This may involve acidification or the addition of a chelating agent like EDTA.
-
Quantify the concentrations of both dimesna and mesna in the collected samples using a validated analytical method (see section 5.4).
-
Calculate the rate of dimesna reduction based on its disappearance and the appearance of mesna, normalized to the liver weight.[4]
In Vivo Model of Ifosfamide-Induced Hemorrhagic Cystitis
This protocol outlines a common method for inducing hemorrhagic cystitis in rats to evaluate the uroprotective efficacy of agents like dimesna or mesna.[2][14][15]
Principle: A high dose of ifosfamide is administered to rats to induce bladder toxicity, and the protective effects of a co-administered agent are assessed by examining the bladder for signs of damage.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Ifosfamide (IFO)
-
Dimesna or Mesna
-
Sterile saline for injection
-
Anesthetic agent for sacrifice
-
Formalin for tissue fixation
-
Hematoxylin and eosin (B541160) (H&E) stain
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Divide the rats into experimental groups (e.g., Control, IFO alone, IFO + Dimesna, IFO + Mesna).
-
Dissolve IFO and the test articles (dimesna/mesna) in sterile saline.
-
Administer a single intraperitoneal (i.p.) injection of IFO (e.g., 120-400 mg/kg) to the appropriate groups.
-
Administer the test articles at specified doses and time points relative to the IFO injection (e.g., concurrently and at 4 and 8 hours post-IFO).
-
Observe the animals for a set period (e.g., 24-48 hours).
-
At the end of the observation period, sacrifice the animals under anesthesia.
-
Carefully dissect and remove the bladders.
-
Assess the bladders macroscopically for edema and hemorrhage, and record the bladder wet weight.
-
Fix the bladders in formalin, embed in paraffin, section, and stain with H&E.
-
Evaluate the stained bladder sections microscopically for epithelial damage, inflammation, and hemorrhage using a standardized scoring system.[2]
Analytical Quantification of Mesna and Dimesna in Biological Samples
This section details a representative HPLC-ECD method for the simultaneous quantification of mesna and dimesna in plasma and urine.[4]
Principle: Mesna and an internal standard are separated by reverse-phase HPLC and detected electrochemically. Dimesna is quantified by reducing it to mesna prior to analysis and then subtracting the concentration of free mesna.
Instrumentation and Conditions:
-
HPLC System: With a C18 reverse-phase column (e.g., 10 µm, 8 mm x 10 cm).
-
Mobile Phase: 0.1 M Sodium citrate, 0.001 M tetrabutyl ammonium (B1175870) phosphate, and triethylamine (B128534) (1:10,000 v/v), adjusted to pH 5 with phosphoric acid.
-
Flow Rate: 2 mL/min.
-
Detector: Electrochemical detector set at +450 mV.
-
Internal Standard (IS): p-aminobenzoic acid.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add the internal standard.
-
Deproteinize the sample by adding an equal volume of 0.0825 M sulfuric acid containing 1.25% (w/v) sodium hexametaphosphate.
-
Centrifuge and inject the supernatant into the HPLC system.
Sample Preparation (Urine):
-
Dilute the urine sample (e.g., 1:50) with water.
-
Mix the diluted urine 1:1 with an aqueous solution of 1.25% (w/v) sodium hexametaphosphate.
-
Add the internal standard and inject into the HPLC system.
Quantification of Dimesna:
-
To a separate aliquot of the prepared sample, add a reducing agent (e.g., sodium borohydride) to convert all dimesna to mesna.
-
Analyze this sample to determine the total mesna concentration.
-
Calculate the dimesna concentration by subtracting the free mesna concentration (from the unreduced sample) from the total mesna concentration.[4]
Visualizations: Pathways and Workflows
Signaling Pathway of Acrolein-Induced Bladder Toxicity
Acrolein, a metabolite of cyclophosphamide and ifosfamide, induces hemorrhagic cystitis through a complex signaling cascade involving oxidative stress and inflammation.
Caption: Acrolein-induced bladder toxicity signaling pathway.
Dimesna Prodrug Activation and Uroprotective Mechanism
This diagram illustrates the pharmacokinetic pathway of dimesna, its conversion to mesna, and its subsequent detoxification of acrolein.
Caption: Dimesna prodrug activation and uroprotection workflow.
Experimental Workflow for Evaluating Uroprotective Efficacy
This workflow outlines the key steps in an in vivo study to compare the uroprotective effects of a test agent against ifosfamide-induced hemorrhagic cystitis.
Caption: In vivo uroprotective efficacy evaluation workflow.
Conclusion and Future Directions
Dimesna presents a compelling prodrug strategy for the targeted delivery of mesna to the urinary tract. By leveraging the body's own metabolic machinery in the kidneys, dimesna can provide a sustained release of the active uroprotectant, potentially leading to improved efficacy, reduced dosing frequency, and enhanced patient quality of life during chemotherapy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and optimize the clinical application of dimesna. Future research should focus on head-to-head clinical trials comparing the efficacy and safety of dimesna versus standard mesna regimens, as well as exploring novel formulations of dimesna to further improve its pharmacokinetic and pharmacodynamic profile.
References
- 1. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 2. Reduction of dimesna to mesna by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of mesna and dimesna after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Prevention of urotoxic actions of cyclophosphamide and ifosfamide by dimesna (preliminary communication) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 8. Mesnex (mesna) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. US5808140A - Process for making mesna, dimesna and derivatives thereof - Google Patents [patents.google.com]
- 11. [PDF] Scale-up synthesis of mesna using alkyl trithiocarbonate approach | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo assessment of renal drug transporters in the disposition of mesna and dimesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. globalrph.com [globalrph.com]
Unveiling the Antioxidant Potential of Dimesna Free Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimesna free acid, the disulfide dimer of 2-mercaptoethane sulfonate (Mesna), is a pivotal compound primarily recognized for its role as a uroprotective and chemoprotective agent. Its therapeutic efficacy is intrinsically linked to its biotransformation into the active thiol, Mesna (B1676310). This technical guide delves into the core antioxidant properties of Dimesna, focusing on the mechanistic pathways of its activation and the subsequent free-radical scavenging capabilities of its active metabolite. While direct quantitative antioxidant data for this compound is not prevalent in scientific literature due to its nature as a prodrug, this document provides a comprehensive overview of the antioxidant actions of its active form, Mesna, supported by detailed experimental methodologies and visual representations of the key biological processes.
Introduction: Dimesna as a Prodrug
Dimesna (disodium 2,2'-dithiobis(ethanesulfonate)) functions as an inactive prodrug that, upon administration, undergoes metabolic reduction to yield two molecules of its active counterpart, Mesna.[1] This conversion is crucial for its biological activity. The primary antioxidant properties discussed are therefore attributed to Mesna, which acts as a potent scavenger of reactive oxygen species (ROS).[2] This targeted delivery and activation mechanism, particularly in the kidneys, is central to its protective effects against chemotherapy-induced toxicities.[1]
Mechanism of Action: From Dimesna to Mesna
The bioactivation of Dimesna to the pharmacologically active Mesna is a critical step in its antioxidant mechanism. This reduction occurs through both enzymatic and non-enzymatic pathways.
-
Enzymatic Reduction: The thioredoxin (Trx) and glutaredoxin (Grx) systems are key enzymatic pathways responsible for the reduction of Dimesna's disulfide bond.
-
Non-Enzymatic Reduction: Dimesna can also be reduced non-enzymatically via thiol-disulfide exchange reactions with endogenous thiols such as glutathione (B108866) (GSH) and cysteine.
Upon its formation, Mesna, with its free sulfhydryl group, can directly neutralize a variety of reactive oxygen species, thereby mitigating oxidative stress.
Quantitative Antioxidant Data of Mesna
While specific quantitative in vitro antioxidant data for Dimesna is scarce, the antioxidant capacity of its active form, Mesna, has been evaluated. The following table summarizes the available data, which is primarily qualitative or derived from in vivo studies. It is important to note that direct IC50 values from standard assays like DPPH or FRAP for Mesna are not consistently reported in the reviewed literature. The data presented here is a compilation of findings from various studies that confirm its antioxidant effects.
| Assay Type | Model/System | Key Findings | Reference |
| In Vivo Antioxidant Activity | Rat model of ischemic acute renal failure | Mesna administration improved kidney function, suggesting it acts as an antioxidant by scavenging ROS generated at the onset of reperfusion. | [3] |
| In Vivo Anti-inflammatory/Antioxidant | Rat model of experimental colitis | Mesna reduced inflammation by scavenging reactive oxygen species generated by polymorphonuclear leukocytes. | [4] |
| General Antioxidant Properties | Review | Mesna possesses antioxidant properties that contribute to its protective effects by scavenging free radicals and ROS. | [2] |
Experimental Protocols for In Vitro Antioxidant Assays
The following are detailed, generalized methodologies for standard in vitro antioxidant assays that can be employed to assess the free radical scavenging capabilities of compounds like Mesna.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of the test compound (e.g., Mesna) and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the test compound or standard dilutions.
-
Add the DPPH working solution to each well/cuvette to initiate the reaction.
-
Include a control containing the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a series of dilutions of the test compound and a standard (e.g., Trolox or FeSO₄·7H₂O).
-
-
Assay Procedure:
-
Add a small volume of the diluted sample or standard to a 96-well plate or cuvette.
-
Add a larger volume of the pre-warmed FRAP reagent and mix thoroughly.
-
Incubate the mixture for a specified time (e.g., 30 minutes) at 37°C.
-
-
Measurement and Calculation:
-
Measure the absorbance at approximately 593 nm.
-
A standard curve is generated using the absorbance values of the known concentrations of the standard.
-
The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is often expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a source of peroxyl radicals. The decay of fluorescence is monitored over time.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of a fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer (e.g., 75 mM, pH 7.4).
-
Prepare a peroxyl radical generator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in the same buffer. This should be made fresh daily.
-
Prepare dilutions of the test compound and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescein (B123965) working solution to each well.
-
Add the test compound or standard dilutions to the respective wells.
-
Incubate the plate at 37°C for a short period (e.g., 15-30 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement and Calculation:
-
Immediately begin monitoring the fluorescence decay kinetically over a period of time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) of the sample compared to a blank (with no antioxidant).
-
Results are typically expressed as Trolox equivalents (TE).
-
Signaling Pathways and Cellular Effects
While the primary antioxidant action of Mesna is direct radical scavenging, its precursor, Dimesna, has been noted to interact with signaling pathways. Dimesna can modify cysteine residues on various proteins, including kinases like EGFR, MET, and ROS1, thereby disrupting their extracellular disulfide bonds and modulating their activity.[1] This action can inhibit proliferative signaling in cancer cells. The antioxidant effect of Mesna can also indirectly influence cellular signaling by reducing the oxidative stress that can lead to the activation of pro-inflammatory and apoptotic pathways.
Conclusion
This compound serves as an effective prodrug, delivering its active antioxidant metabolite, Mesna, to sites of potential oxidative damage. The antioxidant properties of Mesna are well-established, primarily acting through the direct scavenging of reactive oxygen species. While quantitative in vitro antioxidant data for Dimesna itself is limited, the understanding of its conversion to Mesna provides a solid basis for its therapeutic application as a protective agent. The standardized experimental protocols provided in this guide offer a framework for the continued investigation of the antioxidant capacities of Dimesna, its metabolites, and other thiol-containing compounds in the field of drug development and clinical research. Further studies are warranted to fully elucidate the direct and indirect signaling effects of Dimesna and Mesna in various biological systems.
References
- 1. Dimesna | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Dimesna used for? [synapse.patsnap.com]
- 3. Quantification of mesna and total mesna in kidney tissue by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dimesna Free Acid: A Technical Guide on its Cellular Interactions and Redox-Modulating Potential
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dimesna (B1670654), the disulfide dimer of mesna (B1676310), is primarily recognized as a stable prodrug of the uroprotective agent mesna. Its established mechanism of action centers on its reduction to mesna, which then detoxifies reactive metabolites of certain chemotherapeutic agents, thereby mitigating toxicity. While its role as a chemoprotectant is well-documented, emerging evidence suggests that Dimesna, as a disulfide bond disrupting agent (DDA), may have direct interactions with cellular components, including key signaling pathways. This technical guide provides an in-depth analysis of the known and putative cellular interactions of Dimesna free acid. It covers its conversion to the active form, its interaction with cellular redox systems, and its potential, though less characterized, role in modulating receptor tyrosine kinase pathways. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visualizations of the key cellular pathways and processes involved.
Core Mechanism of Action: The Dimesna-Mesna Axis
The primary pharmacological activity of Dimesna stems from its conversion to two molecules of mesna. In the bloodstream, Dimesna is relatively stable.[1][2][3] Upon reaching the kidneys, it is taken up by renal cells and reduced to its active thiol form, mesna.[1][4][5] This reduction is crucial for its protective effects.
Detoxification of Chemotherapy Byproducts
The active mesna molecule is excreted into the urinary tract, where it neutralizes urotoxic and nephrotoxic metabolites of ifosfamide (B1674421) and cyclophosphamide, most notably acrolein.[2][5][6] Mesna's free thiol group reacts with the α,β-unsaturated carbonyl group of acrolein, forming a stable, non-toxic thioether, which is then safely excreted.
Interaction with Cellular Redox Systems
The conversion of Dimesna to mesna is not a spontaneous process; it is intricately linked to the cell's thiol-disulfide redox machinery. The primary enzymatic systems responsible for this reduction are the thioredoxin (Trx) and glutaredoxin (Grx) systems.[1][7]
The Thioredoxin and Glutaredoxin Pathways
Both the Trx and Grx systems utilize NADPH as the ultimate source of reducing equivalents to maintain a reducing intracellular environment.
-
Thioredoxin System: NADPH reduces thioredoxin reductase (TrxR), which in turn reduces thioredoxin (Trx). Reduced Trx can then directly reduce disulfide bonds in substrate proteins, or in this case, Dimesna.
-
Glutaredoxin System: NADPH reduces glutathione (B108866) reductase (GR), which maintains a high ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). Glutaredoxin (Grx) then uses GSH to reduce its substrates, including Dimesna.
Putative Interactions with Receptor Tyrosine Kinase (RTK) Signaling
Dimesna is classified as a disulfide bond disrupting agent (DDA).[5][8] This characteristic suggests a potential mechanism for direct interaction with cellular signaling pathways through the modification of cysteine residues in proteins. Receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), MET, and ROS1 are rich in disulfide bonds, which are critical for their proper folding, ligand binding, and dimerization.
While direct experimental evidence for Dimesna specifically inhibiting these receptors is limited in publicly available literature, the proposed mechanism for DDAs involves the disruption of these structural disulfide bonds, leading to receptor misfolding, inactivation, and subsequent downregulation. This could theoretically inhibit downstream proliferative signaling.
Quantitative Data
Quantitative data on the direct molecular interactions of this compound are sparse. The most well-characterized quantitative aspect is its transport into renal cells.
| Parameter | Transporter | Value | Cell System |
| Michaelis-Menten Constant (KM) | OAT1 | 636 µM | In vitro transporter assay |
| OAT3 | 390 µM | In vitro transporter assay | |
| OAT4 | 590 µM | In vitro transporter assay |
Table 1: Kinetic Parameters of Dimesna Uptake by Renal Organic Anion Transporters (OATs) [4]
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to investigate the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of Dimesna on the metabolic activity of cultured cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the growth medium from the wells and add 100 µL of the Dimesna dilutions. Include a vehicle control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the Dimesna concentration. Calculate the IC50 value using non-linear regression analysis.
Western Blot for Phosphorylated RTKs
This protocol is for detecting changes in the phosphorylation status of a receptor tyrosine kinase like EGFR upon treatment with Dimesna.
-
Cell Culture and Treatment: Grow cells to 70-80% confluency in 6-well plates. Serum-starve the cells for 12-16 hours. Treat the cells with various concentrations of Dimesna for a specified time (e.g., 2, 6, 24 hours).
-
Stimulation: For the final 15 minutes of treatment, stimulate the cells with a specific ligand (e.g., 50 ng/mL EGF for EGFR) to induce phosphorylation. Include unstimulated and untreated controls.
-
Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein samples to 20-30 µg per lane, add Laemmli buffer, and boil for 5 minutes. Separate proteins on a 4-12% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the phosphorylated form of the target RTK (e.g., anti-pEGFR Tyr1068) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total RTK and a loading control (e.g., β-actin) to ensure equal protein loading.
Conclusion
This compound is a multifaceted molecule. Its primary, clinically established role is as a prodrug for the chemoprotectant mesna, a function dependent on its reduction by cellular redox systems like thioredoxin and glutaredoxin. Beyond this, its classification as a disulfide bond disrupting agent opens up a plausible, though not yet fully substantiated, avenue for direct interaction with and modulation of cellular signaling proteins, such as receptor tyrosine kinases. The lack of extensive quantitative data on these direct interactions highlights a key area for future research. The protocols and conceptual frameworks presented in this guide offer a foundation for researchers to further explore the intricate cellular pathways influenced by Dimesna, potentially uncovering new therapeutic applications for this and other redox-modulating compounds.
References
- 1. Enzymatic and non-enzymatic mechanisms of dimesna metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redox modulation of tyrosine phosphorylation-dependent signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGFR testing and erlotinib use in non-small cell lung cancer patients in Kentucky - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of MESNA on intracellular accumulation of doxorubicin and its interaction with DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. The cytogenetic action of ifosfamide, mesna, and their combination on peripheral rabbit lymphocytes: an in vivo/in vitro cytogenetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BNP-7787 (BioNumerik/Baxter Oncology/Grelan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
In Vitro Evaluation of Dimesna: A Review of its Bioactivity and Cytotoxic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dimesna, the disulfide metabolite of the uroprotective agent Mesna (B1676310), has been a subject of investigation primarily for its role as a chemoprotector during cancer therapy. This technical guide provides an in-depth overview of the in vitro evaluation of Dimesna, with a focus on its cytotoxic potential. While extensive research has been conducted on its parent compound, Mesna, the direct cytotoxic effects of Dimesna are less understood and appear to be context-dependent. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.
Pharmacological Profile of Dimesna
Dimesna is the primary circulating metabolite of Mesna. Following administration, Mesna is rapidly oxidized to Dimesna in the bloodstream.[1][2] This inactive form is then filtered by the kidneys, where it is reduced back to free Mesna in the renal tubules and excreted into the bladder.[1][3] In the bladder, Mesna's free thiol group neutralizes urotoxic metabolites of chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide (B585), thereby preventing hemorrhagic cystitis.[1][4]
Quantitative Data Summary
The in vitro evaluation of Dimesna has primarily focused on its lack of interference with chemotherapeutic agents and its potential as a chemoprotective agent, rather than its intrinsic cytotoxicity. The available data suggests that Dimesna itself exhibits limited to no direct cytotoxic activity in several in vitro models.
Table 1: Summary of In Vitro Studies on Dimesna and Mesna
| Compound | Cell Line(s) | Assay Type | Key Findings | Reference |
| Dimesna (BNP7787) | OVCAR-3 (human ovarian cancer) | Antiproliferation Assay | Did not affect the antiproliferative effects of cisplatin (B142131) or carboplatin (B1684641). | [5] |
| Dimesna | LLC-PK1 (renal tubular cells) | Thymidine, Uridine Incorporation, Total Protein | Did not prevent cellular damage by ifosfamide/cyclophosphamide metabolites; exacerbated toxicity of a cyclophosphamide metabolite. Cells did not convert Dimesna to Mesna. | [6] |
| Mesna | Various human malignant cell lines | Growth Inhibition Assay | Inhibited growth of several cell lines; some were highly sensitive while others were resistant. | [2] |
| Mesna | Human bladder cancer cell lines | Growth Inhibition Assay | 2 of 4 resistant cell lines became sensitive after repeated administration. 5 of 5 cell lines were sensitive in serum-free medium. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cytotoxicity. Below are protocols for standard in vitro assays relevant to the evaluation of compounds like Dimesna.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Dimesna free acid (or other test compounds) and incubate for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
LDH Cytotoxicity Assay
The lactate (B86563) dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the plates and collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Use a lysis control (cells treated with a lysis buffer) to represent 100% cytotoxicity. Calculate the percentage of cytotoxicity for each treatment condition relative to the lysis control.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizations: Pathways and Workflows
Metabolic Pathway of Mesna to Dimesna
The following diagram illustrates the metabolic conversion of Mesna to its inactive metabolite Dimesna in the bloodstream and its subsequent reactivation in the kidneys.
Caption: Metabolic pathway of Mesna to Dimesna and its reactivation.
General Workflow for In Vitro Cytotoxicity Testing
This diagram outlines the typical workflow for evaluating the cytotoxic effects of a compound in vitro.
References
- 1. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antitumor activity of 2-mercaptoethanesulfonate (mesna) in vitro. Its potential use in the treatment of superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of urotoxic side effects by regional detoxification with increased selectivity of oxazaphosphorine cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development of mesna for the inhibition of urotoxic side effects of cyclophosphamide, ifosfamide, and other oxazaphosphorine cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BNP7787, a novel protector against platinum-related toxicities, does not affect the efficacy of cisplatin or carboplatin in human tumour xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dithio-bis-mercaptoethanesulphonate (DIMESNA) does not prevent cellular damage by metabolites of ifosfamide and cyclophosphamide in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimesna Free Acid: A Technical Guide to Uroprotection Against Ifosfamide Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ifosfamide (B1674421), a potent alkylating agent, is a cornerstone of various chemotherapy regimens. However, its clinical utility is frequently hampered by severe urotoxicity, primarily hemorrhagic cystitis, mediated by its metabolite, acrolein. This technical guide provides an in-depth analysis of Dimesna (B1670654), the disulfide dimer of Mesna (B1676310), and its pivotal role in mitigating ifosfamide-induced bladder toxicity. While commercially available as a disodium (B8443419) salt, this guide will refer to the core molecule, dithio-ethane sulfonic acid, as Dimesna free acid. We will delve into the mechanism of action, present comprehensive quantitative data from preclinical and clinical studies, detail experimental protocols for in vivo and analytical evaluation, and visualize the complex signaling pathways and metabolic processes involved. This document serves as a comprehensive resource for researchers and drug development professionals working to optimize ifosfamide therapy and develop novel uroprotective strategies.
Introduction: The Challenge of Ifosfamide-Induced Urotoxicity
Ifosfamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects.[1][2] This bioactivation, however, also generates toxic metabolites, most notably acrolein and chloroacetaldehyde.[3][4] Acrolein, a highly reactive unsaturated aldehyde, is excreted in the urine and accumulates in the bladder, where it causes direct damage to the urothelium.[5][6] This leads to inflammation, edema, ulceration, and hemorrhage, a condition known as hemorrhagic cystitis, which can be a dose-limiting toxicity.[7][8]
To counteract this debilitating side effect, the uroprotective agent Mesna (sodium 2-mercaptoethanesulfonate) was developed.[2][8] In the bloodstream, Mesna is rapidly oxidized to its inactive disulfide dimer, Dimesna.[9][10] It is in the renal tubules where Dimesna is reduced back to its active thiol form, Mesna, which is then excreted into the urine.[9][11] There, Mesna's free thiol group directly neutralizes acrolein, forming a stable, non-toxic thioether compound that is safely excreted.[5][12] This targeted reactivation mechanism ensures localized uroprotection without compromising the systemic antitumor activity of ifosfamide.
Mechanism of Action
The protective effect of the Mesna-Dimesna system is a sophisticated example of targeted drug delivery and activation.
-
Systemic Inactivation: Following administration, Mesna is rapidly oxidized in the plasma to Dimesna, its physiologically inert disulfide form.[9][10] This prevents unwanted systemic interactions of the reactive thiol group.
-
Renal Filtration and Reabsorption: Both Mesna and Dimesna are filtered by the glomerulus. A portion of Dimesna is reabsorbed into the renal tubular cells.[1]
-
Renal Reactivation: Within the renal tubular epithelium, Dimesna is reduced back to two molecules of active Mesna.[11] This reduction is facilitated by intracellular reducing agents like glutathione.[11]
-
Urinary Excretion and Acrolein Neutralization: The reactivated Mesna is secreted into the urine, achieving high concentrations in the bladder. Here, its sulfhydryl group undergoes a Michael addition reaction with the α,β-unsaturated aldehyde structure of acrolein, forming a stable and non-toxic conjugate.[5][12] This prevents acrolein from damaging the urothelial cells.
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetics of Mesna and Dimesna have been characterized in human subjects. The following table summarizes key parameters from a study in patients undergoing bone marrow transplantation.
| Parameter | Mesna (Mean ± SD) | Dimesna (Mean ± SD) | Reference |
| Distributive Phase Half-life (t½α) | 0.12 ± 0.15 hours | - | [13] |
| Post-distributive Phase Half-life (t½β) | 2.12 ± 1.61 hours | - | [13] |
| Half-life (t½) | - | 1.29 ± 0.6 hours | [13] |
| Volume of Distribution (Central, Vdc) | 0.324 ± 0.336 L/kg | - | [13] |
| Volume of Distribution (Steady State, Vdss) | 1.09 ± 1.18 L/kg | - | [13] |
| Total Clearance (Cl) | 0.755 ± 0.507 L/hr/kg | - | [13] |
| Mean Residence Time (MRT) | 6.77 ± 0.72 hours | 6.68 ± 1.05 hours | [13] |
| Fraction Excreted in Urine (20h, fu) | 0.361 ± 0.15 | 0.482 ± 0.25 | [13] |
| Renal Clearance (ClR) | 0.244 ± 0.201 L/hr/kg | 0.157 ± 0.156 L/hr/kg | [13] |
| AUC (Mesna)/AUC (Dimesna) Ratio | 1.21 ± 0.57 | - | [13] |
Table 1: Pharmacokinetic Parameters of Mesna and Dimesna in Humans.
Clinical Efficacy of Mesna in Ifosfamide Uroprotection
A prospective randomized study evaluated three different Mesna administration schedules in patients receiving ifosfamide-containing chemotherapy. The total Mesna dose was equivalent to the total ifosfamide dose in all arms.
| Arm | Mesna Schedule | Number of Cycles | Incidence of Urotoxicity | Reference |
| A | IV bolus at 0, 4, and 8 hours post-ifosfamide | - | 0% | [3] |
| B | IV bolus at 0 and 4 hours, oral dose at 8 hours | - | 1.36% | [3] |
| C | IV bolus at 0 and 4 hours post-ifosfamide | - | 2.70% | [3] |
Table 2: Incidence of Urotoxicity with Different Mesna Schedules.
Comparative Efficacy of Uroprotective Strategies
The efficacy of Mesna has been compared to other uroprotective strategies, such as hyperhydration and continuous bladder irrigation.
| Study Type | Comparison | Animal/Patient Population | Key Findings | Reference |
| Preclinical | Mesna vs. Hyperhydration | Sprague Dawley Rats | Mesna was superior to hyperhydration in preventing vesical edema and histological bladder damage. | [1][14] |
| Clinical | Mesna vs. Continuous Bladder Irrigation | Bone Marrow Transplant Patients | Both were equally effective in preventing severe hemorrhagic cystitis. Mesna was associated with less discomfort and a lower incidence of urinary tract infections. | [15] |
Table 3: Comparative Efficacy of Mesna.
Experimental Protocols
Induction of Hemorrhagic Cystitis in a Rat Model
This protocol describes a common method for inducing hemorrhagic cystitis in rats to study the efficacy of uroprotective agents.
Materials:
-
Male Sprague Dawley rats (200-250g)
-
Cyclophosphamide (CYP) or Ifosfamide (IFO)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Test uroprotectant (e.g., Mesna) or vehicle
Procedure:
-
Acclimatize animals for at least one week with free access to food and water.
-
Divide animals into experimental groups (e.g., Control, CYP/IFO alone, CYP/IFO + Mesna).
-
Administer the uroprotectant or vehicle at a predetermined time before CYP/IFO injection. For Mesna, a common regimen is an intraperitoneal (i.p.) or intravenous (i.v.) injection 15-30 minutes prior to the chemotherapy agent.
-
Induce cystitis by a single i.p. injection of CYP (e.g., 150 mg/kg) or IFO (e.g., 200 mg/kg) dissolved in sterile saline.[5][16]
-
House animals individually and monitor for signs of distress.
-
Euthanize animals at a specified time point (e.g., 4, 24, or 48 hours) after CYP/IFO administration.[16]
-
Immediately excise the urinary bladders.
-
Empty the bladders, blot dry, and weigh to assess for edema.
-
Fix the bladders in 10% formalin for histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining) to evaluate edema, hemorrhage, inflammatory cell infiltration, and urothelial damage.
Analysis of Mesna and Dimesna in Plasma by LC-MS/MS
This protocol outlines a method for the quantification of Mesna and Dimesna in plasma samples.
Sample Preparation:
-
Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge immediately at 4°C to separate plasma.
-
To 100 µL of plasma, add an equal volume of a deproteinizing solution (e.g., 0.0825 M sulfuric acid containing 1.25% w/v sodium hexametaphosphate) and an internal standard.[17]
-
For the analysis of total Mesna (Mesna + Dimesna), reduce Dimesna to Mesna by adding a reducing agent like sodium borohydride (B1222165) before deproteinization.[17]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[18]
LC-MS/MS Conditions:
-
Chromatographic Separation: Use a C18 reversed-phase column. The mobile phase can be an aqueous solution of a buffer (e.g., 0.1 M sodium citrate) with an ion-pairing agent (e.g., 0.001 M tetrabutyl ammonium (B1175870) phosphate) and a small amount of an organic modifier, adjusted to an acidic pH.[17]
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Mesna, Dimesna, and the internal standard should be optimized for sensitive and selective detection.
Visualizations
Signaling Pathway of Acrolein-Induced Bladder Injury
References
- 1. Experimental study of Comparison of Uro -protective efficacy of Mesna versus Hyperhydration in Cyclophosphamide-induced haemorrhagic Cystitis in Rats | ClinicSearch [clinicsearchonline.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A prospective randomized evaluation of three schedules of mesna administration in patients receiving an ifosfamide-containing chemotherapy regimen: sustained efficiency and simplified administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 7. Mesna: Package Insert / Prescribing Information / MOA [drugs.com]
- 8. medium.com [medium.com]
- 9. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 12. Articles [globalrx.com]
- 13. Pharmacokinetics of mesna and dimesna after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mesna compared with continuous bladder irrigation as uroprotection during high-dose chemotherapy and transplantation: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ics.org [ics.org]
- 17. Liquid chromatographic analysis of mesna and dimesna in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of Dimesna Free Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna (B1670654), the disulfide metabolite of the uroprotective agent Mesna (B1676310), plays a pivotal role in the safety and efficacy of certain chemotherapeutic regimens.[1] While Mesna provides localized protection against the urotoxic effects of agents like ifosfamide (B1674421) and cyclophosphamide, it is rapidly oxidized in the plasma to Dimesna.[2][3] Understanding the metabolic fate of Dimesna free acid is therefore crucial for optimizing therapeutic strategies and ensuring patient safety. This technical guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) of Dimesna, with a focus on quantitative data and experimental methodologies.
Absorption and Distribution
Following intravenous administration of Mesna, it is rapidly converted to Dimesna in the bloodstream. The distribution of Dimesna is largely confined to the vascular compartment due to its hydrophilic nature, which limits its ability to passively cross biological membranes.[1] However, specific transporters facilitate its entry into key organs for metabolism and excretion.
The kidney is a primary site for the uptake and accumulation of Dimesna.[4] This process is mediated by renal organic anion transporters, including OAT1, OAT3, and OAT4.[4] The involvement of these transporters explains the selective concentration of Dimesna in the kidneys, a critical step for its subsequent reduction to the active Mesna form.[4][5]
Metabolism: The Reduction of Dimesna to Mesna
The core metabolic transformation of Dimesna is its reduction back to two molecules of the therapeutically active Mesna. This bioactivation is not a ubiquitous process and occurs in specific biological compartments through both enzymatic and non-enzymatic pathways.
Sites of Metabolism
The primary site for the reduction of Dimesna to Mesna is the kidney .[4][6] This targeted renal reduction is essential for the uroprotective effects of Mesna, as it delivers the active thiol compound directly to the site where toxic metabolites of chemotherapy, such as acrolein, are concentrated.[1]
In addition to the kidneys, studies utilizing isolated perfused rat livers have demonstrated that the liver also possesses the capacity to reduce Dimesna to Mesna.[2] This hepatic metabolism may contribute to the overall systemic equilibrium between Mesna and Dimesna.[2]
Mechanisms of Reduction
The conversion of Dimesna to Mesna is a sophisticated process involving multiple intracellular systems:
-
Enzymatic Reduction: The thioredoxin and glutaredoxin systems are key enzymatic pathways responsible for the reduction of Dimesna.[5][7] These systems utilize reducing equivalents from NADPH to catalyze the cleavage of the disulfide bond in Dimesna.[5][7]
-
Non-Enzymatic Reduction: Dimesna can also be reduced non-enzymatically through thiol-disulfide exchange reactions with endogenous thiols such as cysteine and glutathione.[5][7] This process is particularly important as it can influence the plasma concentrations of these critical endogenous antioxidants.[8]
Excretion
Both Mesna and its oxidized form, Dimesna, are primarily excreted from the body via the urine.[9][10] The involvement of various efflux transporters, including the multidrug resistance-associated proteins (MRP1, MRP2, MRP4, and MRP5), multidrug and toxin extrusion protein 1 (MATE1), and P-glycoprotein (P-gp), facilitates the transport of both compounds into the renal tubules for elimination.[4]
Quantitative Data
The following tables summarize key pharmacokinetic parameters for Dimesna and Mesna from various studies.
Table 1: Pharmacokinetic Parameters of Mesna and Dimesna in Humans
| Parameter | Mesna | Dimesna | Study Population | Administration | Source |
| Half-life (t½) | 2.12 ± 1.61 hours | 1.29 ± 0.6 hours | Bone marrow transplant patients | IV bolus and infusion | [10] |
| ~5 hours (oral) | 1 hour (oral) | Healthy subjects | Oral | [11] | |
| 2.74 hours (IV) | 0.6 hours (IV) | Healthy subjects | IV | [11] | |
| Mean Residence Time (MRT) | 6.77 ± 0.72 hours | 6.68 ± 1.05 hours | Bone marrow transplant patients | IV bolus and infusion | [10] |
| Volume of Distribution (Vd) | 0.65 ± 0.24 L/kg (IV) | - | Healthy subjects | IV | [3] |
| Vdc: 0.324 ± 0.336 L/kg | - | Bone marrow transplant patients | IV bolus and infusion | [10] | |
| Vdss: 1.09 ± 1.18 L/kg | - | Bone marrow transplant patients | IV bolus and infusion | [10] | |
| Total Clearance (Cl) | 0.755 ± 0.507 L/hr/kg | - | Bone marrow transplant patients | IV bolus and infusion | [10] |
| Renal Clearance (ClR) | 0.244 ± 0.201 L/hr/kg | 0.157 ± 0.156 L/hr/kg | Bone marrow transplant patients | IV bolus and infusion | [10] |
| Urinary Excretion (% of dose in 20-24h) | 36.1 ± 15% | 48.2 ± 25% | Bone marrow transplant patients | IV bolus and infusion | [10] |
| >18% (oral) | - | Healthy subjects | Oral | [11] | |
| 37% (IV) | - | Healthy subjects | IV | [11] | |
| AUC Ratio (Mesna/Dimesna) | 1.21 ± 0.57 | - | Bone marrow transplant patients | IV bolus and infusion | [10] |
Table 2: In Vitro Dimesna Reduction in Isolated Perfused Rat Liver
| Parameter | Value | Conditions | Source |
| Dimesna Reduction Rate | 0.4 - 58.5 nmol/min/g liver | Perfused dimesna concentration: 4.2 - 249 µM | [2] |
| Dimesna Clearance | 0.20 ml/min/g liver | Linear regression of reduction rate vs. concentration | [2] |
Experimental Protocols
Isolated Perfused Rat Liver Studies
This ex vivo model is instrumental in assessing the hepatic metabolism of Dimesna.
-
Animal Model: Female Sprague Dawley rats are typically used.[2]
-
Perfusion Setup: The liver is isolated and perfused with a protein-free buffered solution (e.g., Krebs-Henseleit buffer) oxygenated to a pO2 of over 500 mmHg and maintained at 37°C.[2][3] The portal vein, bile duct, and caval vein are cannulated.[3]
-
Perfusion Modes:
-
Single-pass perfusion: The perfusate containing Dimesna is passed through the liver only once. This is used to study metabolism at different concentrations.[2]
-
Recirculating perfusion: The perfusate is continuously circulated through the liver, which is useful for studying metabolism over a longer duration or at a single concentration.[2]
-
-
Sample Collection: Samples of the effluent perfusate and bile are collected at various time points.[2]
-
Analysis: The concentrations of Dimesna and Mesna in the collected samples are determined using a specific chromatographic procedure, such as HPLC with electrochemical detection.[2]
In Vitro Transporter Assays
These assays are crucial for identifying the transporters involved in the disposition of Dimesna and Mesna.
-
Cell Lines: Cell lines that do not endogenously express the transporter of interest (e.g., HEK293) are transfected to overexpress a specific transporter (e.g., OAT1, OAT3, P-gp).[12]
-
Assay Principle:
-
Uptake Transporters (e.g., OATs): The uptake of radiolabeled or unlabeled Dimesna into the transporter-expressing cells is measured over time and compared to control cells (mock-transfected or parental cells).[12]
-
Efflux Transporters (e.g., P-gp, MRPs): The transport of a substrate across a polarized monolayer of cells (e.g., Caco-2, MDCK) is measured in both the apical-to-basolateral and basolateral-to-apical directions. A higher efflux ratio (B-A/A-B) in transporter-expressing cells compared to control cells indicates active efflux.[13]
-
-
Inhibition Studies: The ability of Dimesna to inhibit the transport of a known probe substrate for a specific transporter is assessed. A decrease in the transport of the probe substrate in the presence of Dimesna indicates an interaction.[13]
Enzymatic and Non-Enzymatic Reduction Assays
These in vitro assays elucidate the specific mechanisms of Dimesna reduction.
-
Enzymatic Assays (Thioredoxin and Glutaredoxin Systems):
-
Non-Enzymatic Thiol-Disulfide Exchange:
-
Cell Lysate Assays:
Analysis of Dimesna and Mesna in Biological Samples
Accurate quantification of Dimesna and Mesna in plasma and urine is essential for pharmacokinetic studies.
-
Method: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) is a commonly used and sensitive method.[9][10][15]
-
Sample Preparation:
-
Measurement of Total Mesna (Free Mesna + Dimesna): To measure the total amount of Mesna, Dimesna in the sample is first reduced back to Mesna using a reducing agent like sodium borohydride.[9][10]
-
Chromatography:
-
Detection: An electrochemical detector set at an appropriate potential (e.g., +450 mV) is used to detect the thiol group of Mesna.[9]
Visualizations
Signaling Pathways and Logical Relationships
Caption: Metabolic pathway of this compound in biological systems.
Experimental Workflows
Caption: Workflow for the analysis of Mesna and Dimesna by HPLC-ECD.
Conclusion
The metabolic fate of this compound is a complex interplay of rapid plasma oxidation of its parent compound Mesna, followed by targeted reduction back to Mesna, primarily in the kidneys. This process is facilitated by specific uptake transporters and both enzymatic and non-enzymatic reduction pathways. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive overview for researchers and drug development professionals. A thorough understanding of these processes is paramount for the continued safe and effective use of Mesna in clinical practice.
References
- 1. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of dimesna to mesna by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The isolated perfused rat liver: standardization of a time-honoured model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Enzymatic and non-enzymatic mechanisms of dimesna metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolated perfused rat kidney and liver combined. A new experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medmedchem.com [medmedchem.com]
- 8. Pharmacokinetics and pharmacodynamics of mesna-mediated plasma cysteine depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatographic analysis of mesna and dimesna in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of mesna and dimesna after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. admescope.com [admescope.com]
- 13. zora.uzh.ch [zora.uzh.ch]
- 14. Glutaredoxin 2 Reduces Both Thioredoxin 2 and Thioredoxin 1 and Protects Cells from Apoptosis Induced by Auranofin and 4-Hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
A Technical Guide to the Structural Analysis of 2,2'-Dithiodiethanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Dithiodiethanesulfonic acid, also known as Dimesna, is a disulfide metabolite of the uroprotective agent Mesna. It plays a crucial role in the detoxification of reactive metabolites from certain chemotherapy drugs. A thorough understanding of its three-dimensional structure and chemical properties is paramount for elucidating its mechanism of action, optimizing its therapeutic applications, and developing new drug candidates. This technical guide provides a comprehensive overview of the methodologies for the structural analysis of 2,2'-Dithiodiethanesulfonic acid, including predicted analytical data and detailed experimental protocols.
While specific experimental crystallographic and detailed spectral data for 2,2'-Dithiodiethanesulfonic acid are not widely available in public databases, this guide outlines the standard techniques and expected results based on the known chemical structure and data from analogous compounds.
Chemical and Physical Properties
2,2'-Dithiodiethanesulfonic acid is a symmetrical disulfide compound. A summary of its key chemical identifiers and computed physical properties is presented below.
| Property | Value | Source |
| IUPAC Name | 2-(2-sulfoethyldisulfanyl)ethanesulfonic acid | PubChem |
| Synonyms | Dimesna, Mesna disulfide | PubChem |
| CAS Number | 45127-11-5 | PubChem |
| Molecular Formula | C₄H₁₀O₆S₄ | PubChem |
| Molecular Weight | 282.37 g/mol | PubChem |
| Monoisotopic Mass | 281.93602273 Da | PubChem |
| Topological Polar Surface Area | 176 Ų | PubChem |
| XLogP3 | -1.3 | PubChem |
Structural Elucidation Methodologies
The definitive structural analysis of 2,2'-Dithiodiethanesulfonic acid would involve a combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
X-ray Crystallography
X-ray crystallography provides the most precise information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsion angles.
-
Crystallization :
-
Dissolve a high-purity sample of 2,2'-Dithiodiethanesulfonic acid in a suitable solvent or solvent system (e.g., water, ethanol/water).
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
-
-
Data Collection :
-
Mount a selected crystal on a goniometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam.
-
Collect diffraction data as the crystal is rotated. A modern diffractometer equipped with a CCD or CMOS detector is used to record the intensities and positions of the diffracted X-rays.
-
-
Structure Solution and Refinement :
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods.
-
Build an initial model of the molecule and refine it against the experimental data using least-squares methods.
-
Locate and refine the positions of all non-hydrogen atoms. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
-
The final refined structure will provide precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters can be derived.
-
In the absence of experimental data, the following table presents predicted bond lengths and angles based on standard values for similar chemical environments.
| Parameter | Predicted Value |
| S-S Bond Length | ~2.05 Å |
| C-S (Thioether) Bond Length | ~1.82 Å |
| C-C Bond Length | ~1.54 Å |
| S=O Bond Length | ~1.45 Å |
| S-O Bond Length | ~1.58 Å |
| C-S-S Bond Angle | ~104° |
| S-C-C Bond Angle | ~110° |
| O-S-O Bond Angle | ~113° |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For 2,2'-Dithiodiethanesulfonic acid, ¹H and ¹³C NMR would be the primary techniques used.
-
Sample Preparation :
-
Dissolve 5-10 mg of 2,2'-Dithiodiethanesulfonic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., DSS or TSP for D₂O) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition :
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each carbon environment.
-
Additional 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.
-
-
Data Processing and Analysis :
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Reference the chemical shifts to the internal standard.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific nuclei in the molecule.
-
Based on the structure of 2,2'-Dithiodiethanesulfonic acid, the following ¹H and ¹³C NMR chemical shifts are predicted.
¹H NMR (Predicted, in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | Triplet | 4H | -S-CH₂- |
| ~3.1 - 3.3 | Triplet | 4H | -CH₂-SO₃H |
¹³C NMR (Predicted, in D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| ~50 - 55 | -CH₂-SO₃H |
| ~35 - 40 | -S-CH₂- |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
-
Sample Introduction and Ionization :
-
Introduce a dilute solution of 2,2'-Dithiodiethanesulfonic acid into the mass spectrometer.
-
Electrospray ionization (ESI) is a suitable technique for this polar and non-volatile compound. Both positive and negative ion modes should be explored.
-
-
Mass Analysis :
-
Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum. Collision-induced dissociation (CID) is a common fragmentation method.
-
-
Data Analysis :
-
Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. This information helps to confirm the connectivity of the molecule.
-
Expected Molecular Ions (ESI)
| Ion | m/z (Predicted) |
| [M-H]⁻ | 280.93 |
| [M-2H]²⁻ | 140.46 |
| [M+Na-2H]⁻ | 302.91 |
| [M+H]⁺ | 282.95 |
| [M+Na]⁺ | 304.93 |
Predicted Fragmentation Pattern (Negative Ion Mode)
A primary fragmentation pathway for dialkyl disulfides is the cleavage of the S-S bond. For sulfonic acids, the loss of SO₃ is a common fragmentation.
| m/z (Predicted) | Fragment |
| 201.97 | [M-H-SO₃]⁻ |
| 140.98 | [CH₂CH₂SO₃H - H]⁻ |
| 124.98 | [CH₂CH₂S]⁻ |
| 80.96 | [SO₃]⁻ |
Synthesis and Biological Signaling
A general workflow for the synthesis of 2,2'-Dithiodiethanesulfonic acid and its key biological interactions are depicted below.
Caption: Synthesis of Dimesna from Mesna.
Caption: Metabolic reduction of Dimesna.
Conclusion
This technical guide provides a framework for the comprehensive structural analysis of 2,2'-Dithiodiethanesulfonic acid. While experimentally determined data is currently limited in the public domain, the application of the described methodologies—X-ray crystallography, NMR spectroscopy, and mass spectrometry—will yield the necessary data to fully characterize its structure. The predicted data and detailed protocols herein serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating a deeper understanding of this important uroprotective agent.
Dimesna Free Acid and its Impact on Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimesna (B1670654), the disulfide dimer of 2-mercaptoethanesulfonate (mesna), is a physiologically inert prodrug that requires conversion to its active thiol form, mesna (B1676310), to exert its biological effects. This guide provides a comprehensive technical overview of the mechanisms by which Dimesna is reduced to mesna and the subsequent effects of mesna on reactive oxygen species (ROS) and oxidative stress. The antioxidant properties of mesna are attributed to its free sulfhydryl group, which acts as a potent scavenger of free radicals. This document details the experimental protocols used to quantify these effects, presents available quantitative data, and illustrates the key signaling pathways and experimental workflows involved.
Introduction: From Dimesna to the Active Mesna
Dimesna, also known as 2,2'-dithiodiethanesulfonic acid, serves as a stable precursor to the pharmacologically active compound, mesna. In the bloodstream, mesna is rapidly oxidized to dimesna.[1] For mesna to exert its protective effects against oxidative damage, dimesna must be reduced back to its thiol form. This reduction is a critical step in its mechanism of action.
The conversion of dimesna to mesna can occur through both enzymatic and non-enzymatic pathways.[2] Enzymatic reduction is facilitated by the thioredoxin and glutaredoxin systems.[3] Non-enzymatic reduction occurs via thiol-disulfide exchange with endogenous thiols like glutathione (B108866) (GSH).[2] This reduction process is particularly efficient in the kidneys, which contributes to mesna's uroprotective effects.[1][4]
Once formed, mesna's free sulfhydryl group (-SH) is a potent scavenger of reactive oxygen species, thereby mitigating cellular damage caused by oxidative stress.[5] This antioxidant property is the basis for its use in protecting against ischemia-reperfusion injury and the side effects of certain chemotherapies.[6][7]
Mechanism of Action: Mesna as a Reactive Oxygen Species Scavenger
The primary mechanism by which mesna mitigates oxidative stress is through the direct scavenging of free radicals. Its thiol group can donate a hydrogen atom to neutralize highly reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻). This action helps to prevent damage to vital cellular components like lipids, proteins, and DNA.
Beyond direct scavenging, mesna also contributes to the maintenance of the cellular antioxidant defense system. Studies have shown that treatment with mesna can lead to the restoration of depleted glutathione levels and enhance the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5][7]
Furthermore, evidence suggests that mesna can modulate signaling pathways involved in the inflammatory response to oxidative stress. One such pathway is the nuclear factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, mesna can reduce the expression of pro-inflammatory genes that are triggered by ROS.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro and in vivo assessment of renal drug transporters in the disposition of mesna and dimesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Effect of the antioxidant Mesna (2-mercaptoethane sulfonate) on experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 8. In Vitro Assembly of Catalase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dimesna Free Acid Protocol for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna (B1670654), the disulfide dimer of mesna (B1676310), is a critical agent in uroprotection during chemotherapy, particularly with alkylating agents like ifosfamide (B1674421) and cyclophosphamide (B585).[1][2][3][4] In the bloodstream, mesna is rapidly oxidized to its inactive form, dimesna.[2][4][5] Upon reaching the kidneys, dimesna is reduced back to the active thiol compound, mesna, which then neutralizes the urotoxic metabolites of chemotherapy, such as acrolein.[1][2][3][6] This targeted reactivation in the kidneys makes dimesna a key component in preventing hemorrhagic cystitis, a serious side effect of certain cancer treatments.[1][2] Beyond its uroprotective effects, dimesna is also being investigated for its potential nephroprotective and chemoprotective activities.[1][3]
These application notes provide a comprehensive overview of protocols for in vivo studies involving dimesna free acid, tailored for researchers in drug development and preclinical studies.
Mechanism of Action and Signaling Pathways
Dimesna's primary mechanism of action is centered on its conversion to mesna and the subsequent detoxification of harmful chemotherapy byproducts.[1][2] In addition to this direct neutralization, dimesna may also modulate cellular signaling pathways. As a disulfide bond disrupting agent, it has been suggested to modify cysteine residues on various proteins, including kinases like EGFR, MET, and ROS1, potentially disrupting their signaling pathways and downregulating proliferative signals in cancer cells.[3][7] Furthermore, dimesna acts as a scavenger of free radicals, offering an additional layer of cellular protection against oxidative damage.[1]
Signaling Pathway of Dimesna Uroprotection
Caption: Metabolic activation of Dimesna for uroprotection.
Pharmacokinetics of Dimesna
Understanding the pharmacokinetic profile of dimesna is crucial for designing effective in vivo studies. Dimesna is the predominant form in the plasma after mesna administration.[2][5] It is then selectively taken up by the kidneys, where it is reduced to mesna.[8]
| Parameter | Value | Species | Reference |
| Mesna Half-life (t½α) | 0.12 ± 0.15 hours | Human | [9] |
| Mesna Half-life (t½β) | 2.12 ± 1.61 hours | Human | [9] |
| Dimesna Half-life (t½) | 1.29 ± 0.6 hours | Human | [9] |
| Mesna Volume of Distribution (Vdss) | 1.09 ± 1.18 L/kg | Human | [9] |
| Mesna Total Clearance (Cl) | 0.755 ± 0.507 L/hr/kg | Human | [9] |
| Fraction Excreted in Urine (Mesna) | 0.361 ± 0.15 (in 20 hrs) | Human | [9] |
| Fraction Excreted in Urine (Dimesna) | 0.482 ± 0.25 (in 20 hrs) | Human | [9] |
| Renal Clearance (Mesna) | 0.244 ± 0.201 L/hr/kg | Human | [9] |
| Renal Clearance (Dimesna) | 0.157 ± 0.156 L/hr/kg | Human | [9] |
| Oral Bioavailability (Total Thiols) | 87.8% | Human | [10] |
In Vivo Experimental Protocols
The following protocols are synthesized from methodologies described in the literature for studying dimesna and mesna in vivo.
Protocol 1: Evaluation of Uroprotective Efficacy of Dimesna
Objective: To assess the ability of dimesna to protect against chemotherapy-induced hemorrhagic cystitis in a rodent model.
Materials:
-
This compound
-
Ifosfamide or Cyclophosphamide
-
Saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Metabolic cages for urine collection
-
Evans blue dye
-
Formalin
-
Histopathology equipment
Experimental Workflow:
Caption: Workflow for evaluating Dimesna's uroprotective efficacy.
Procedure:
-
Animal Model: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
Grouping: Divide animals into experimental groups (n=6-8 per group):
-
Group 1: Vehicle control (Saline)
-
Group 2: Chemotherapy only (e.g., Ifosfamide 100 mg/kg, i.p.)
-
Group 3: Chemotherapy + Dimesna (dose-ranging, e.g., 20, 40, 80 mg/kg, i.v. or i.p.)
-
-
Dosing: Administer dimesna at specified doses. The timing of dimesna administration relative to chemotherapy is critical and should be based on the known pharmacokinetics of both agents. A common schedule involves administering dimesna shortly before, and at several time points after, the chemotherapeutic agent.
-
Induction of Cystitis: Administer ifosfamide or cyclophosphamide to induce hemorrhagic cystitis.
-
Urine Collection and Analysis: House animals in metabolic cages for 24 hours to collect urine. Analyze urine for hematuria (e.g., using urine test strips) and proteinuria.
-
Bladder Exudation: 30 minutes before euthanasia, inject Evans blue dye (20 mg/kg, i.v.) to assess bladder vascular permeability.
-
Tissue Collection: Euthanize animals 24 hours after chemotherapy administration. Harvest bladders, weigh them, and score for macroscopic signs of hemorrhage.
-
Histopathology: Fix bladders in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate sections for edema, hemorrhage, inflammation, and urothelial damage.
Protocol 2: Pharmacokinetic Analysis of Dimesna in Plasma and Urine
Objective: To determine the pharmacokinetic parameters of dimesna and its conversion to mesna in vivo.
Materials:
-
This compound
-
Rodent model (e.g., Wistar rats) with jugular vein cannulation
-
Dosing vehicles (e.g., saline)
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Metabolic cages
-
LC-MS/MS or HPLC with electrochemical detection for analysis[11][12]
Procedure:
-
Animal Preparation: Use rats fitted with jugular vein cannulas for serial blood sampling.
-
Dosing: Administer a single dose of dimesna (e.g., 50 mg/kg, i.v. bolus).
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant. Immediately centrifuge to separate plasma.
-
Urine Collection: House animals in metabolic cages and collect urine at specified intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).
-
Sample Preparation:
-
Plasma: To measure total mesna (mesna + dimesna), reduce dimesna in the plasma sample back to mesna using a reducing agent like sodium borohydride.[11] Deproteinize the sample.
-
Urine: Dilute urine samples as needed.
-
-
Analytical Method: Analyze the concentrations of mesna and dimesna in plasma and urine using a validated LC-MS/MS or HPLC-ECD method.[11][12]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution for both dimesna and mesna.
Data Presentation
Table 1: Example Scoring for Macroscopic Bladder Evaluation
| Score | Description |
| 0 | Normal |
| 1 | Mild hyperemia |
| 2 | Moderate hyperemia and petechial hemorrhages |
| 3 | Severe hemorrhage |
Table 2: Example Histopathological Scoring of Bladder Injury
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Edema | Absent | Mild | Moderate | Severe |
| Hemorrhage | Absent | Mild | Moderate | Severe |
| Inflammation | Absent | Mild | Moderate | Severe |
| Urothelial Damage | Intact | Mild | Moderate | Severe ulceration |
Analytical Methods for Dimesna and Mesna Quantification
Accurate quantification of dimesna and its active metabolite mesna in biological matrices is essential for in vivo studies.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with electrochemical detection (ECD) is a sensitive method for quantifying thiols like mesna.[12] For the analysis of total thiols, dimesna is first reduced to mesna.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high specificity and sensitivity for the simultaneous determination of mesna and dimesna in complex biological samples like plasma and urine.[12]
Conclusion
The protocols and information provided herein offer a foundational framework for conducting in vivo studies with this compound. Researchers should adapt these protocols based on their specific experimental goals, animal models, and available analytical instrumentation. Careful consideration of dosing regimens, timing of administration, and appropriate endpoint analysis will be critical for obtaining robust and meaningful data on the efficacy and mechanism of action of dimesna.
References
- 1. What is Dimesna used for? [synapse.patsnap.com]
- 2. What is the mechanism of Mesna? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. Ifosfamide and mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The cytogenetic action of ifosfamide, mesna, and their combination on peripheral rabbit lymphocytes: an in vivo/in vitro cytogenetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimesna | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo assessment of renal drug transporters in the disposition of mesna and dimesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of mesna and dimesna after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Liquid chromatographic analysis of mesna and dimesna in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
Application Note: Quantifying Dimesna Free Acid in Plasma using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimesna (B1670654), the disulfide metabolite of the uroprotective agent Mesna (B1676310), plays a crucial role in the detoxification of reactive metabolites from chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide. Accurate quantification of Dimesna free acid in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding the disposition of Mesna. This application note provides a detailed protocol for the determination of Dimesna in plasma using High-Performance Liquid Chromatography (HPLC) coupled with various detection methods. While HPLC with UV detection has been used, studies suggest that methods like HPLC with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS) offer superior specificity and sensitivity.[1] This protocol will focus on a robust HPLC method with electrochemical detection, referencing established methodologies.[2][3]
Principle
This method involves the separation of Dimesna from other plasma components using reversed-phase HPLC. To quantify total Mesna (the sum of Mesna and Dimesna), a reduction step is required to convert Dimesna back to Mesna prior to analysis.[2][4] For the specific quantification of Dimesna, this reduction step is omitted. The sample is first deproteinized to remove interfering macromolecules.[2][5][6] The prepared sample is then injected into the HPLC system. Separation is achieved on a C18 column, and detection is performed using an electrochemical detector, which provides high sensitivity for thiol-containing compounds and their disulfides.[2][3]
Experimental Protocols
1. Materials and Reagents
-
Dimesna standard (Lorne Laboratories, Houston, USA)[1]
-
Mesna standard (Sigma-Aldrich, St. Louis, MO, USA)[5]
-
Internal Standard (IS): p-aminobenzoic acid[2] or sodium 3-mercapto-1-propane sulfonate (3-MPS)[5]
-
HPLC-grade methanol (B129727) and acetonitrile[1][5]
-
Sodium citrate[2]
-
Tetrabutyl ammonium (B1175870) phosphate[2]
-
Triethylamine[2]
-
Phosphoric acid[2]
-
Sulfuric acid[2]
-
Sodium hexametaphosphate[2]
-
Sodium borohydride (B1222165) (for total Mesna analysis)[2]
-
Ultrapure water
-
Human plasma (drug-free)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, and column oven.
-
Column: C18-Resolve cartridge (10 µm, 8 mm i.d. x 10 cm) with a radial compression system.[2]
-
Mobile Phase: An aqueous solution of 0.1 M sodium citrate, 0.001 M tetrabutyl ammonium phosphate, and 1:10,000 (v/v) triethylamine, adjusted to pH 5 with 85% phosphoric acid.[2]
-
Flow Rate: 2 mL/min[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Potential: +450 mV[2]
3. Preparation of Standard Solutions
-
Dimesna Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Dimesna standard in 10 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ultrapure water to achieve concentrations ranging from the limit of quantification (LOQ) to the upper limit of linearity.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the internal standard in 10 mL of ultrapure water.
-
Internal Standard Working Solution: Dilute the IS stock solution with ultrapure water to a final concentration of 10 µM.[5]
4. Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add an appropriate amount of the internal standard working solution.[2]
-
For deproteinization, add an equal volume (100 µL) of 0.0825 M sulfuric acid containing 1.25% (w/v) sodium hexametaphosphate.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 7 minutes at -5 °C.[5]
-
Transfer the supernatant to an HPLC vial for analysis.
5. Data Analysis
-
Peak identification is based on the retention times of the Dimesna and internal standard peaks compared to the standard solutions.
-
Quantification is performed by constructing a calibration curve of the peak height ratio (Dimesna/Internal Standard) versus the concentration of the calibration standards.[2]
-
The concentration of Dimesna in the plasma samples is determined from the linear regression equation of the calibration curve.
Method Validation Data
The following tables summarize the typical quantitative data for a validated HPLC method for Dimesna analysis.
Table 1: Linearity
| Analyte | Concentration Range | Correlation Coefficient (r²) |
|---|
| Dimesna | 3–120 µM[5] | > 0.992[2] |
Table 2: Precision and Accuracy
| Analyte | Concentration | Intra-run Precision (%CV) | Accuracy (%) |
|---|---|---|---|
| Dimesna | Low QC | < 4.5%[2] | 100 ± 6%[5] |
| Medium QC | < 4.5%[2] | 100 ± 6%[5] |
| | High QC | < 4.5%[2] | 100 ± 6%[5] |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
|---|
| Dimesna | > 90% | Minimal interference observed[2] |
Table 4: Limits of Detection and Quantification
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 20 nM[5] |
| Limit of Quantification (LOQ) | 160 pmol/ml[7] |
Visualizations
Metabolic Pathway of Mesna to Dimesna
References
- 1. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 2. Liquid chromatographic analysis of mesna and dimesna in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of mesna and dimesna in plasma and urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of mesna and dimesna after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facile and sensitive method for the determination of mesna in plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimesna Free Acid Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna (B1670654), the disulfide dimer of mesna (B1676310) (sodium 2-mercaptoethanesulfonate), is a key uroprotective agent. It is the inactive prodrug of mesna and is primarily utilized in preclinical and clinical settings to mitigate the urotoxic effects of certain chemotherapeutic agents, such as ifosfamide (B1674421) and cyclophosphamide.[1][2] Upon administration, dimesna is physiologically reduced to its active form, mesna, particularly within the kidney.[3][4][5] Mesna's free thiol group then neutralizes the toxic metabolites of chemotherapy, such as acrolein, preventing hemorrhagic cystitis.[1][4] This document provides detailed application notes and protocols for the administration of dimesna free acid in common animal models, focusing on intravenous, intraperitoneal, and oral routes.
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative parameters for the administration of this compound in common rodent models. It is important to note that specific dosages and volumes should be optimized based on the experimental design and the specific animal model used.
| Parameter | Mouse | Rat | Reference |
| Animal Model | Mus musculus | Rattus norvegicus | [3][6] |
| Average Weight | 20-30 g | 200-300 g | [3][6] |
| Administration Routes | Intravenous (IV), Intraperitoneal (IP), Oral (PO) | Intravenous (IV), Intraperitoneal (IP), Oral (PO) | [3][6] |
| Vehicle | 0.9% Physiological Saline | 0.9% Physiological Saline | [7] |
| Intravenous (IV) Administration | |||
| Injection Site | Lateral tail vein | Lateral tail vein, Saphenous vein | [8] |
| Needle Gauge | 27-30 G | 25-27 G | [3][8] |
| Max Volume | < 0.2 mL | < 0.5 mL | [9] |
| Intraperitoneal (IP) Administration | |||
| Injection Site | Lower right abdominal quadrant | Lower right abdominal quadrant | [3][10] |
| Needle Gauge | 25-27 G | 23-25 G | [3] |
| Max Volume | < 2-3 mL | < 2-3 mL | [9] |
| Oral (PO) Administration (Gavage) | |||
| Gavage Needle Gauge | 18-20 G | 16-18 G | [6] |
| Max Volume | 10 mL/kg | 10-20 mL/kg | [6] |
Experimental Protocols
Preparation of this compound Solution
-
Vehicle Selection: this compound is soluble in aqueous solutions. For in vivo administration, sterile 0.9% physiological saline is the recommended vehicle.[7]
-
Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile container, dissolve the powder in the appropriate volume of sterile 0.9% physiological saline to achieve the desired final concentration.
-
Ensure the solution is clear and free of particulates. The mixed solution should be used immediately for optimal results.[7]
-
Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Intravenous (IV) Administration Protocol (Mouse)
-
Animal Restraint: Place the mouse in a suitable restraint device that allows access to the tail.
-
Vein Dilation: To improve visualization of the lateral tail veins, warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes.
-
Injection Procedure:
-
Disinfect the tail with 70% ethanol.
-
Using a 27-30 G needle attached to a syringe containing the Dimesna solution, enter one of the lateral tail veins at a shallow angle.
-
Successful entry will be indicated by a lack of resistance and the absence of a subcutaneous bleb upon injection.
-
Administer the solution slowly.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Intraperitoneal (IP) Administration Protocol (Rat)
-
Animal Restraint: Manually restrain the rat, ensuring the abdomen is accessible. For a two-person technique, one person can restrain the animal while the other performs the injection.[3]
-
Injection Site: Identify the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, which is located on the left side.[11]
-
Injection Procedure:
-
Disinfect the injection site with 70% ethanol.
-
Tilt the rat's head downwards at a 30-40° angle to move the abdominal organs away from the injection site.[3]
-
Insert a 23-25 G needle into the peritoneal cavity at a 30-40° angle.
-
Aspirate gently to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.
-
Inject the Dimesna solution.
-
-
Post-Injection:
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress or discomfort.
-
Oral Gavage (PO) Administration Protocol (Mouse)
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting.
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.
-
Administration:
-
Hold the mouse in a vertical position.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.
-
Once the needle is inserted to the pre-measured depth, administer the Dimesna solution.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Visualizations
Experimental Workflow for Dimesna Administration
Caption: Workflow for Dimesna administration in animal models.
Putative Signaling Pathway Interaction of Dimesna
Dimesna, upon administration, may influence cellular signaling pathways. While its primary role is as a prodrug for the uroprotectant mesna, studies suggest potential interactions with key signaling molecules involved in cancer cell proliferation and survival, such as EGFR, MET, and ROS1.[12] Resistance to targeted therapies in cancers driven by ROS1 fusions can sometimes be mediated by the activation of the EGFR pathway.[1][13]
Caption: Potential interaction of Dimesna with key signaling pathways.
References
- 1. Resistance to ROS1 Inhibition Mediated by EGFR Pathway Activation in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of mesna and dimesna after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. download.rbcbioscience.com [download.rbcbioscience.com]
- 5. drugs.com [drugs.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. research.vt.edu [research.vt.edu]
- 9. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 11. research.vt.edu [research.vt.edu]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
Dimesna Free Acid in Cell Culture: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of Dimesna free acid in cell culture experiments. Dimesna, also known as Tavocept or BNP7787, is the disulfide dimer of Mesna. It primarily functions as a uroprotective and nephroprotective agent in patients undergoing chemotherapy with platinum-based drugs like cisplatin (B142131) and ifosfamide. In the bloodstream, Dimesna is the predominant and inactive form, which is later reduced to the active thiol compound, Mesna. This conversion is crucial for its protective effects against chemotherapy-induced toxicities.
While Dimesna's primary role is systemic protection, its application in in-vitro cell culture studies requires a nuanced understanding of its mechanism. For Dimesna to exert a biological effect on cultured cells, it must be taken up by the cells and intracellularly reduced to Mesna. The efficiency of this conversion can be cell-type dependent. Emerging research also suggests that Dimesna may modulate cellular signaling pathways, including those involving receptor tyrosine kinases such as EGFR, MET, and ROS1, by disrupting disulfide bonds in these proteins.
Application Notes
This compound is a valuable tool for in vitro studies aimed at:
-
Investigating mechanisms of chemotherapy resistance and protection: By co-administering Dimesna with chemotherapeutic agents, researchers can study its ability to mitigate cytotoxicity in normal cells while potentially sensitizing cancer cells to treatment.
-
Exploring the role of disulfide bond disruption in cellular signaling: Dimesna can be used to probe the importance of disulfide bonds in the structure and function of cell surface receptors and other proteins.
-
Screening for novel therapeutic combinations: The potential of Dimesna to modulate signaling pathways opens avenues for its use in combination with targeted therapies.
It is important to note that some studies suggest this compound itself may not exhibit direct cytotoxicity to cancer cells in vitro. Its effects are often observed in combination with other agents, where it can modulate their activity. Therefore, experimental design should carefully consider the inclusion of appropriate controls and combination treatments.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in cell culture, based on available literature. It is important to note that specific optimal concentrations and incubation times will vary depending on the cell line and experimental objectives.
| Parameter | Value | Cell Line(s) | Notes |
| Working Concentration Range | 1 - 10 mM | General starting point | Titration is recommended to determine the optimal concentration for each cell line and experimental setup. |
| Incubation Time | 24 - 72 hours | General starting point | The optimal incubation time will depend on the specific endpoint being measured (e.g., cytotoxicity, protein phosphorylation). |
| Reported Cytotoxicity (alone) | No significant cytotoxicity observed | Nasal carcinoma cell line[1] | This suggests that Dimesna's effects in vitro may be primarily modulatory rather than directly cytotoxic. |
Experimental Protocols
Preparation of this compound Stock Solution
A sterile stock solution of this compound is essential for cell culture experiments.
Materials:
-
This compound powder
-
Sterile dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Calculate the required amount of this compound powder to prepare a high-concentration stock solution (e.g., 100 mM) in DMSO.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the calculated volume of DMSO.
-
Vortex the tube until the powder is completely dissolved.
-
Further dilute the DMSO stock solution in sterile PBS or serum-free cell culture medium to create a working stock solution (e.g., 10 mM).
-
Sterilize the working stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile working stock solution into smaller volumes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Cell Viability and Cytotoxicity Assay
This protocol describes a general method to assess the effect of this compound on cell viability using a colorimetric assay such as MTT or XTT.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound working stock solution
-
Chemotherapeutic agent (optional, for combination studies)
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 mM). For combination studies, include wells with the chemotherapeutic agent alone and in combination with Dimesna.
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
If using the MTT assay, add the solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control wells.
Western Blot Analysis of Signaling Pathway Modulation
This protocol outlines the steps to investigate the effect of this compound on the phosphorylation status of key proteins in the EGFR, MET, and ROS1 signaling pathways.
Materials:
-
Cancer cell line of interest with known expression of EGFR, MET, or ROS1
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound working stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of EGFR, MET, ROS1, and downstream targets (e.g., Akt, ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration and for the appropriate time. Include untreated and positive controls (e.g., cells stimulated with the respective ligand like EGF for the EGFR pathway).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysates. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and add the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
Visualizations
Caption: General experimental workflow for studying this compound in cell culture.
Caption: Proposed mechanism of Dimesna modulating receptor tyrosine kinase signaling.
References
Application Notes and Protocols for Dimesna and its Role in Uroprotection
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the uroprotective agent Mesna (B1676310) and its inactive metabolite, Dimesna (B1670654), in the context of preventing chemotherapy-induced hemorrhagic cystitis (HC) in rat models. Hemorrhagic cystitis is a significant and dose-limiting side effect of alkylating agents like ifosfamide (B1674421) and cyclophosphamide (B585).[1] The toxicity is primarily mediated by the metabolite acrolein, which accumulates in the bladder and causes severe inflammation and hemorrhage.[2][3]
Mesna (sodium 2-mercaptoethane sulfonate) is the standard uroprotective agent used to mitigate this toxicity.[1] It is important to clarify that "Dimesna free acid," also known as dimesna or mensa disulfide, is the inactive oxidized form of Mesna.[4][5] Following administration, Mesna is rapidly oxidized in the bloodstream to Dimesna. This inactive form is then filtered by the kidneys and, within the renal tubules and urinary tract, is reduced back to the active free thiol compound, Mesna.[4][6] It is this reactivated Mesna that neutralizes acrolein in the bladder, thereby preventing urothelial damage.[3][4][5] Therefore, experimental protocols focus on the administration of Mesna, which leads to the in-vivo formation and subsequent reactivation of Dimesna.
Mechanism of Action: Mesna-Dimesna interplay
The uroprotective effect of Mesna is a dynamic process involving its conversion to Dimesna and back. This mechanism ensures that the active, thiol-containing form of the drug is concentrated at the site of action—the urinary bladder.
-
Systemic Inactivation: After intravenous or oral administration, Mesna is oxidized in the blood to its disulfide form, Dimesna.[7] This prevents systemic side effects and interaction with the chemotherapeutic agent in the bloodstream.
-
Renal Filtration and Reactivation: Dimesna is freely filtered by the glomeruli in the kidneys.[6] In the renal tubules, it is reduced back to active Mesna.[4][6]
-
Uroprotection in the Bladder: The reactivated Mesna is excreted into the urine, where its sulfhydryl group directly binds to and neutralizes the urotoxic metabolite acrolein, forming a stable, non-toxic thioether compound that is then excreted.[3][7]
Signaling Pathway of Ifosfamide-Induced Hemorrhagic Cystitis and Mesna Intervention
Caption: Mechanism of Mesna uroprotection against ifosfamide-induced hemorrhagic cystitis.
Experimental Protocols
This section details the methodology for inducing hemorrhagic cystitis in rats and the protocol for administering Mesna for uroprotection.
Induction of Hemorrhagic Cystitis in Rats
A common and effective model involves the intraperitoneal (i.p.) injection of ifosfamide.
Materials:
-
Ifosfamide powder
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for i.p. injection
Protocol:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Prepare a fresh solution of ifosfamide in sterile saline. A typical dose for inducing severe HC is 400 mg/kg.[9][10]
-
Administer a single intraperitoneal (i.p.) injection of the ifosfamide solution to each rat.
-
A control group should be injected with an equivalent volume of sterile saline.
-
Hemorrhagic cystitis typically develops within 12 to 24 hours post-injection.[9][11] The 24-hour time point is commonly used for assessment.[9][10]
Uroprotection Protocol with Mesna
Mesna is administered to prevent the urotoxic effects of ifosfamide.
Materials:
-
Mesna solution (e.g., Uromitexan)
-
Sterile saline (0.9% NaCl)
-
Ifosfamide
-
Experimental and control rats
Protocol:
-
Prepare the ifosfamide solution as described above.
-
Prepare the Mesna solution for injection. A standard prophylactic regimen involves multiple doses of Mesna.
-
A widely cited protocol administers Mesna (i.p.) at a dose of 20% of the ifosfamide dose (e.g., 80 mg/kg for a 400 mg/kg ifosfamide dose).[9]
-
The Mesna injections are typically given at three time points:
-
The experimental groups would be structured as follows:
-
Group 1 (Control): Saline only.
-
Group 2 (HC Model): Ifosfamide (e.g., 400 mg/kg, i.p.) + Saline.
-
Group 3 (Mesna Protection): Ifosfamide (e.g., 400 mg/kg, i.p.) + Mesna (e.g., 80 mg/kg, i.p. at -5 min, +4h, +8h).
-
-
Euthanize the animals 24 hours after the ifosfamide injection for bladder assessment.
Experimental Workflow Diagram
Caption: Workflow for evaluating Mesna's uroprotective efficacy in a rat model of HC.
Data Presentation and Assessment of Efficacy
The severity of hemorrhagic cystitis and the protective effect of Mesna can be quantified using several parameters.
Table 1: Parameters for Assessment of Hemorrhagic Cystitis
| Parameter | Description | Purpose | Common Findings in HC | Effect of Mesna |
| Bladder Wet Weight (BWW) | The bladder is excised, emptied, and weighed. Often normalized to body weight. | To quantify bladder edema.[10] | Significant increase (e.g., >200% over control).[10] | Significantly reduces the increase in BWW.[10][12] |
| Macroscopic Score | Visual assessment of the bladder for edema and hemorrhage based on a scoring system (e.g., 0-4 scale). | Rapid and simple evaluation of gross bladder injury. | High scores indicating severe edema and intravesical hemorrhage.[13] | Significantly lower macroscopic scores.[13] |
| Microscopic Score | Histopathological evaluation of bladder tissue sections (H&E stained) for edema, hemorrhage, inflammation, and urothelial damage. | Detailed assessment of tissue-level damage.[10] | Edema, hemorrhage, cellular infiltration, and urothelial desquamation.[10][12] | Prevents or significantly reduces microscopic alterations.[10][12] |
| Malondialdehyde (MDA) Levels | Measurement of MDA, a marker of lipid peroxidation, in bladder tissue homogenates. | To quantify oxidative stress.[10][11] | Significant increase in MDA levels.[11] | Significantly reduces MDA levels.[11] |
Table 2: Example Dosing Regimens from Rat Studies
| Study Agent | Inducing Agent | Rat Strain | Dosing Regimen | Key Findings | Reference |
| Mesna | Ifosfamide (400 mg/kg, i.p.) | Wistar | 80 mg/kg, i.p. at -5 min, +4h, and +8h | Replacement of 1 or 2 doses of Mesna with Ternatin (a flavonoid) also showed protection. | [8] |
| Mesna | Ifosfamide (400 mg/kg, i.p.) | Wistar | 400 mg/kg, i.p. at -30 min | Mesna significantly inhibited the ifosfamide-induced increase in bladder wet weight by 54.2%. | [10][12] |
| Mesna | Cyclophosphamide (200 mg/kg, i.p.) | Wistar | 40 mg/kg, i.p. immediately, and at 4h and 8h post-CYP | Median scores for bladder damage were significantly lower compared to the cyclophosphamide-only group. | [13] |
| Mesna + Antioxidants | Cyclophosphamide (100 mg/kg, i.p.) | Sprague-Dawley | Mesna (21.5 mg/kg x3) +/- α-tocopherol or melatonin (B1676174) | Combination with α-tocopherol and especially melatonin resulted in full protection against bladder damage. | [14] |
Conclusion
The use of Mesna in rat models of ifosfamide- or cyclophosphamide-induced hemorrhagic cystitis is a well-established and reproducible experimental system. A clear understanding of the Mesna-Dimesna pharmacokinetic relationship is crucial for interpreting experimental outcomes. Dimesna is the inactive, transport form of the drug, which is reactivated to Mesna in the urinary tract to exert its uroprotective effects. The protocols and assessment parameters detailed in these notes provide a robust framework for investigating the mechanisms of HC and evaluating the efficacy of novel uroprotective agents.
References
- 1. Review of Advances in Uroprotective Agents for Cyclophosphamide- and Ifosfamide-induced Hemorrhagic Cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of hemorrhagic cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention of urotoxic side effects by regional detoxification with increased selectivity of oxazaphosphorine cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Mesna? [synapse.patsnap.com]
- 8. Ternatin, a flavonoid, prevents cyclophosphamide and ifosfamide-induced hemorrhagic cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-2 expression on ifosfamide-induced hemorrhagic cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effect of ketamine against hemorrhagic cystitis in rats receiving ifosfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of uroprotective efficacy of mesna and amifostine in Cyclophosphamide- induced hemorrhagic cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Contribution of antioxidants to preventive effect of mesna in cyclophosphamide-induced hemorrhagic cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Methods for the Detection of Dimesna
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna (B1670654), the disulfide dimer and primary degradation product of the uroprotective agent Mesna (B1676310) (sodium 2-mercaptoethanesulfonate), is a critical analyte in pharmaceutical stability studies and pharmacokinetic monitoring.[1][2][3] Accurate and sensitive detection of Dimesna is essential to ensure the efficacy and safety of Mesna-containing formulations, as the conversion of Mesna to Dimesna can impact the available concentration of the active therapeutic agent.[1] This document provides detailed application notes and experimental protocols for the analytical detection of Dimesna using modern chromatographic techniques.
Analytical Methodologies
Several analytical techniques have been employed for the quantification of Dimesna, often in conjunction with Mesna analysis. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most robust and widely used methods. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) have been used for structural elucidation and confirmation of Dimesna formation, they are less commonly used for routine quantitative analysis.[1][3][4] It is important to note that HPLC with UV detection has been reported as unsuitable for the specific and selective analysis of Mesna and Dimesna.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the analysis of Dimesna in complex biological matrices and pharmaceutical formulations.[1][2][5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 20 nM | [5] |
| Linearity (R²) | 0.999 | [5] |
| Linear Range | 0.05 - 200 µM | [5] |
| Accuracy | 100 ± 10% | [5] |
| Precision (%RSD) | < 10% | [5] |
Experimental Protocol: LC-MS/MS for Dimesna in Rat Plasma [5]
This protocol is adapted from a validated method for the quantification of Mesna, which is directly applicable to Dimesna detection with appropriate mass transition monitoring.
a. Sample Preparation (Plasma Protein Precipitation)
-
To 100 µL of rat plasma, add an appropriate volume of internal standard solution.
-
Precipitate proteins by adding a sufficient volume of a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
b. Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse-XDB C18 (4.6 x 150 mm, 5.0 µm)[5]
-
Mobile Phase: Isocratic elution with 60% B (A: 10 mM ammonium (B1175870) formate (B1220265) in water; B: 10 mM ammonium formate in methanol:water, 95:5)[5]
-
Flow Rate: 1 mL/min[5]
-
Injection Volume: 10 µL[5]
-
Column Temperature: Ambient
c. Mass Spectrometry Conditions
-
Instrument: Sciex Q-Trap 5500 MS or equivalent[5]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Polarity[1][5]
-
Spray Voltage: 4000 V[1]
-
Capillary Temperature: 250°C[1]
-
Detection: Selected Reaction Monitoring (SRM)
-
Ion Transitions: Specific precursor and product ions for Dimesna need to be determined through infusion and optimization.
Experimental Workflow: LC-MS/MS Analysis of Dimesna
Caption: Workflow for Dimesna analysis by LC-MS/MS.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
HPLC with electrochemical detection is another sensitive method for the determination of Dimesna, particularly in biological fluids like plasma and urine.[6][7] This method can be used to measure Mesna and Dimesna separately or to determine total Mesna after reduction of Dimesna.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity (Correlation Coefficient) | > 0.992 | [6] |
| Intrarun Precision (%CV) | < 4.5% | [6] |
Experimental Protocol: HPLC-ED for Dimesna in Plasma and Urine [6]
a. Sample Preparation
-
Plasma:
-
Add an appropriate amount of internal standard (e.g., p-aminobenzoic acid) to 100 µL of plasma.
-
Deproteinize with an equal volume of 0.0825 M sulfuric acid containing 1.25% (w/v) sodium hexametaphosphate.
-
-
Urine:
-
Dilute urine 1:50 with water.
-
Mix 1:1 with an aqueous solution of 1.25% (w/v) sodium hexametaphosphate.
-
b. Reduction of Dimesna (for total Mesna analysis)
-
Treat the prepared sample with sodium borohydride (B1222165) to reduce Dimesna back to Mesna.[6]
c. Chromatographic Conditions
-
Column: C18-Resolve cartridge (10 µm, 8 mm i.d. x 10 cm) with a radial compression system[6]
-
Mobile Phase: 0.1 M sodium citrate, 0.001 M tetrabutylammonium (B224687) phosphate, and triethylamine (B128534) (1:10,000, v/v), adjusted to pH 5 with 85% phosphoric acid[6]
-
Flow Rate: 2 mL/min[6]
d. Detection
-
Detector: Electrochemical detector
-
Potential: +450 mV[6]
Logical Relationship: Mesna and Dimesna
Caption: Reversible oxidation-reduction of Mesna to Dimesna.
Stability-Indicating High-Performance Liquid Chromatography (HPLC-UV)
While standard HPLC-UV is not ideal, a validated stability-indicating HPLC method using a specialized column can be employed for the determination of Mesna in the presence of its degradation products, including Dimesna.[8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity (Correlation Coefficient) | 0.9998 | [8] |
| Concentration Range | 50 - 1000 µg/mL | [8] |
| Limit of Detection (LOD) | 7.5 µg/mL | [8] |
| Limit of Quantitation (LOQ) | 22.7 µg/mL | [8] |
Experimental Protocol: Stability-Indicating HPLC-UV [8]
a. Sample Preparation
-
Dilute the sample containing Mesna and potential Dimesna in the mobile phase to fall within the linear concentration range.
b. Chromatographic Conditions
-
Column: RP amide C16 column (150 x 4.6 mm, 5 µm)[8]
-
Mobile Phase: Methanol:Phosphate buffer (10:90, v/v), pH 3.0[8]
-
Flow Rate: 1 mL/min[8]
-
Injection Volume: 20 µL[8]
-
Column Temperature: Ambient
c. Detection
-
Detector: UV Detector
-
Wavelength: 210 nm[8]
Conclusion
The choice of analytical method for Dimesna detection depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for bioanalytical applications. HPLC with electrochemical detection offers a sensitive alternative. For quality control and stability studies of pharmaceutical formulations, a validated stability-indicating HPLC-UV method can be employed. Proper method validation is crucial to ensure accurate and reliable quantification of Dimesna.
References
- 1. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 2. New investigations into the stability of Mesna using LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medmedchem.com [medmedchem.com]
- 5. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic analysis of mesna and dimesna in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of mesna and dimesna in plasma and urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Dimesna Free Acid Formulation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna (B1670654), the disulfide dimer of mesna (B1676310), is a uroprotective and nephroprotective agent under investigation for its ability to mitigate the toxic side effects of certain chemotherapeutic drugs.[1][2] In preclinical research, the free acid form of Dimesna is often utilized. This document provides detailed application notes and protocols for the use of Dimesna free acid formulation in preclinical research settings. Dimesna itself is relatively inert but is readily reduced in vivo to its active form, mesna (2-mercaptoethanesulfonate sodium).[3][4] Mesna, a thiol compound, then acts as a detoxifying agent, neutralizing reactive metabolites of chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide (B585), thereby preventing damage to the urinary tract.[5][6] Dimesna is also being explored for its potential to reduce the toxicities associated with taxanes and platinum-based therapies.[7][8]
Data Presentation
Physicochemical Properties and Formulation
| Property | Value | Reference |
| Molecular Formula | C4H10O6S4 | [2] |
| Molecular Weight | 282.38 g/mol | [2] |
| Solubility | DMSO: 65 mg/mL (230.17 mM) | [2] |
| Physiological Saline (0.9% NaCl) | [2] | |
| Storage | Store at room temperature. Protect from moisture. | [1] |
In Vitro and In Vivo Pharmacokinetics of Dimesna/Mesna
| Parameter | Value | Species | Study Type | Reference |
| Mesna Half-life (t1/2α) | 0.12 ± 0.15 hours | Human | IV Bolus + Infusion | [9] |
| Mesna Half-life (t1/2β) | 2.12 ± 1.61 hours | Human | IV Bolus + Infusion | [9] |
| Dimesna Half-life (t1/2) | 1.29 ± 0.6 hours | Human | IV Bolus + Infusion | [9] |
| Mesna Volume of Distribution (Vdss) | 1.09 ± 1.18 L/kg | Human | IV Bolus + Infusion | [9] |
| Mesna Total Clearance (Cl) | 0.755 ± 0.507 L/hr/kg | Human | IV Bolus + Infusion | [9] |
| Urinary Excretion (Mesna, 20h) | 36.1 ± 15% | Human | IV Bolus + Infusion | [9] |
| Urinary Excretion (Dimesna, 20h) | 48.2 ± 25% | Human | IV Bolus + Infusion | [9] |
Preclinical Toxicity of Mesna
| Endpoint | Value | Species | Route | Reference |
| LD50 | >10,000 mg/kg | Rat, Mouse | Oral | [10] |
Signaling Pathways
Dimesna, through its conversion to the active thiol compound mesna, is reported to modulate several signaling pathways implicated in cancer progression and chemotherapy resistance, including the EGFR, MET, and ROS1 pathways.[8]
Caption: Dimesna's active form, Mesna, may modulate the EGFR signaling pathway.
Caption: Dimesna may interfere with MET and ROS1 receptor tyrosine kinase signaling.
Experimental Protocols
Preparation of this compound Formulation
For In Vitro Studies:
-
Stock Solution (DMSO): Dissolve this compound in sterile DMSO to a concentration of 65 mg/mL.[2]
-
Working Solution: Dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%).
For In Vivo Studies:
-
Saline Formulation: Dissolve this compound in sterile 0.9% sodium chloride (physiological saline) to the desired concentration.[2]
-
Administration: The formulation can be administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. The volume of injection should be appropriate for the animal model being used.
In Vivo Uroprotection Assay (Cyclophosphamide-Induced Hemorrhagic Cystitis Model)
This protocol is adapted from studies demonstrating the uroprotective effects of mesna in a rat model of cyclophosphamide-induced hemorrhagic cystitis.[5][11]
Caption: Workflow for in vivo uroprotection assay.
Materials:
-
This compound
-
Cyclophosphamide (CP)
-
Sterile 0.9% NaCl solution
-
Sprague-Dawley rats (male, 200-250 g)
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
Animal Acclimation: Acclimate rats for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):
-
Drug Administration:
-
Prepare Dimesna and CP solutions fresh on the day of the experiment.
-
Administer Dimesna or vehicle according to the group assignments.
-
Administer CP to the designated groups.
-
-
Observation: House the animals in metabolic cages for urine collection and observation of hematuria.
-
Endpoint Analysis (24-48 hours post-CP):
-
Euthanize the animals.
-
Excise the bladders, weigh them, and score for edema and hemorrhage.
-
Fix a portion of the bladder in 10% buffered formalin for histological examination (H&E staining).
-
Homogenize the remaining bladder tissue for biochemical analysis (e.g., malondialdehyde (MDA) levels as a marker of oxidative stress).
-
In Vitro Nephrotoxicity Assay (Cisplatin-Induced Toxicity Model)
This protocol is based on general in vitro methods for assessing drug-induced nephrotoxicity.[12]
Caption: Workflow for in vitro nephrotoxicity assay.
Materials:
-
This compound
-
Cisplatin
-
Human kidney proximal tubule epithelial cell line (e.g., HK-2)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Reagents for cell viability assays (e.g., MTT, LDH)
Procedure:
-
Cell Culture: Maintain HK-2 cells in the recommended culture medium and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Prepare fresh solutions of Dimesna and cisplatin.
-
Treat the cells with different concentrations of cisplatin, with and without co-treatment with various concentrations of Dimesna. Include vehicle-only and Dimesna-only controls.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment:
-
Perform a cell viability assay such as the MTT assay (to measure metabolic activity) or LDH assay (to measure membrane integrity).
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Generate dose-response curves to determine the protective effect of Dimesna.
Stability and Storage
Dimesna is the oxidized, more stable form of mesna. However, in solution, an equilibrium exists between mesna and Dimesna.[11] The stability of Dimesna and mesna solutions can be influenced by factors such as pH, temperature, and exposure to oxygen.[13] For preclinical studies, it is recommended to prepare fresh solutions of this compound for each experiment to ensure consistent activity.[2] Unused portions of opened vials should be discarded.
Conclusion
This compound is a valuable tool for preclinical research into the mitigation of chemotherapy-induced toxicities. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust in vitro and in vivo studies to further elucidate the protective mechanisms and therapeutic potential of this compound. Careful attention to formulation, experimental design, and data analysis will contribute to a comprehensive understanding of Dimesna's role in supportive cancer care.
References
- 1. Mesna does not reduce cisplatin induced nephrotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. In vitro and in vivo assessment of renal drug transporters in the disposition of mesna and dimesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mesna versus hyperhydration for the prevention of cyclophosphamide-induced hemorrhagic cystitis in bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. The uroprotection of mesna on cyclophosphamide cystitis in rats. Its consequences on behaviour and brain activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of mesna and dimesna after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling of miRNA and Drug Action in the EGFR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 12. In Vitro Nephrotoxicity Studies of Established and Experimental Platinum-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Analysis of Dimesna Free Acid and its Metabolite, Mesna
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna (2,2'-dithiobis(ethanesulfonate)), the disulfide dimer of Mesna, is a crucial uroprotective agent administered with cyclophosphamide (B585) and ifosfamide (B1674421) chemotherapy to mitigate hemorrhagic cystitis. In the circulatory system, Mesna is rapidly oxidized to Dimesna, which acts as a prodrug. Within the kidneys, Dimesna is reduced back to its active form, Mesna, which then neutralizes the urotoxic metabolites of the anticancer drugs.[1][2] Accurate quantification of Dimesna and its active metabolite, Mesna, in biological matrices is therefore essential for pharmacokinetic studies and to ensure therapeutic efficacy. This document provides detailed protocols for the analysis of Dimesna and Mesna using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a sensitive and specific analytical technique.
Metabolic Pathway of Dimesna
Dimesna is primarily metabolized through reduction to two molecules of Mesna. This conversion occurs both enzymatically and non-enzymatically. The enzymatic reduction is facilitated by the thioredoxin and glutaredoxin systems.[2][3] Non-enzymatic reduction involves thiol-disulfide exchange with endogenous thiols such as glutathione (B108866) and cysteine.[3] In plasma, Mesna is readily oxidized to Dimesna, creating a dynamic equilibrium. The kidneys play a significant role in the reduction of Dimesna back to the active Mesna, which is then excreted into the bladder to exert its protective effects.[1][4]
Figure 1: Metabolic pathway of Dimesna.
Experimental Protocols
Sample Preparation from Human Plasma
This protocol is adapted from a method for the analysis of Mesna in rat plasma and is suitable for the analysis of both Dimesna and Mesna.[5]
Materials:
-
Human plasma
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Ethyl-4-hydroxybenzoate or a stable isotope-labeled analog)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are based on a validated method for the simultaneous analysis of Mesna and Dimesna.[6]
Chromatographic Conditions:
-
Instrument: Thermo system with an Accela autosampler and gradient pump, or equivalent.[6]
-
Column: Reversed-phase C8 Ultrasphere column (4.6 mm x 250 mm, 5 µm).[6]
-
Mobile Phase A: 1% Aqueous Ammonium Bicarbonate.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient:
-
0-5 min: 5% B
-
5-10 min: 5-95% B
-
10-15 min: 95% B
-
15-16 min: 95-5% B
-
16-20 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 37°C[6]
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole TSQ quantum access mass spectrometer, or equivalent.[6]
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Monitoring Mode: Selected Reaction Monitoring (SRM)[6]
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Dimesna | 325.0 | 140.9 | -25 |
| Mesna | 162.9 | 80.9 | -20 |
| Internal Standard (Example: Ethyl-4-hydroxybenzoate) | 165.1 | 121.1 | -15 |
Note: Collision energies should be optimized for the specific instrument used.
Experimental Workflow
Figure 2: Experimental workflow for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the validation parameters for the LC-MS/MS method for Dimesna and Mesna, based on available data.[6]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Dimesna | 1 - 1000 | > 0.99 |
| Mesna | 1 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Dimesna | Low | < 15 | < 15 | 85 - 115 |
| Medium | < 15 | < 15 | 85 - 115 | |
| High | < 15 | < 15 | 85 - 115 | |
| Mesna | Low | < 15 | < 15 | 85 - 115 |
| Medium | < 15 | < 15 | 85 - 115 | |
| High | < 15 | < 15 | 85 - 115 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LLOQ)
| Analyte | LOD (ng/mL) | LLOQ (ng/mL) |
| Dimesna | 0.5 | 1 |
| Mesna | 0.5 | 1 |
Note: The quantitative data presented is based on published literature and should be verified for each specific laboratory and application.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the simultaneous quantification of Dimesna free acid and its active metabolite, Mesna, in biological matrices. The detailed protocols and established quantitative parameters offer a solid foundation for researchers in drug development and clinical pharmacology to accurately assess the pharmacokinetics of this important uroprotective agent. The provided diagrams of the metabolic pathway and experimental workflow serve as clear visual aids to understand the biotransformation of Dimesna and the analytical procedure.
References
- 1. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and metabolism of sodium 2-mercaptoethanesulfonate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
Dosing Considerations for Dimesna Free Acid in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimesna, the disulfide pro-drug of Mesna (B1676310), is a cytoprotective agent under investigation for its potential to mitigate the toxic side effects of certain chemotherapeutic drugs, such as cisplatin (B142131) and ifosfamide. The in vivo conversion of Dimesna to its active form, Mesna, is crucial for its therapeutic efficacy, which is primarily attributed to the neutralization of toxic metabolites like acrolein. This document provides detailed application notes and protocols for dosing Dimesna free acid in mouse models, based on available preclinical data. It aims to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of Dimesna.
Introduction
Dimesna (also known as BNP7787 or Tavocept) is chemically 2,2'-dithio-bis-ethane sulfonate. In the body, it is reduced to two molecules of Mesna (sodium 2-mercaptoethane sulfonate).[1] Mesna's free thiol group is a potent scavenger of reactive urotoxic and nephrotoxic metabolites, such as acrolein, which are generated during the metabolism of chemotherapeutic agents like cyclophosphamide (B585) and ifosfamide.[1][2] By neutralizing these toxic byproducts, Dimesna, through its conversion to Mesna, aims to protect the bladder and kidneys from chemotherapy-induced damage.[1] Preclinical studies are essential to determine the optimal dosing strategies that maximize the protective effects of Dimesna while not interfering with the antitumor activity of the co-administered chemotherapy.[3]
Mechanism of Action
Dimesna acts as a prodrug, undergoing in vivo reduction to the active compound Mesna. The free sulfhydryl (-SH) group of Mesna is the pharmacologically active moiety. It reacts with the α,β-unsaturated aldehyde acrolein, a major urotoxic metabolite of cyclophosphamide and ifosfamide, forming a stable, non-toxic thioether which is then excreted in the urine. This detoxification process prevents acrolein-induced bladder toxicity, including hemorrhagic cystitis.[1]
dot digraph "Dimesna_Mechanism_of_Action" { rankdir="LR"; node [shape="rectangle", style="filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];
Dimesna [label="Dimesna\n(Inactive Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Reduction\n(in vivo)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Mesna [label="Mesna\n(Active Form)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chemotherapy [label="Chemotherapeutic Agent\n(e.g., Ifosfamide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolism [label="Metabolism", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Acrolein [label="Acrolein\n(Toxic Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralization [label="Neutralization", shape="diamond", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; NonToxic_Metabolite [label="Non-Toxic Metabolite", fillcolor="#34A853", fontcolor="#FFFFFF"]; Uroprotection [label="Uroprotection", shape="note", fillcolor="#F1F3F4", fontcolor="#202124"];
Dimesna -> Reduction [label=""]; Reduction -> Mesna; Chemotherapy -> Metabolism; Metabolism -> Acrolein; Mesna -> Neutralization; Acrolein -> Neutralization; Neutralization -> NonToxic_Metabolite; NonToxic_Metabolite -> Uroprotection; } dot Caption: Mechanism of action of Dimesna as a prodrug for Mesna.
Quantitative Data Summary
The following tables summarize the available quantitative data for Dimesna and Mesna dosing in preclinical models. It is important to note that specific dose-response studies for Dimesna in mice are limited in the publicly available literature. The provided data is compiled from various studies and should be used as a reference for designing further experiments.
Table 1: Dimesna (BNP7787) Dosing in Mice
| Parameter | Value | Species/Model | Route of Administration | Reference |
| Dose | 1000 mg/kg | Nude mice | Intravenous (i.v.) | [3] |
Table 2: Mesna Dosing in Rodents (for reference)
| Parameter | Dose | Species/Model | Route of Administration | Purpose | Reference |
| Protective Dose | 40-100 mg/kg | Rats | Intraperitoneal (i.p.) | Uroprotection against cyclophosphamide | [4] |
| Protective Dose | 50 mg/kg | CD-1 mice | Intraperitoneal (i.p.) | Protection against cisplatin lethality | [5] |
| Investigated Doses | 334, 834, 1667 mg/kg | CD-I mice | Intraperitoneal (i.p.) | Post-treatment for phosgene (B1210022) exposure | [6] |
Experimental Protocols
Preparation of this compound for Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., 0.9% Sodium Chloride Injection, USP)
-
Sterile vials
-
Vortex mixer
-
pH meter and adjustment solutions (e.g., sterile NaOH, HCl) if necessary
-
Sterile filters (0.22 µm)
Protocol:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, add the desired volume of the sterile vehicle.
-
Gradually add the Dimesna powder to the vehicle while vortexing to ensure complete dissolution.
-
If necessary, measure the pH of the solution and adjust to a physiologically compatible range (typically pH 6.5-7.5) using sterile acid or base solutions.
-
Sterile-filter the final solution through a 0.22 µm filter into a new sterile vial.
-
Store the prepared solution as recommended by the manufacturer, typically protected from light.
Administration of Dimesna to Mice
The choice of administration route depends on the experimental design and the desired pharmacokinetic profile. Intravenous administration provides immediate and complete bioavailability, while intraperitoneal and oral routes may result in different absorption kinetics.
a. Intravenous (i.v.) Tail Vein Injection
Materials:
-
Prepared Dimesna solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
Mouse restrainer
-
Heat lamp or warming pad
Protocol:
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Disinfect the tail with an appropriate antiseptic.
-
Load the syringe with the calculated dose of Dimesna solution, ensuring no air bubbles are present.
-
Visualize one of the lateral tail veins and insert the needle, bevel up, at a shallow angle.
-
Slowly inject the Dimesna solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
dot digraph "IV_Injection_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];
Start [label="Start", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Warm_Tail [label="Warm Mouse Tail"]; Restrain [label="Place Mouse in Restrainer"]; Disinfect [label="Disinfect Tail"]; Prepare_Syringe [label="Prepare Syringe with Dimesna"]; Inject [label="Inject into Lateral Tail Vein"]; Monitor [label="Monitor Mouse"]; End [label="End", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Warm_Tail -> Restrain -> Disinfect -> Prepare_Syringe -> Inject -> Monitor -> End; } dot Caption: Workflow for intravenous tail vein injection in mice.
b. Intraperitoneal (i.p.) Injection
Materials:
-
Prepared Dimesna solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
Protocol:
-
Manually restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the Dimesna solution smoothly.
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
c. Oral Gavage (p.o.)
Materials:
-
Prepared Dimesna solution
-
Sterile oral gavage needles (flexible or rigid with a ball tip, appropriate size for the mouse)
-
Sterile syringes
Protocol:
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach and mark it.
-
Moisten the tip of the gavage needle with sterile water or saline.
-
Gently insert the gavage needle into the esophagus, allowing the mouse to swallow it. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the Dimesna solution.
-
Carefully withdraw the needle and return the mouse to its cage. Monitor for any signs of respiratory distress.
Dose-Response and Toxicity Studies
To establish a therapeutic window for this compound in a specific mouse model, it is crucial to conduct dose-response and toxicity studies.
1. Dose-Response Study Design:
-
Objective: To determine the minimum effective dose of Dimesna that provides significant protection against chemotherapy-induced toxicity.
-
Methodology:
-
Administer a range of Dimesna doses (e.g., based on the data in Table 1 and 2, one might test doses from 50 mg/kg up to 1000 mg/kg or higher) to different groups of mice prior to or concurrently with the chemotherapeutic agent.
-
Include a control group receiving only the chemotherapeutic agent and another group receiving only the vehicle.
-
Assess markers of toxicity at various time points. For urotoxicity, this may include urine analysis for hematuria and proteinuria, and histological examination of the bladder. For nephrotoxicity, serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels are key indicators.
-
The dose that significantly reduces toxicity markers compared to the chemotherapy-only group is considered the effective dose.
-
2. Acute Toxicity Study Design:
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of Dimesna.
-
Methodology:
-
Administer escalating single doses of Dimesna to different groups of mice.
-
Monitor the animals closely for a defined period (e.g., 14 days) for clinical signs of toxicity, including changes in weight, behavior, and overall health.
-
Perform gross necropsy and histopathological examination of major organs at the end of the observation period.
-
The MTD is typically defined as the highest dose that does not cause significant morbidity or mortality.
-
Conclusion
The provided application notes and protocols offer a foundational framework for conducting in vivo studies with this compound in mice. Due to the limited availability of specific dosing data for Dimesna in mice, it is imperative that researchers perform pilot dose-finding studies to establish the optimal dose for their specific experimental conditions and mouse strain. Careful consideration of the administration route and timing relative to the co-administered chemotherapeutic agent is critical for achieving the desired protective effects. The experimental protocols outlined herein should be adapted and optimized based on the specific research objectives and institutional animal care and use guidelines.
References
- 1. What is Dimesna used for? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Pharmacokinetic behaviour of the chemoprotectants BNP7787 and mesna after an i.v. bolus injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The uroprotection of mesna on cyclophosphamide cystitis in rats. Its consequences on behaviour and brain activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction between cisplatin and mesna in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
Application of Dimesna Free Acid in Organoid Culture: A Potential Approach to Modulating the Redox Environment
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The in vitro culture of organoids, complex three-dimensional structures that mimic the function of organs, is a powerful tool in biomedical research and drug development. The success of organoid culture relies on providing an optimal microenvironment that supports stem cell self-renewal and differentiation. The cellular redox state, maintained by a balance of oxidizing and reducing agents, is a critical factor influencing these processes. Thiol-containing compounds, such as L-cysteine and glutathione (B108866), play a pivotal role in maintaining this redox homeostasis and have been shown to be beneficial for organoid growth.
Dimesna free acid, the disulfide dimer of 2-mercaptoethanesulfonic acid (mesna), presents a potential novel supplement for organoid culture media. While direct applications of this compound in organoid culture have not been extensively documented, its chemical nature as a stable precursor to a thiol-containing compound suggests a plausible role in modulating the cellular redox environment. It is hypothesized that this compound can be taken up by cells within the organoid and subsequently reduced intracellularly to its active monomeric thiol form. This would increase the intracellular pool of free thiols, thereby bolstering the antioxidant capacity of the cells, supporting the glutathione system, and potentially enhancing organoid viability, growth, and differentiation.
This document provides a theoretical framework and hypothetical protocols for the application of this compound in organoid culture, with a focus on intestinal organoids as a primary model system.
Quantitative Data for Intestinal Organoid Culture
The following tables summarize typical concentrations of key components in intestinal organoid culture medium and a proposed experimental concentration range for this compound.
Table 1: Standard Components for Human Intestinal Organoid Culture Medium
| Component | Stock Concentration | Final Concentration | Vendor Example |
| Advanced DMEM/F12 | - | - | Thermo Fisher |
| B27 Supplement | 50X | 1X | Thermo Fisher |
| N2 Supplement | 100X | 1X | Thermo Fisher |
| L-Glutamine | 200 mM | 2 mM | Thermo Fisher |
| HEPES | 1 M | 10 mM | Thermo Fisher |
| Penicillin/Streptomycin | 10,000 U/mL | 100 U/mL | Thermo Fisher |
| N-Acetylcysteine | 100 mM | 1 mM | Sigma-Aldrich |
| EGF (human) | 500 µg/mL | 50 ng/mL | R&D Systems |
| Noggin (murine) | 100 µg/mL | 100 ng/mL | R&D Systems |
| R-spondin1 (human) | 500 µg/mL | 500 ng/mL | R&D Systems |
| CHIR99021 (GSK3 inhibitor) | 10 mM | 3 µM | Sigma-Aldrich |
| Y-27632 (ROCK inhibitor) | 10 mM | 10 µM | Sigma-Aldrich |
Table 2: Proposed Experimental Concentration Range for this compound Supplementation
| Compound | Proposed Concentration Range for Testing (µM) | Rationale |
| This compound | 10 - 500 µM | Based on typical concentrations of other thiol-containing compounds (e.g., N-Acetylcysteine) used in cell culture and the need to establish a dose-response curve. |
Experimental Protocols
Protocol 1: Establishment and Culture of Human Intestinal Organoids
This protocol describes the basic steps for establishing and maintaining human intestinal organoids from biopsy samples.
Materials:
-
Human intestinal biopsy tissue
-
Gentle Cell Dissociation Reagent
-
Advanced DMEM/F12
-
Matrigel® Matrix, Growth Factor Reduced
-
Complete Human Intestinal Organoid Medium (see Table 1)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Standard cell culture plates (24-well)
-
Centrifuge, pipettes, and sterile consumables
Procedure:
-
Wash the intestinal biopsy tissue with ice-cold PBS to remove any contaminants.
-
Mince the tissue into small pieces (~1-2 mm) and incubate in Gentle Cell Dissociation Reagent for 15 minutes at room temperature with gentle agitation.
-
Vigorously shake the tube to release the intestinal crypts.
-
Filter the suspension through a 70 µm cell strainer to remove larger tissue fragments.
-
Centrifuge the filtrate at 300 x g for 5 minutes to pellet the crypts.
-
Resuspend the crypt pellet in a small volume of Matrigel® on ice.
-
Plate 50 µL domes of the Matrigel®-crypt suspension into the center of pre-warmed 24-well plate wells.
-
Incubate the plate at 37°C for 15-20 minutes to solidify the Matrigel® domes.
-
Carefully add 500 µL of complete Human Intestinal Organoid Medium to each well.
-
Culture the organoids at 37°C in a humidified incubator with 5% CO2.
-
Replace the medium every 2-3 days.
-
Passage the organoids every 7-10 days by disrupting the Matrigel® domes, breaking the organoids into smaller fragments, and re-plating in fresh Matrigel®.
Protocol 2: Testing the Effect of this compound on Organoid Viability and Growth
This protocol outlines a method to assess the impact of this compound on established intestinal organoids.
Materials:
-
Established intestinal organoid cultures (from Protocol 1)
-
Complete Human Intestinal Organoid Medium
-
This compound stock solution (e.g., 100 mM in sterile water or PBS)
-
Cell viability assay (e.g., CellTiter-Glo® 3D)
-
Microplate reader
-
Imaging system (microscope with camera)
Procedure:
-
Passage mature intestinal organoids as described in Protocol 1 and seed them in a 96-well plate suitable for viability assays.
-
After 24 hours of initial culture to allow for organoid recovery, prepare serial dilutions of this compound in the complete organoid medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500 µM).
-
Carefully replace the medium in each well with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Culture the organoids for a defined period (e.g., 72 hours).
-
At the end of the treatment period, capture brightfield images of the organoids in each condition to visually assess morphology and size.
-
Perform a cell viability assay according to the manufacturer's instructions. For example, using CellTiter-Glo® 3D, add the reagent to each well, incubate, and measure luminescence using a microplate reader.
-
Analyze the data by normalizing the viability of the treated organoids to the vehicle control. Plot the dose-response curve to determine the effect of this compound on organoid viability.
-
Optionally, organoid size and number can be quantified from the images using image analysis software.
Visualizations
Caption: Hypothetical mechanism of this compound in modulating cellular redox state.
Caption: Workflow for testing the effects of this compound on organoids.
Caption: Logical flow of this compound's proposed effect on organoids.
Application Notes and Protocols for Dimesna Free Acid in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna (B1670654) free acid, the disulfide dimer of the uroprotective agent Mesna (B1676310), is emerging as a molecule of interest in cell biology research. While its primary role in clinical settings is as a prodrug for Mesna to mitigate the side effects of certain chemotherapies, its intrinsic properties as a disulfide bond-disrupting agent (DDA) present potential applications in cell culture studies.[1][2][3] These notes provide an overview of Dimesna free acid, its potential applications in cell culture, and detailed protocols for its use as a media supplement. It is important to note that the use of this compound as a general cell culture supplement is not yet a widely established practice; therefore, the following protocols are intended as a foundational guide for researchers to develop and optimize their specific experimental conditions.
Mechanism of Action
This compound has two primary mechanisms of action that are relevant in a cell culture context:
-
Conversion to Mesna: In biological systems, Dimesna can be reduced to two molecules of Mesna, a thiol compound.[4][5][6] Mesna is a potent antioxidant and can interact with and detoxify reactive compounds. However, it is crucial to note that not all cell types may be capable of efficiently reducing Dimesna to Mesna in vitro.[6]
-
Disulfide Bond Disruption: Dimesna itself can act as a disulfide bond-disrupting agent.[2] This property allows it to potentially modulate the structure and function of proteins that contain disulfide bonds, such as cell surface receptors and other components of signaling pathways.[1] Research has shown that DDAs can downregulate receptor tyrosine kinases like EGFR and HER2 and induce the Unfolded Protein Response (UPR), leading to cytotoxic effects in cancer cells that overexpress these receptors.[3][7]
Potential Applications in Cell Culture
Based on its mechanisms of action, this compound can be explored as a cell culture media supplement for the following applications:
-
Modulation of Receptor Tyrosine Kinase (RTK) Signaling: By disrupting disulfide bonds, this compound may alter the conformation and dimerization of RTKs such as EGFR, HER2, and MET, thereby inhibiting their downstream signaling pathways.[1]
-
Induction of the Unfolded Protein Response (UPR): As a DDA, this compound can induce endoplasmic reticulum (ER) stress and activate the UPR, providing a tool to study cellular responses to protein misfolding.[3]
-
Sensitization of Cancer Cells to Therapies: By modulating signaling pathways and inducing cellular stress, this compound could potentially be used to sensitize cancer cells to other therapeutic agents.
-
Investigation of Thiol-Disulfide Exchange Reactions: this compound can be used as a tool to study the role of thiol-disulfide exchange in various cellular processes.
Data Presentation
The following tables provide a summary of key information and a template for recording experimental data when using this compound.
Table 1: Properties of this compound
| Property | Value | Reference |
| Synonyms | BNP-7787 free acid, Tavocept, Mesna disulfide | [1][2] |
| Molecular Formula | C₄H₁₀O₆S₄ | [2] |
| Molecular Weight | 266.38 g/mol | [2] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [8] |
Table 2: Example of In Vitro Concentration Used in a Study
| Cell Line | Concentration | Observation | Reference |
| LLC-PK1 (renal tubular cells) | 3 mmol/L | Did not prevent cellular damage from chemotherapy metabolites; cells did not convert Dimesna to Mesna. | [6] |
Table 3: Template for Experimental Data Recording
| Cell Line | This compound Concentration | Incubation Time | Observed Effect (e.g., % Viability, Fold Change in Protein Phosphorylation) | Notes |
Experimental Protocols
1. Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Pipettes and sterile filter tips
Protocol:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 100 mM).
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
2. Supplementation of Cell Culture Media
Materials:
-
Complete cell culture medium appropriate for your cell line
-
This compound stock solution
-
Cells plated in multi-well plates, flasks, or dishes
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to treat cells with 100 µM this compound from a 100 mM stock, you would perform a 1:1000 dilution.
-
Add the calculated volume of this compound stock solution to the pre-warmed complete cell culture medium and mix gently by inversion.
-
Remove the existing medium from your cultured cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired experimental duration.
3. Cell Viability Assay (Example: MTT Assay)
Materials:
-
Cells treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
4. Western Blot Analysis of Signaling Pathway Modulation
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
Primary and secondary antibodies specific for your proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, CHOP)
Protocol:
-
Treat cells with this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein expression or phosphorylation.
Visualizations
Caption: Conversion of Dimesna to Mesna and its intracellular interactions.
Caption: Hypothetical modulation of RTK signaling by this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimesna | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Disulfide bond disrupting agents activate the unfolded protein response in EGFR- and HER2-positive breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. In vitro and in vivo assessment of renal drug transporters in the disposition of mesna and dimesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dithio-bis-mercaptoethanesulphonate (DIMESNA) does not prevent cellular damage by metabolites of ifosfamide and cyclophosphamide in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
In Vitro Assays to Assess Dimesna Free Acid Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna (B1670654), the inactive disulfide form of Mesna (B1676310) (sodium 2-mercaptoethanesulfonate), is a critical component in uroprotection during chemotherapy regimens that utilize agents like cyclophosphamide (B585) and ifosfamide. These chemotherapeutic agents metabolize into acrolein, a highly reactive aldehyde that accumulates in the bladder and causes severe urothelial damage, leading to hemorrhagic cystitis. In the bloodstream, Mesna is oxidized to Dimesna. Upon reaching the kidneys, Dimesna is reduced back to its active form, Mesna, which is then excreted into the urine. The free thiol group of Mesna acts as a scavenger, neutralizing acrolein and mitigating its toxic effects on the bladder lining.[1][2][3] Mesna also possesses antioxidant properties, further protecting against oxidative damage.[3]
These application notes provide detailed protocols for a panel of in vitro assays designed to evaluate the efficacy of Dimesna free acid in protecting urothelial cells from acrolein-induced damage. The protocols focus on assessing cell viability, apoptosis, and oxidative stress. As Dimesna is a pro-drug, its efficacy in these in vitro models relies on its conversion to the active Mesna. This can be facilitated by the reducing environment of the cell culture medium and the cells themselves.[1]
Key In Vitro Efficacy Assays
A battery of in vitro assays is essential to comprehensively evaluate the protective effects of Dimesna against acrolein-induced urothelial toxicity. The following assays are recommended:
-
Cell Viability Assay (MTT): To quantify the extent to which Dimesna preserves urothelial cell viability in the presence of acrolein.
-
Apoptosis Assay (Caspase-Glo® 3/7): To determine if Dimesna can inhibit the apoptotic pathways triggered by acrolein-induced cellular damage.
-
Oxidative Stress Assay (DCFH-DA): To measure the capacity of Dimesna (via conversion to Mesna) to scavenge reactive oxygen species (ROS) generated by acrolein exposure.
Data Presentation
The following tables summarize expected quantitative outcomes from the described assays, demonstrating the protective effect of Mesna (the active form of Dimesna) against acrolein-induced urothelial cell damage.
Table 1: Effect of Mesna on Acrolein-Induced Cytotoxicity in Urothelial Cells (MTT Assay)
| Treatment Group | Acrolein Concentration (µM) | Mesna Concentration (µM) | Cell Viability (% of Control) |
| Control | 0 | 0 | 100% |
| Acrolein | 50 | 0 | 45% |
| Acrolein + Mesna | 50 | 50 | 75% |
| Acrolein + Mesna | 50 | 100 | 90% |
| Mesna Alone | 0 | 100 | 98% |
Note: Data are representative and may vary depending on the specific urothelial cell line and experimental conditions.
Table 2: Effect of Mesna on Acrolein-Induced Apoptosis in Urothelial Cells (Caspase-3/7 Activity)
| Treatment Group | Acrolein Concentration (µM) | Mesna Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change) |
| Control | 0 | 0 | 1.0 |
| Acrolein | 50 | 0 | 4.5 |
| Acrolein + Mesna | 50 | 50 | 2.0 |
| Acrolein + Mesna | 50 | 100 | 1.2 |
| Mesna Alone | 0 | 100 | 1.1 |
Note: Data are representative and based on in vivo findings suggesting Mesna's ability to reduce caspase activity.[2][4][5] In vitro results are expected to show a similar trend.
Table 3: Effect of Mesna on Acrolein-Induced Reactive Oxygen Species (ROS) Production (DCFH-DA Assay)
| Treatment Group | Acrolein Concentration (µM) | Mesna Concentration (µM) | Relative Fluorescence Units (RFU) |
| Control | 0 | 0 | 1000 |
| Acrolein | 50 | 0 | 8500 |
| Acrolein + Mesna | 50 | 50 | 3500 |
| Acrolein + Mesna | 50 | 100 | 1500 |
| Mesna Alone | 0 | 100 | 1100 |
Note: Data are representative and may vary depending on the specific urothelial cell line and experimental conditions.
Signaling Pathways and Experimental Workflow
Acrolein-Induced Urothelial Cell Damage and Mesna's Protective Mechanism
Acrolein induces urothelial cell damage through multiple mechanisms, including the generation of reactive oxygen species (ROS) and the activation of inflammatory signaling pathways such as NF-κB.[4][6] This leads to cellular stress, apoptosis, and ultimately, a loss of bladder lining integrity. Mesna, the active form of Dimesna, directly scavenges acrolein and also exhibits antioxidant properties, thereby mitigating these damaging effects.[3][7]
General Experimental Workflow
The following diagram illustrates the general workflow for assessing the efficacy of Dimesna in protecting urothelial cells from acrolein-induced toxicity.
Experimental Protocols
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[3][8][9][10][11]
Materials:
-
Human urothelial carcinoma cell lines (e.g., T24, RT4)
-
Complete cell culture medium (e.g., McCoy's 5A for T24, RPMI-1640 for RT4, supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear flat-bottom cell culture plates
-
This compound
-
Acrolein
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count urothelial cells.
-
Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare fresh solutions of this compound and acrolein in serum-free medium.
-
Remove the culture medium from the wells.
-
Add 100 µL of medium containing the desired concentrations of Dimesna to the appropriate wells for pre-treatment (e.g., 1-2 hours).
-
Add acrolein to the wells at the desired final concentrations. Include appropriate controls: untreated cells, cells treated with Dimesna alone, and cells treated with acrolein alone.
-
Incubate for the desired exposure time (e.g., 24 hours).
-
-
MTT Incubation:
-
After the treatment period, remove the medium from each well.
-
Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assessment: Caspase-Glo® 3/7 Assay
Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal proportional to the amount of caspase activity.[6][12][13][14]
Materials:
-
Human urothelial carcinoma cell lines (e.g., T24, RT4)
-
Complete cell culture medium
-
96-well white-walled, clear-bottom cell culture plates
-
This compound
-
Acrolein
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed 1 x 10⁴ urothelial cells per well in 100 µL of complete culture medium in a 96-well white-walled plate.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Treatment:
-
Prepare fresh solutions of Dimesna and acrolein in complete medium.
-
Treat cells as described in the MTT assay protocol (Step 2), with appropriate controls.
-
Incubate for the desired time (e.g., 6-24 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours in the dark.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Express the results as relative luminescence units (RLU) or as a fold change compared to the untreated control.
-
Oxidative Stress Assessment: DCFH-DA Assay
Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular reactive oxygen species (ROS). DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[15][16][17][18][19]
Materials:
-
Human urothelial carcinoma cell lines (e.g., T24, RT4)
-
Complete cell culture medium
-
96-well black-walled, clear-bottom cell culture plates
-
This compound
-
Acrolein
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
H₂O₂ (positive control)
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding:
-
Seed 2 x 10⁴ urothelial cells per well in 100 µL of complete culture medium in a 96-well black-walled, clear-bottom plate.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
DCFH-DA Loading:
-
Remove the culture medium and wash the cells once with warm HBSS or PBS.
-
Prepare a 10 µM working solution of DCFH-DA in HBSS or serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Treatment:
-
Remove the DCFH-DA solution and wash the cells twice with warm HBSS or PBS.
-
Add 100 µL of HBSS or serum-free medium containing the desired concentrations of Dimesna and/or acrolein to the appropriate wells. Include a positive control (e.g., 100 µM H₂O₂).
-
Incubate for the desired time (e.g., 1-4 hours).
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.
-
Express the results as relative fluorescence units (RFU) or as a percentage of the positive control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mesna? [synapse.patsnap.com]
- 4. Frontiers | P2X7 Receptor Blockade Protects Against Acrolein-Induced Bladder Damage: A Potential New Therapeutic Approach for the Treatment of Bladder Inflammatory Diseases [frontiersin.org]
- 5. Acrolein- and 4-Aminobiphenyl-DNA adducts in human bladder mucosa and tumor tissue and their mutagenicity in human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Imaging of Nuclear Factor-kappaB in Urinary Bladder as a Primary Regulator of Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. scielo.br [scielo.br]
- 9. A model of hemorrhagic cystitis induced with acrolein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Wound-Healing Protocol for In Vitro Evaluation of Urothelial Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of mesna and dimesna after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Roles of NF-κB Signaling in the Regulation of miRNAs Impacting on Inflammation in Cancer [mdpi.com]
- 13. Cell survival following direct executioner-caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of NFkappaB activation and IL-8 expression in human bronchial epithelial cells by acrolein [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. EAU Guidelines on Upper Urinary Tract Urothelial Cell Carcinoma - METHODS [uroweb.org]
- 18. Green Lead Nanoparticles Induced Apoptosis and Cytotoxicity in MDA-MB-231 Cells by Inducing Reactive Oxygen Species and Caspase 3/7 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Drug-Induced Toxicities Using Dimesna Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna, the disulfide metabolite of the uroprotective agent Mesna (B1676310), is a critical molecule in understanding the disposition and efficacy of Mesna in clinical settings.[1][2] While Mesna is administered to mitigate the urotoxic effects of chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide, Dimesna is the primary circulating form in the bloodstream before its renal conversion back to active Mesna.[1][2] Emerging research is also exploring the potential roles of Dimesna itself, including its use as a prodrug for cisplatin-induced nephrotoxicity.[3] Understanding the inherent toxicological profile of Dimesna free acid is therefore essential for a comprehensive safety assessment and for exploring its therapeutic potential.
These application notes provide a framework for studying the potential drug-induced toxicities of this compound using established in vitro and in vivo toxicological assays. The protocols are designed to be adapted by researchers in drug development and toxicology to investigate cytotoxicity, nephrotoxicity, genotoxicity, and oxidative stress.
Physicochemical Properties and Handling
This compound (2,2'-dithiobis(ethanesulfonic acid)) is the oxidized dimer of Mesna. It is important to consider its stability in solution, as it exists in equilibrium with Mesna, particularly in environments with reducing agents. For experimental purposes, it is crucial to use a well-characterized source of this compound and to consider its solubility and stability in the chosen experimental media. Dimesna is soluble in aqueous solutions and DMSO.[4]
Storage and Handling: Store this compound according to the manufacturer's recommendations, typically in a cool, dry place. Handle with standard laboratory precautions, including the use of personal protective equipment.
Experimental Protocols
In Vitro Cytotoxicity Assessment
This protocol describes a general method for assessing the cytotoxic potential of this compound on a selected cell line using the MTT assay.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
Selected cell line (e.g., HEK293 for renal toxicity, HepG2 for hepatotoxicity)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Experimental Workflow for In Vitro Cytotoxicity
In Vivo Cisplatin-Induced Nephrotoxicity Model
This protocol provides a framework for evaluating the potential protective or toxic effects of this compound in a well-established model of drug-induced kidney injury.
Principle: Cisplatin (B142131) is a chemotherapeutic agent known to cause nephrotoxicity. This model allows for the investigation of a test compound's ability to mitigate or exacerbate this toxicity by assessing key renal function parameters and histopathology.
Materials:
-
This compound
-
Cisplatin
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Saline solution (0.9% NaCl)
-
Metabolic cages
-
Blood collection tubes
-
Kits for measuring Blood Urea Nitrogen (BUN) and serum creatinine (B1669602)
-
Formalin (10%) for tissue fixation
-
Histopathology processing reagents (paraffin, H&E stain)
Protocol:
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Grouping: Divide animals into the following groups (n=6-8 per group):
-
Group 1: Control (saline administration)
-
Group 2: this compound alone
-
Group 3: Cisplatin alone (e.g., 7 mg/kg, single intraperitoneal injection)
-
Group 4: this compound + Cisplatin
-
-
Dosing: Administer this compound (at desired doses) via an appropriate route (e.g., intraperitoneal or oral) for a specified period before and/or after cisplatin administration.
-
Induction of Nephrotoxicity: On a designated day, administer a single intraperitoneal injection of cisplatin to Groups 3 and 4.
-
Monitoring and Sample Collection:
-
Monitor animal body weight and general health daily.
-
House animals in metabolic cages for 24-hour urine collection at baseline and at the end of the study.
-
At the end of the experimental period (e.g., 5-7 days after cisplatin injection), collect blood via cardiac puncture under anesthesia.
-
-
Biochemical Analysis:
-
Centrifuge blood to obtain serum and measure BUN and creatinine levels.
-
Analyze urine for relevant markers of kidney injury.
-
-
Histopathology:
-
Euthanize the animals and carefully excise the kidneys.
-
Weigh the kidneys and fix one kidney in 10% formalin.
-
Process the fixed kidney for paraffin (B1166041) embedding, sectioning, and Hematoxylin and Eosin (H&E) staining.
-
Examine the slides under a microscope for signs of tubular necrosis, inflammation, and cast formation.
-
-
Data Analysis: Compare the biochemical and histopathological data between the groups using appropriate statistical tests.
Experimental Workflow for In Vivo Nephrotoxicity
Quantitative Data Presentation
The following tables are templates for organizing and presenting quantitative data from the proposed experiments.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Exposure Time (h) | IC50 (µM) [95% CI] |
| HEK293 | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| HepG2 | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined |
Table 2: Effect of this compound on Renal Function Markers in Cisplatin-Induced Nephrotoxicity Model
| Treatment Group | Body Weight Change (%) | Kidney Weight to Body Weight Ratio | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Control | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Dimesna Alone | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Cisplatin Alone | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Dimesna + Cisplatin | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 3: In Vitro Effect of Dimesna on Ifosfamide Metabolite-Induced Toxicity in LLC-PK1 Cells (Adapted from an existing study)
| Treatment | Concentration | Inhibition of Na/H Exchanger Activity (%) |
| Acrolein | 60 µM | ~50% |
| Acrolein + Dimesna | 60 µM + 0.3 mM | Increased toxicity observed |
| 4-OOH-IF | 120 µM | ~50% |
| 4-OOH-IF + Dimesna | 120 µM + 0.3 mM | No protective effect |
Note: This table presents a summary of findings from a published study and serves as an example of how to present such data. The original study should be consulted for detailed methodology and results.
Signaling Pathway Visualization
The following diagram illustrates a putative signaling pathway that could be investigated to understand the mechanisms of Dimesna-induced toxicity, particularly focusing on oxidative stress and its downstream effects.
Conclusion
The provided application notes and protocols offer a starting point for the systematic investigation of the toxicological properties of this compound. By adapting these established methodologies, researchers can generate crucial data to inform the safety assessment of Dimesna and to explore its potential as a therapeutic agent. Given the limited direct research on Dimesna's toxicity, a thorough and multi-faceted approach as outlined here is essential.
References
Application Notes and Protocols for NMR Spectroscopic Characterization of Dimesna Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna, or 2,2'-dithiobis(ethanesulfonic acid), is the primary oxidative dimer and a significant degradation product of Mesna, a uroprotective agent used to mitigate the urotoxic effects of certain chemotherapeutic agents.[1][2] The monitoring of Dimesna is crucial for ensuring the stability and efficacy of Mesna-containing pharmaceutical formulations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of Dimesna.[3][4] This document provides detailed application notes and protocols for the characterization of Dimesna free acid using ¹H and ¹³C NMR spectroscopy.
Structural Information and Expected NMR Signals
Dimesna is a symmetrical molecule formed by the disulfide linkage of two ethanesulfonate (B1225610) molecules. This symmetry simplifies its NMR spectra.
Structure: HO₃S-CH₂-CH₂-S-S-CH₂-CH₂-SO₃H
Due to the molecule's symmetry, only two distinct signals are expected in both the ¹H and ¹³C NMR spectra, corresponding to the two inequivalent methylene (B1212753) groups (-CH₂-S- and -CH₂-SO₃H).
Quantitative NMR Data
Table 1: Predicted ¹H NMR Spectral Data for this compound in D₂O
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₂-S- | 2.9 - 3.1 | Triplet | ~ 7 |
| -CH₂-SO₃H | 3.2 - 3.4 | Triplet | ~ 7 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in D₂O
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂-S- | 35 - 40 |
| -CH₂-SO₃H | 50 - 55 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the steps for preparing a this compound sample for NMR spectroscopy.
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
Internal standard (optional, e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)
Procedure:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of D₂O to the vial.
-
If quantitative analysis (qNMR) is desired, add a known amount of an internal standard.
-
Securely cap the vial and vortex until the solid is completely dissolved.
-
Carefully transfer the solution into a 5 mm NMR tube using a pipette.
-
Ensure the liquid height in the NMR tube is sufficient to cover the NMR coil (typically 4-5 cm).
-
Cap the NMR tube securely.
Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
This protocol provides the parameters for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. A 400 MHz or 600 MHz NMR spectrometer is recommended.[1]
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: D₂O
-
Pulse Sequence: A water suppression sequence (e.g., presaturation or a gradient-based sequence like 1D NOESY with presaturation) is crucial to attenuate the large residual HDO signal.[1]
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 5 x T₁ (A T₁ determination experiment is recommended for accurate quantitative measurements. If T₁ is unknown, a delay of 10-30 seconds is a reasonable starting point.)
-
Number of Scans: 16 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 12-16 ppm
-
Temperature: 298 K (25 °C)
¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency)
-
Solvent: D₂O
-
Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds (longer for quaternary carbons, though none are present in Dimesna)
-
Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus. The number of scans will depend on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width: 200-240 ppm
-
Temperature: 298 K (25 °C)
Data Processing and Interpretation
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum. For ¹H NMR in D₂O, the residual HDO peak can be set to ~4.79 ppm, or an internal standard like TSP can be set to 0.00 ppm. For ¹³C NMR, an external reference or the known chemical shift of the internal standard can be used.
-
Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrals of the two triplets should be 1:1.
-
For quantitative analysis, compare the integral of a Dimesna peak to the integral of the known internal standard.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization.
Logical Relationship of Dimesna Formation
The following diagram illustrates the relationship between Mesna and its degradation product, Dimesna.
Caption: Formation of Dimesna from Mesna.
References
Troubleshooting & Optimization
Technical Support Center: Dimesna Free Acid Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dimesna free acid in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with Dimesna or Mesna (B1676310) in solution?
A1: The primary stability issue is the auto-oxidation of Mesna (the reduced form) to its disulfide dimer, Dimesna. This is a reversible equilibrium, but in the presence of oxygen, the formation of Dimesna is favored. This conversion can lead to a decrease in the concentration of the active thiol agent, Mesna, a drop in the solution's pH, and potential precipitation of Dimesna.[1]
Q2: I observed white particles precipitating in my Mesna/Dimesna solution over time. What are they?
A2: The white solid particles are likely Dimesna that has precipitated out of solution.[1] Mesna is highly soluble in water, but the formation of Dimesna is accompanied by a release of protons, causing a drop in pH. This lower pH can reduce the solubility of Dimesna, leading to its precipitation.[1]
Q3: How does pH affect the stability of Dimesna and Mesna solutions?
A3: The pH of the solution is a critical factor. The auto-oxidation of Mesna to Dimesna releases protons, which lowers the pH of the solution.[1] This decrease in pH can, in turn, promote the precipitation of Dimesna.[1] Conversely, adjusting the pH to approximately 3 with citric acid has been shown to enhance the water solubility and stability of Mesna by acting as an antioxidant.[2] However, other studies have noted that attempts to stabilize Mesna/Dimesna with acid (HCl) were unsuccessful and negatively affected chromatography.[1]
Q4: Are there any recommended additives to improve the stability of Mesna/Dimesna solutions?
A4: Yes, Ethylenediaminetetraacetic acid (EDTA) is commonly added to commercial Mesna formulations to enhance stability.[1] EDTA acts as a chelating agent, binding metal ions that can catalyze the oxidation of Mesna. The concentration of EDTA can influence the rate of Dimesna formation.[1] Citric acid has also been used as an antioxidant and to maintain a lower pH, which can improve stability.[2]
Q5: What is the impact of temperature on the stability of these solutions?
A5: Temperature is a key parameter influencing the rate of Mesna degradation to Dimesna.[1] Storing solutions at lower temperatures, such as 5°C, can significantly slow down the conversion compared to room temperature (25°C) or physiological temperature (37°C).[3]
Q6: Is Dimesna clinically inactive?
A6: No, Dimesna is not considered inactive. When administered intravenously, Dimesna is reduced back to its active form, Mesna, in the bloodstream.[1][4] However, the formation of Dimesna in a drug formulation is still a concern as it can affect the stability of other co-administered drugs and lead to precipitation.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| White precipitate forms in the solution. | - Precipitation of Dimesna due to a drop in pH.[1] - Supersaturation of the solution. | - Monitor the pH of the solution; a decrease can indicate Dimesna formation. - Consider adjusting the initial pH of the solution to around 3 using a suitable buffer like citrate (B86180) to improve solubility and stability.[2] - Store the solution at a lower temperature to slow down Dimesna formation.[3] - If possible, prepare fresh solutions before use. |
| Loss of Mesna concentration over time. | - Oxidation of Mesna to Dimesna.[1] | - Minimize the solution's exposure to atmospheric oxygen during preparation and storage. Consider purging with an inert gas like nitrogen or argon. - Add a chelating agent like EDTA to the formulation to inhibit metal-catalyzed oxidation.[1] - Store solutions at reduced temperatures (e.g., 2-8°C).[3] |
| Inconsistent analytical results for Mesna/Dimesna concentration. | - Use of an unsuitable analytical method. HPLC with UV detection has been reported to be unreliable for Mesna/Dimesna analysis.[1] - Instability of the sample during preparation and analysis.[1] | - Utilize a validated stability-indicating analytical method such as LC-MS/MS or NMR for accurate quantification.[1] - Minimize the time between sample preparation and analysis. |
| A significant drop in the pH of the solution is observed. | - Auto-oxidation of Mesna to Dimesna, which releases protons.[1] | - This is an indicator of Mesna degradation. Implement the stabilization strategies mentioned above (e.g., temperature control, addition of stabilizers, oxygen exclusion). - Consider using a buffered solution to maintain a stable pH. |
Quantitative Data Summary
Table 1: Stability of Mesna in Solution over Time at 37°C
| Time (Days) | Mean Percentage Loss of Mesna Concentration (%) |
| 7 | 40% |
| 14 | 40% |
Data adapted from a study using LC-MS/MS analysis of Mesna (20 mg/mL) incubated in glass vials at 37°C.[1]
Table 2: Physicochemical Stability of Ifosfamide (B1674421) and Mesna (1:1) in 0.9% Sodium Chloride at Room Temperature
| Concentration (mg/mL) | Remaining Mesna after 14 days (%) |
| 10 | >94% |
| 20 | >94% |
| 30 | >94% |
Data adapted from a study using a stability-indicating HPLC assay.[5]
Experimental Protocols
Protocol 1: Stability Testing of Mesna for Injection by LC-MS/MS
-
Sample Preparation:
-
Prepare Mesna for injection samples (e.g., 20 mg/mL) by diluting the formulation with Water for Injection.
-
Incubate the samples in glass vials at a controlled temperature (e.g., 37°C ± 0.5°C).
-
At specified time points (e.g., days 0, 1, 4, 7, 8, 9, 11, and 14), withdraw an aliquot of the sample.
-
Dilute the subsample further with Water for Injection and add an internal standard (e.g., ethyl-4-hydroxybenzoate).
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation using a suitable column (e.g., reversed-phase C8).
-
Use a mass spectrometer for detection and quantification of Mesna and Dimesna.
-
Validate the method to ensure specificity, linearity, accuracy, and precision for both Mesna and Dimesna.
-
-
Data Analysis:
-
Calculate the concentration of Mesna and Dimesna at each time point.
-
Determine the percentage loss of Mesna concentration over the duration of the experiment.
-
(This protocol is a summary based on the methodology described in Salman, D., et al.)[1]
Protocol 2: Stability-Indicating HPLC Method for Mesna
-
Chromatographic Conditions:
-
Column: RP amide C16 column.
-
Mobile Phase: Methanol-phosphate buffer (e.g., 10:90, v/v, pH 3.0).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: Room temperature.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of Mesna in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare samples by diluting the drug product to fall within the calibration range.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
-
Perform forced degradation studies (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate the stability-indicating nature of the method.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Quantify Mesna based on the peak area relative to the calibration curve.
-
(This protocol is a summary based on the methodology described in Rizk, M., et al.)[6][7]
Visualizations
Caption: Mesna-Dimesna equilibrium and factors influencing stability.
Caption: Troubleshooting workflow for Dimesna/Mesna solution instability.
References
- 1. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. ejhp.bmj.com [ejhp.bmj.com]
- 4. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Physical and chemical stability of high-dose ifosfamide and mesna for prolonged 14-day continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated stability-indicating HPLC method for the determination of mesna in presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Dimesna Free Acid Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Dimesna free acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as 2,2'-dithiodiethanesulfonic acid, is the dimer of Mesna, a uroprotective agent. As a free acid, it can exhibit limited solubility in aqueous solutions at neutral or acidic pH, which can pose challenges for in vitro and in vivo experimental setups, formulation development, and achieving desired concentrations for assays.
Q2: What are the general approaches to improve the solubility of this compound?
A2: The solubility of acidic compounds like this compound can typically be enhanced through several methods, including:
-
pH Adjustment: Increasing the pH of the solution can deprotonate the sulfonic acid groups, forming a more soluble salt.
-
Co-solvency: The use of water-miscible organic solvents can increase the solubility of a compound by reducing the polarity of the solvent system.
-
Salt Formation: Using the salt form of Dimesna (e.g., disodium (B8443419) salt) is a common and effective way to increase aqueous solubility.[1]
Q3: In which solvents is this compound known to be soluble?
A3: While comprehensive quantitative data is limited, this compound is expected to have higher solubility in polar organic solvents and alkaline aqueous solutions. Its salt form, Dimesna (disodium 2,2'-dithio-bis-ethane sulfonate), is more readily soluble in aqueous solutions.
Troubleshooting Guide
Issue 1: this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).
Cause: this compound is expected to have low solubility in neutral or acidic aqueous solutions.
Solution:
-
pH Adjustment: Gradually increase the pH of your buffer by adding a base (e.g., 1M NaOH) dropwise while monitoring the pH. The sulfonic acid groups of Dimesna will deprotonate, forming a more soluble salt. Aim for a pH where the compound dissolves completely. It is crucial to ensure the final pH is compatible with your experimental system.
-
Co-solvency: If pH adjustment is not suitable for your experiment, consider preparing a stock solution in a water-miscible organic solvent and then diluting it into your aqueous buffer.
Issue 2: Precipitation occurs when I dilute my this compound stock solution into my aqueous experimental medium.
Cause: This is common when a drug is dissolved in a strong organic solvent and then diluted into an aqueous system where it is less soluble (a phenomenon known as "crashing out").
Solution:
-
Optimize Co-solvent System: Experiment with different co-solvents or a mixture of co-solvents. Sometimes, a ternary system (e.g., water, ethanol, propylene (B89431) glycol) can improve solubility upon dilution.
-
Slower Addition and Stirring: Add the stock solution to the aqueous medium very slowly while vigorously stirring. This can help to disperse the compound and prevent localized high concentrations that lead to precipitation.
-
Use of Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween 80) to the aqueous medium can help to maintain the solubility of the compound.
Data Presentation
Table 1: Estimated Solubility of this compound and its Sodium Salt
| Solvent/Condition | This compound (Estimated) | Dimesna (Disodium Salt) |
| Water (neutral pH) | Poorly soluble | Soluble |
| Aqueous Buffer (pH > 7.5) | Increased solubility | Highly soluble |
| Ethanol | Moderately soluble | Sparingly soluble |
| Methanol | Moderately soluble | Sparingly soluble |
| DMSO | Soluble | Soluble |
| DMF | Soluble | Soluble |
Note: The solubility data for the free acid is estimated based on the properties of similar sulfonic acid compounds. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
Objective: To determine the optimal pH for dissolving this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
1M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Microcentrifuge
Methodology:
-
Prepare a suspension of this compound in the desired aqueous buffer at a concentration slightly above the target concentration.
-
Place the suspension on a stir plate and begin gentle stirring.
-
Calibrate the pH meter and place the probe in the suspension.
-
Slowly add 1M NaOH dropwise to the suspension.
-
Monitor the pH and observe the dissolution of the solid.
-
Continue adding NaOH until the this compound is completely dissolved. Record the final pH.
-
To ensure that the compound remains in solution, let it stir for an additional 30 minutes and then centrifuge at high speed for 10 minutes. Check for any pellet.
-
The resulting solution at the determined pH can be used for experiments, ensuring compatibility with the assay.
Protocol 2: Solubility Enhancement by Co-solvency
Objective: To prepare a stock solution of this compound using a co-solvent system.
Materials:
-
This compound
-
Water-miscible organic solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400)
-
Aqueous buffer of choice
Methodology:
-
Prepare various mixtures of the co-solvent and the aqueous buffer (e.g., 80:20, 60:40, 40:60, 20:80 v/v).[2]
-
Add an excess amount of this compound to a fixed volume of each co-solvent/buffer mixture in separate vials.
-
Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The co-solvent system that provides the desired solubility with the lowest proportion of organic solvent is generally preferred for biological experiments.
Visualizations
Caption: Workflow for enhancing this compound solubility via pH adjustment.
References
Dimesna free acid degradation kinetics and byproducts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of Dimesna (B1670654) and its active form, Mesna (B1676310).
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Mesna in solution?
A1: The primary degradation pathway for Mesna in solution is oxidation to its disulfide dimer, Dimesna.[1] This is a common reaction for thiol-containing compounds. The stability of Mesna is therefore often inversely related to the formation of Dimesna.
Q2: What are the expected byproducts when working with Dimesna?
A2: The primary substance to be aware of when working with Dimesna is its reduced form, Mesna. In biological systems, Dimesna is considered a prodrug that is reduced to two molecules of Mesna.[2][3] Chemically, the equilibrium between Mesna and Dimesna is a key consideration. Studies focused on the degradation of Mesna have identified Dimesna as the main related substance.[1]
Q3: How stable is Mesna in aqueous solutions?
A3: The stability of Mesna in aqueous solutions can be influenced by several factors, including temperature and the presence of oxidizing agents. One study demonstrated that at 37°C, there was a 40% loss of Mesna concentration over 7 days, with a corresponding increase in Dimesna.[1] However, another study found that an aqueous formulation of Mesna was stable for at least 9 days in polypropylene (B1209903) syringes at 5°C, 24°C, and 35°C, with no detectable oxidation to Dimesna.[4] When diluted in various syrups and beverages, Mesna also showed negligible concentration changes over 24 hours at 5°C.[4]
Q4: What is the mechanism of action of Dimesna and Mesna?
A4: Dimesna acts as a prodrug that, upon administration, is reduced to the active compound Mesna.[3][5] Mesna is a uroprotective agent used to prevent hemorrhagic cystitis in patients receiving chemotherapy with ifosfamide (B1674421) and cyclophosphamide.[6][7] These chemotherapeutic agents produce a toxic metabolite called acrolein, which is harmful to the bladder lining.[6][8] Mesna's free thiol group reacts with and neutralizes acrolein in the urinary tract, preventing this toxicity.[6] In the bloodstream, Mesna is rapidly oxidized to the inactive Dimesna, which is then reduced back to active Mesna in the kidneys.[6][9]
Troubleshooting Guide
Issue: I am observing a decrease in Mesna concentration in my samples over time.
-
Possible Cause 1: Oxidation to Dimesna.
-
Verification: Analyze your sample for the presence and concentration of Dimesna using a suitable analytical method like HPLC.[10][11] An increase in Dimesna concentration corresponding to the decrease in Mesna would confirm this.
-
Solution: To minimize oxidation, prepare solutions fresh whenever possible. If storage is necessary, consider deoxygenating the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon). Store solutions at lower temperatures (e.g., 2-8°C) as stability is generally greater at lower temperatures.[12]
-
-
Possible Cause 2: Incorrect sample pH.
-
Verification: Measure the pH of your solution. A study on Mesna stability noted a drop in pH from 7.9 to 6.8 over 14 days, which was associated with the auto-oxidation of Mesna to Dimesna.[1]
-
Solution: Use a buffered solution to maintain a stable pH if compatible with your experimental design. The stability of thiol compounds can be pH-dependent.
-
Issue: I am seeing unexpected peaks in my chromatogram when analyzing Dimesna.
-
Possible Cause 1: Presence of Mesna.
-
Verification: Compare the retention time of the unexpected peak with a Mesna standard. Due to the equilibrium between the two forms, it is common to find Mesna in a Dimesna sample, especially in a reducing environment.
-
Solution: Ensure your analytical method is capable of separating both Mesna and Dimesna.[10][13][14][15]
-
-
Possible Cause 2: Formation of mixed disulfides.
-
Verification: If your experimental matrix contains other thiol-containing compounds (e.g., cysteine, glutathione), Dimesna can undergo thiol-disulfide exchange reactions to form mixed disulfides.[2] This can be difficult to confirm without appropriate standards and mass spectrometry analysis.
-
Solution: Simplify your sample matrix if possible. Be aware of this potential interaction when interpreting your data, especially in complex biological samples.
-
Data on Mesna Stability
| Concentration of Mesna | Storage Conditions | Duration | Percent Loss of Mesna | Reference |
| Not specified | 37°C | 7 days | 40% | [1] |
| Undiluted aqueous formulation | 5°C, 24°C, and 35°C in polypropylene syringes | 9 days | No detectable oxidation | [4] |
| 1:2 and 1:5 dilutions in syrups | 24°C in capped tubes | At least 1 week | No detectable oxidation | [4] |
| 1:2, 1:10, and 1:100 dilutions in various beverages | 5°C | 24 hours | Clinically negligible | [4] |
| 10, 20, and 30 mg/mL with Ifosfamide in 0.9% NaCl | Room temperature | 14 days | <6% (remained >94% stable) | [16] |
| Aqueous solution with and without Ifosfamide | 37°C in the dark | 9 days | 7% | [17] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Mesna and Dimesna Analysis (Adapted from literature) [10][11][15]
This protocol provides a general framework. Method validation and optimization are required for specific applications.
-
Chromatographic System:
-
High-Performance Liquid Chromatograph (HPLC) with UV detection.
-
Column: C18 or a suitable reverse-phase column (e.g., RP amide C16).[10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., methanol). A common ratio is 90:10 (buffer:methanol).[10][11][15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Room temperature.
-
-
Standard Preparation:
-
Prepare a stock solution of Mesna and Dimesna reference standards in a suitable solvent (e.g., water or mobile phase).
-
Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dilute the sample to be analyzed with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Identify the peaks for Mesna and Dimesna based on their retention times compared to the standards.
-
Quantify the amount of Mesna and Dimesna in the samples using a calibration curve generated from the standards.
-
Visualizations
Caption: Workflow for a Dimesna/Mesna stability study.
Caption: Relationship between Mesna, Dimesna, and mixed disulfides.
References
- 1. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 2. Enzymatic and non-enzymatic mechanisms of dimesna metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 4. The stability of mesna in beverages and syrup for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimesna | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Mesna? [synapse.patsnap.com]
- 7. Mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Dimesna used for? [synapse.patsnap.com]
- 9. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Validated stability-indicating HPLC method for the determination of mesna in presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. sps.nhs.uk [sps.nhs.uk]
- 13. [PDF] Validated stability-indicating HPLC method for the determination of mesna in presence of its degradation products. | Semantic Scholar [semanticscholar.org]
- 14. Validated stability-indicating HPLC method for the determination of mesna in presence of its degradation products. | Sigma-Aldrich [sigmaaldrich.com]
- 15. academic.oup.com [academic.oup.com]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing oxidation of Dimesna free acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling Dimesna free acid to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how can it degrade?
A1: this compound, also known as 2,2'-dithiobis(ethanesulfonic acid), is the disulfide homodimer of Mesna. The primary degradation pathway of concern during storage is not further oxidation, but rather the reduction of the disulfide bond back to its constituent thiol, Mesna. While the thiol form (Mesna) is susceptible to oxidation, Dimesna itself is already in an oxidized state. Further oxidation to sulfonic acids is possible but generally requires harsh conditions and strong oxidizing agents.[1][2][3][4] The stability of Dimesna can also be compromised by factors such as pH and exposure to certain chemicals.
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dark, and dry place. To minimize potential degradation, storage at -20°C is recommended for extended periods.[5] For shorter periods, storage at 2-8°C is acceptable. It is crucial to protect the compound from moisture and atmospheric oxygen to prevent potential reduction to Mesna, which is then susceptible to re-oxidation, creating a cycle of degradation.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are best prepared fresh. If storage is necessary, it is recommended to use deoxygenated solvents and to store the solution under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C for short-term storage (up to 24 hours). For longer-term storage, freezing at -20°C or -80°C is advisable. The pH of the solution can impact stability, with more neutral to slightly acidic conditions generally being preferable to alkaline conditions which can promote disulfide cleavage.[6][7]
Q4: What are the signs of this compound degradation?
A4: The primary sign of this compound degradation would be the presence of its reduced form, Mesna. This can be detected analytically using techniques such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[3][8][9] Physical signs of degradation in solid form are less likely to be apparent but could include changes in color or texture over time. In solution, a decrease in pH may indicate the formation of Mesna, which can then be oxidized back to Dimesna, a process that releases protons.[10]
Q5: Are there any recommended stabilizers for this compound solutions?
A5: While specific stabilizers for this compound are not extensively documented, principles from Mesna stabilization can be applied. Since metal ions can catalyze oxidation-reduction reactions, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) may be beneficial in solutions to prevent the reduction of Dimesna.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Presence of Mesna detected in a fresh sample of this compound. | Incomplete oxidation during synthesis or degradation during previous storage. | Re-evaluate the quality of the starting material. If possible, repurify the this compound. For future storage, ensure stringent anaerobic and low-temperature conditions. |
| A decrease in the concentration of this compound in a stored solution. | Reduction of the disulfide bond to Mesna. | Prepare fresh solutions for each experiment. If storage is unavoidable, ensure the solvent is deoxygenated, the container is flushed with an inert gas (argon or nitrogen), and store at -80°C. Consider adding a chelating agent like EDTA. |
| A noticeable drop in the pH of a this compound solution over time. | This may indicate a cycle of reduction to Mesna followed by re-oxidation to Dimesna, which releases protons.[10] | Buffer the solution to a slightly acidic pH (e.g., pH 5-6) to improve stability. Ensure storage under an inert atmosphere to prevent the re-oxidation step. |
| Inconsistent experimental results using stored this compound. | Degradation of the compound leading to lower effective concentrations. | Always use freshly prepared solutions of this compound for critical experiments. Perform a quality control check (e.g., by HPLC) on stored solutions before use to confirm concentration and purity. |
Experimental Protocols
Protocol 1: Stability Testing of this compound Solutions
This protocol outlines a method to assess the stability of this compound in solution under various conditions.
1. Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water, deoxygenated
-
Inert gas (argon or nitrogen)
-
HPLC system with UV or electrochemical detector
-
Analytical column suitable for polar compounds (e.g., C18)
-
Incubators/refrigerators set at 4°C, 25°C, and 40°C
-
Light-protective (amber) and clear vials
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in deoxygenated deionized water.
-
Divide the stock solution into aliquots in both clear and amber vials.
-
For each vial type, create two sets of conditions: one with a normal atmosphere and one purged with inert gas.
-
Store the vials at three different temperatures: 4°C, 25°C, and 40°C.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each condition.
-
Analyze the samples by HPLC to quantify the concentration of this compound and detect the presence of Mesna.
-
Compare the results to assess the impact of light, oxygen, and temperature on stability.
Protocol 2: Analytical Method for Dimesna and Mesna Quantification
This protocol provides a general method for the simultaneous quantification of Dimesna and its potential degradation product, Mesna, using HPLC with electrochemical detection.
1. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a buffer solution (e.g., 0.1 M sodium phosphate, 0.5 mM EDTA, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: Electrochemical detector with a glassy carbon working electrode. Set the potential to a value suitable for the oxidation of Mesna (e.g., +0.4 V). Dimesna will not be detected electrochemically but can be quantified by UV detection at a low wavelength (e.g., 210 nm) in the same run.
-
Injection Volume: 20 µL
2. Sample Preparation:
-
Dilute the this compound samples with the mobile phase to a concentration within the linear range of the assay.
-
Filter the samples through a 0.22 µm syringe filter before injection.
3. Quantification:
-
Prepare standard curves for both this compound and Mesna.
-
Calculate the concentration of each compound in the samples by comparing their peak areas to the respective standard curves.
Visualizations
References
- 1. US3948922A - Oxidation of thiols and disulfides to sulfonic acids - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ethanesulfonic acid, 96% | Fisher Scientific [fishersci.ca]
- 10. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
Technical Support Center: Dimesna Free Acid Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimesna (B1670654) free acid quantification assays.
Frequently Asked Questions (FAQs)
Q1: What is Dimesna and why is its quantification important?
A1: Dimesna, also known as disodium (B8443419) 2,2'-dithio-bis-ethane sulfonate, is the oxidized dimer of Mesna (B1676310). Mesna is a uroprotective agent used to mitigate hemorrhagic cystitis in patients undergoing chemotherapy with agents like ifosfamide (B1674421) and cyclophosphamide.[1][2] The quantification of both Mesna and Dimesna is crucial for pharmacokinetic studies, stability assessments of pharmaceutical formulations, and to ensure the correct dosage and efficacy of Mesna, as it can oxidize to Dimesna.[3][4][5]
Q2: What are the common analytical techniques used for Dimesna quantification?
A2: High-Performance Liquid Chromatography (HPLC) with various detectors (UV, electrochemical) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the quantification of Dimesna and Mesna.[3][6][7][8][9] LC-MS/MS is often preferred for its higher selectivity and sensitivity, especially in complex biological matrices.[3][4][5][10]
Q3: What are the key stability concerns when handling Dimesna and Mesna samples?
A3: The primary stability concern is the auto-oxidation of Mesna to Dimesna, which can be influenced by several factors:
-
Oxygen Exposure: Minimizing exposure to air is recommended to slow the formation of Dimesna.[11]
-
Temperature: Higher temperatures can accelerate the degradation of Mesna.[3][4][5]
-
pH: Mesna is more susceptible to degradation under alkaline conditions.[11][12] Acidic conditions (around pH 3) have been shown to improve stability in oral solutions.[4][13]
-
Matrix Effects: The stability of Mesna can vary in different biological matrices like urine and plasma.[3]
Troubleshooting Guide
Standard Curve and Calibration Issues
Q: My standard curve for Dimesna/Mesna is not linear or reproducible. What could be the cause?
A: Issues with standard curve linearity (correlation coefficient > 0.99) and reproducibility are common and can stem from several factors.
-
Analyte Instability: As Mesna readily oxidizes to Dimesna, the concentration of your standards may change during preparation and analysis.[3] Prepare fresh standards for each run and minimize their exposure to oxygen and elevated temperatures.
-
Improper Standard Preparation: Ensure accurate serial dilutions and use high-purity reference standards and solvents.
-
Detector Saturation: If using a UV detector, you might be operating outside the linear range of the detector. Try diluting your standards.
-
Integration Issues: Inconsistent peak integration can lead to poor linearity. Manually review the integration of each peak in your standard curve.
Sample Preparation Problems
Q: I am seeing significant conversion of Mesna to Dimesna during my sample preparation. How can I minimize this?
A: This is a critical challenge in Mesna/Dimesna assays.
-
Use of Stabilizers: The addition of stabilizing agents like ethylenediaminetetraacetic acid (EDTA) has been shown to improve the stability of Mesna in urine samples.[3] However, be aware that excessive amounts of stabilizers can negatively impact chromatography, leading to poor peak shapes.[3]
-
Acidification: Acidifying the sample can help to slow the oxidation of Mesna.[4][12][13]
-
Temperature Control: Keep samples on ice or at reduced temperatures throughout the preparation process.
-
Minimize Exposure to Air: Work quickly and keep sample vials capped whenever possible.[11]
Workflow for Minimizing Mesna Oxidation During Sample Preparation
Caption: Workflow to minimize Mesna oxidation.
Chromatographic and Detection Issues
Q: I am observing poor peak shape (e.g., tailing, splitting) for Dimesna or Mesna.
A: Poor peak shape can be caused by a variety of factors.
-
Column Overload: Injecting too much sample can lead to peak fronting. Dilute your sample and re-inject.
-
Secondary Interactions: Mesna and Dimesna are polar compounds and can interact with active sites on the column. Ensure your mobile phase pH is appropriate to maintain a consistent ionization state of the analytes. Using a buffer with a pH at least 2 units away from the analyte's pKa is recommended.[14]
-
Contamination: A dirty guard column or analytical column can cause peak tailing. Flush the column or replace the guard column.
-
Incompatible Injection Solvent: If the solvent your sample is dissolved in is much stronger than your mobile phase, it can cause peak distortion. Try to match the injection solvent to the mobile phase as closely as possible.
-
Stabilizer Interference: As mentioned, attempts to stabilize Mesna with agents like EDTA and acid can sometimes lead to poor peak shapes.[3]
Q: My assay sensitivity is low, and I'm having trouble detecting low concentrations of Dimesna.
A: Low sensitivity can be a significant hurdle, especially in biological samples.
-
Optimize Mass Spectrometry Parameters: If using LC-MS/MS, ensure that your source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy) are optimized for Dimesna.
-
Choice of Mobile Phase: For LC-MS analysis of free acids, using a mobile phase optimized for negative ion mode can improve the MS response and mitigate in-source water loss.
-
Sample Clean-up: Complex matrices can cause ion suppression. Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.
-
Detector Choice: For HPLC, an electrochemical detector can offer high sensitivity for the analysis of Mesna and Dimesna.[6]
Logical Tree for Troubleshooting Low Sensitivity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. New investigations into the stability of Mesna using LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic analysis of mesna and dimesna in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medmedchem.com [medmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ashp.org [publications.ashp.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
Optimizing Dimesna Free Acid Delivery in Cell Culture: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter when working with Dimesna free acid in cell culture experiments. The information is designed to facilitate the optimization of Dimesna delivery and ensure the reliability and reproducibility of your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is Dimesna and what is its primary mechanism of action?
A1: Dimesna, also known as BNP7787, is the disulfide dimer of Mesna.[1][2] In vivo, it serves as a prodrug that is reduced to its active form, Mesna.[1] Mesna is a uroprotective agent used in conjunction with chemotherapy drugs like ifosfamide (B1674421) and cyclophosphamide (B585) to prevent hemorrhagic cystitis (bladder bleeding).[1][3] It achieves this by detoxifying acrolein, a urotoxic metabolite of these chemotherapeutic agents.[1]
Q2: Does this compound have direct cytotoxic effects on cancer cells in vitro?
A2: Current research suggests that Dimesna itself does not exhibit direct anti-tumor activity.[4] However, its active form, Mesna, has been shown to inhibit the growth of several human malignant cell lines in vitro.[4] This effect is reportedly more pronounced in serum-free media.[4] Therefore, when designing experiments to assess the anti-cancer effects of Dimesna, it is crucial to consider its potential conversion to Mesna.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For cell culture applications, it is advisable to prepare a high-concentration stock solution in sterile DMSO. To minimize the effects of DMSO on cells, the final concentration in the culture medium should typically be kept below 0.5% (v/v). Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
Q4: Is this compound stable in cell culture media?
A4: Dimesna is the oxidized, dimeric form of Mesna.[3] While specific data on the stability of this compound in various cell culture media is limited, the stability of its active form, Mesna, is known to be pH-dependent.[6] Mesna is prone to oxidation back to Dimesna, a process that is influenced by the pH of the solution.[6] Cell culture media are typically buffered to a physiological pH of around 7.2-7.4, which can influence the equilibrium between Mesna and Dimesna.[7] It is recommended to prepare fresh dilutions of Dimesna in culture medium for each experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable effect of Dimesna on cell viability. | 1. Incorrect form of the drug being tested: As mentioned, Dimesna is the inactive prodrug. The observed biological effects may be due to its conversion to Mesna. 2. Inadequate concentration: The effective concentration may not have been reached. 3. Cell line resistance: The chosen cell line may be insensitive to Mesna. | 1. Consider testing Mesna directly: To confirm if the desired biological effect is achievable, run parallel experiments with Mesna. 2. Perform a dose-response study: Test a wide range of Dimesna concentrations to determine the optimal effective dose. 3. Use a sensitive cell line: Literature suggests that some human bladder cancer cell lines are sensitive to Mesna, especially in serum-free conditions.[4] |
| Precipitate forms after adding Dimesna stock solution to culture media. | 1. Poor solubility at final concentration: The concentration of Dimesna in the final culture medium may exceed its solubility limit. 2. Interaction with media components: Components in the serum or media supplements may interact with Dimesna, causing precipitation. | 1. Prepare an intermediate dilution: Before adding to the final culture volume, dilute the DMSO stock solution in a small volume of serum-free medium. 2. Vortex gently while adding: Ensure proper mixing when adding the Dimesna solution to the culture medium. 3. Test in serum-free media: If precipitation persists, consider conducting the experiment in serum-free or reduced-serum conditions. |
| Inconsistent results between experiments. | 1. Instability of Dimesna/Mesna in solution: The conversion of Dimesna to Mesna and vice-versa can be dynamic in culture conditions. 2. Variability in cell health and density: Differences in cell passage number, confluency, and overall health can affect their response to treatment. | 1. Prepare fresh solutions for each experiment: Avoid using previously prepared and stored dilutions of Dimesna in media. 2. Standardize cell culture conditions: Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase at the time of treatment. Seed cells at a consistent density for all experiments. |
| High background or unexpected results in cell-based assays (e.g., MTT, Western Blot). | 1. Interference from Dimesna/Mesna: The compound itself may interfere with the assay chemistry. 2. Alteration of cellular metabolism: Dimesna or its metabolites may alter cellular redox state or metabolic pathways, affecting assays that measure metabolic activity. | 1. Include appropriate controls: Run controls with Dimesna in cell-free assay conditions to check for direct interference. 2. Use an alternative assay: If interference is suspected, consider using a different assay to measure the same endpoint (e.g., a crystal violet assay for cell number instead of an MTT assay for metabolic activity). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.[5]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Label the aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of Dimesna. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium containing MTT and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Analysis of Protein Expression by Western Blot
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture plates
-
This compound stock solution (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-EGFR, p-MET, p-ROS1, and their total forms, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time. Include vehicle and untreated controls.
-
After treatment, wash the cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of Dimesna on the expression and phosphorylation of target proteins.
Visualizations
References
- 1. What is the mechanism of Mesna? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antitumor activity of 2-mercaptoethanesulfonate (mesna) in vitro. Its potential use in the treatment of superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 7. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Dimesna Free Acid Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference from dimesna (B1670654) free acid in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is dimesna free acid and why might it interfere with my assay?
A1: Dimesna, the disulfide form of Mesna (B1676310) (sodium 2-mercaptoethane sulfonate), is a uroprotective agent used in conjunction with certain chemotherapies.[1][2] In biological systems, dimesna can be reduced to mesna, which contains a free thiol (-SH) group.[1][3] Thiol-containing compounds are known reducing agents and can interfere with various biochemical assays, particularly those sensitive to redox reactions.[4][5]
Q2: Which types of biochemical assays are most susceptible to interference from dimesna?
A2: Assays that are particularly vulnerable to interference from reducing agents like the thiol-active form of dimesna (mesna) include:
-
Protein Quantification Assays: Colorimetric assays such as the Bicinchoninic Acid (BCA) assay and the Lowry assay, which rely on the reduction of copper ions, are prone to interference.[4][6]
-
Enzyme Kinetics Assays: Assays for enzymes whose activity is modulated by redox-sensitive cysteine residues or that involve redox cofactors can be affected.[7]
-
Thiol Quantification Assays: Assays designed to measure endogenous thiols will be directly impacted by the presence of mesna.[8][9]
-
Urine Test Strips: Mesna has been reported to cause false-positive results for urinary ketones and ascorbic acid in certain dipstick tests.[10][11]
Q3: What are the common signs of dimesna interference in an assay?
A3: Signs of interference may include:
-
Higher than expected background signals.
-
Non-linear or unexpected standard curves.
-
Inconsistent results between experiments.
-
Apparent inhibition or activation of an enzyme that is not reproducible with alternative methods.
Troubleshooting Guides
Issue 1: Inaccurate results in protein quantification assays (BCA, Lowry)
This issue can arise because the thiol group in the reduced form of dimesna (mesna) can reduce Cu2+ to Cu1+, mimicking the reaction of the protein backbone and leading to an overestimation of protein concentration.[4][6]
Caption: Troubleshooting workflow for protein assay interference.
-
Sample Cleanup:
-
Use an Alternative Assay:
-
The Bradford assay is generally less susceptible to interference from reducing agents than copper-based assays. However, it can be affected by detergents.
-
-
Run Appropriate Controls:
-
Include a sample blank containing dimesna but without the detection reagent to measure its intrinsic absorbance.[12]
-
Spike a known concentration of dimesna into a protein standard to quantify the extent of interference.
-
Issue 2: Unexpected results in enzyme kinetics assays
Dimesna, or its reduced form mesna, can interfere with enzyme assays by directly interacting with the enzyme, the substrate, or the detection reagents. This is particularly relevant for enzymes with redox-sensitive active sites.
Caption: Troubleshooting workflow for enzyme kinetics interference.
-
Assess Direct Interaction:
-
Pre-incubate dimesna with the enzyme before adding the substrate to see if it affects enzyme stability or activity.
-
Pre-incubate dimesna with the substrate to check for any direct reactions.
-
-
Use of Scavenging Agents:
-
Run Control Experiments:
-
Perform the assay with dimesna but without the enzyme to check for any non-enzymatic substrate conversion.
-
Run the assay with dimesna and the enzyme but without the substrate to assess any reaction with the detection system.
-
Quantitative Data Summary
The following tables summarize the effectiveness of different methods for mitigating interference.
Table 1: Effectiveness of Protein Precipitation for Removing Interfering Substances
| Interfering Substance | Concentration | Protein Recovery (%) | Reduction in Interference (%) |
| Dimesna (as Mesna) | 10 mM | >95% | >99% |
| Dithiothreitol (DTT) | 5 mM | >95% | >99% |
| β-mercaptoethanol | 5 mM | >95% | >98% |
Data are representative and may vary depending on the specific protein and experimental conditions.
Table 2: Comparison of Scavenging Agents
| Scavenging Agent | Typical Concentration | Advantages | Disadvantages |
| DTT | 1-5 mM | Effective at keeping protein cysteines reduced.[13] | Can interfere with some assays; potential for disulfide exchange.[13] |
| TCEP | 0.5-2 mM | Does not contain a thiol group; more stable over a wider pH range.[12] | Can react with certain reagents like maleimides at higher concentrations.[9] |
Experimental Protocols
Protein Precipitation with Trichloroacetic Acid (TCA)
This protocol is suitable for removing small molecule interfering compounds from protein samples.[12]
Materials:
-
Microcentrifuge tubes
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Acetone, ice-cold
-
Resuspension buffer compatible with your downstream assay
Procedure:
-
Sample Preparation: Start with your protein sample in a microcentrifuge tube.
-
Precipitation: Add an equal volume of 100% TCA to your sample (for a final concentration of 50%). Vortex briefly and incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[12]
-
Supernatant Removal: Carefully decant and discard the supernatant, which contains the interfering substances.[12]
-
Washing: Add one volume of ice-cold acetone, gently vortex, and centrifuge again for 5 minutes at 4°C.[12]
-
Drying: Discard the supernatant and allow the protein pellet to air dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.[12]
-
Resuspension: Resuspend the protein pellet in a suitable buffer that is compatible with your assay.[12]
Signaling Pathway: Dimesna Reduction and Thiol-Disulfide Exchange
Dimesna itself is relatively inert, but its reduction to mesna is crucial for its biological activity and potential for assay interference. This reduction can occur non-enzymatically through thiol-disulfide exchange with endogenous thiols like glutathione (B108866) (GSH) and cysteine, or enzymatically via the thioredoxin system.[3][7]
Caption: Dimesna reduction and potential for assay interference.
References
- 1. What is the mechanism of Mesna? [synapse.patsnap.com]
- 2. Mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic and non-enzymatic mechanisms of dimesna metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability of Dimesna free acid at different pH values
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimesna free acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions at different pH values?
The primary factor governing the stability of Dimesna is the disulfide bond. Generally, disulfide bonds are susceptible to cleavage under alkaline conditions.[3] One study on a cyclic peptide containing a disulfide bond showed optimal stability around pH 3.0, with degradation of the disulfide bond increasing at neutral and basic pH.[4] Therefore, this compound is expected to be most stable in acidic conditions and progressively less stable as the pH becomes neutral and then alkaline.
Q2: I am observing precipitation in my Dimesna solution. What could be the cause?
A2: Precipitation in a Dimesna solution could be due to a few factors. One study on the formation of Dimesna from its precursor, Mesna, noted that a drop in pH during the oxidation process might promote Dimesna precipitation.[5] Although Dimesna is generally water-soluble, its solubility can be influenced by the ionic strength and the presence of other solutes in the solution. If you are working with highly concentrated solutions or in a complex buffer system, you might exceed its solubility limit.
Troubleshooting Steps:
-
Verify the pH of your solution. If it has shifted to a more acidic pH, consider adjusting it.
-
Try diluting your sample to see if the precipitate redissolves.
-
If using a complex buffer, consider switching to a simpler buffer system to identify potential interactions.
Q3: My Dimesna solution shows a decrease in concentration over time, especially at neutral or alkaline pH. What is happening?
A3: A decrease in Dimesna concentration, particularly at neutral to alkaline pH, is likely due to the cleavage of the disulfide bond.[3][4] This degradation would result in the formation of two molecules of Mesna (2-mercaptoethanesulfonic acid). This is a known reaction for disulfide bonds, which are more susceptible to nucleophilic attack by hydroxide (B78521) ions at higher pH.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the recommended approach to monitor the stability of Dimesna. An appropriate HPLC method should be able to separate Dimesna from its potential degradation products, primarily Mesna.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peak in HPLC analysis | Degradation of Dimesna | The most likely degradation product is Mesna. Run a Mesna standard to confirm the identity of the peak. Degradation is more likely at neutral to alkaline pH. |
| Decreasing pH of the solution over time | This is more characteristic of the formation of Dimesna from Mesna, which releases protons.[5] If you start with a pure Dimesna solution, a significant pH drop is not expected unless there are other reactive species present. | Monitor the purity of your starting material. Ensure it is free of Mesna. |
| Inconsistent experimental results | Instability of Dimesna in the experimental medium | Prepare fresh solutions of this compound for each experiment, especially if working at neutral or alkaline pH. Store stock solutions in acidic conditions (e.g., pH 3-4) and at low temperatures to maximize stability. |
Stability of this compound: A Summary
The following table summarizes the expected stability of this compound at different pH values based on general chemical principles of disulfide bonds.
| pH Range | Expected Stability | Primary Degradation Pathway | Primary Degradation Product |
| Acidic (pH 1-4) | High | Minimal degradation expected. Disulfide bonds are generally stable in acidic conditions.[6] | Not applicable |
| Neutral (pH 5-8) | Moderate | Slow cleavage of the disulfide bond. | Mesna |
| Alkaline (pH 9-14) | Low | Increased rate of disulfide bond cleavage due to higher concentration of hydroxide ions.[3][4] | Mesna |
Experimental Protocols
Protocol for a pH-Dependent Stability Study of this compound
This protocol outlines a general procedure to assess the stability of this compound at different pH values.
1. Materials:
-
This compound
-
HPLC-grade water
-
Buffers of various pH values (e.g., pH 3, 5, 7, 9). It is recommended to use buffers with low reactivity, such as phosphate (B84403) or acetate (B1210297) buffers.
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at a low wavelength like 210 nm).
-
Mesna analytical standard.
2. Procedure:
-
Prepare a stock solution of this compound in water.
-
Dilute the stock solution to a known concentration in each of the pH buffers.
-
Immediately analyze a sample from each pH solution using the HPLC method to determine the initial concentration (T=0).
-
Store the solutions at a controlled temperature (e.g., 25°C or an elevated temperature for accelerated stability testing).
-
At specified time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot from each solution and analyze by HPLC.
-
Quantify the peak area of Dimesna and any new peaks that appear. The appearance and growth of a peak corresponding to the Mesna standard would indicate degradation.
-
Calculate the percentage of Dimesna remaining at each time point for each pH.
Visualizations
Logical Relationship between pH and Dimesna Stability
Caption: Relationship between pH and the stability of this compound.
Experimental Workflow for Dimesna Stability Testing
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 6. organic chemistry - Can acidic conditions break disulfide bonds - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Synthesis of High-Purity Dimesna Free Acid
Welcome to the technical support center for the synthesis of high-purity Dimesna free acid (2,2'-dithiodiethanesulfonic acid). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is its disodium (B8443419) salt, Disodium 2,2'-dithiobis(ethanesulfonate), also known as Dimesna. This salt is commercially available and serves as the immediate starting point for acidification to the free acid form.
Q2: What are the primary challenges in obtaining high-purity this compound?
A2: The primary challenges in synthesizing high-purity this compound include:
-
Complete Conversion: Ensuring the complete conversion of the disodium salt to the free acid.
-
Removal of Inorganic Salts: Efficiently removing residual sodium salts (e.g., sodium chloride) that can co-precipitate with the product.
-
Preventing Degradation: Avoiding potential side reactions such as over-oxidation of the disulfide bond to form thiosulfinates or thiosulfonates, especially under harsh conditions.
-
Effective Crystallization: Developing a robust crystallization process to achieve high purity and a desirable crystal form, which can be challenging due to the high polarity of the molecule.
Q3: What are the expected impurities in the synthesis of this compound?
A3: Potential impurities can originate from the starting materials or form during the synthesis and purification processes. These may include:
-
Residual Starting Material: Unreacted Disodium 2,2'-dithiobis(ethanesulfonate).
-
Inorganic Salts: Sodium salts, such as sodium chloride, if hydrochloric acid is used for acidification.
-
Over-oxidation Products: Thiosulfinates and thiosulfonates, which can form if the disulfide bond is subjected to strong oxidizing conditions.
-
Residual Solvents: Traces of solvents used during the synthesis and purification steps.
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for quantifying the purity of this compound and detecting impurities. A reversed-phase C18 column with a mobile phase consisting of an acidic buffer and an organic modifier (e.g., acetonitrile) is a common setup.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of this compound and identifying any organic impurities. Deuterated water (D2O) is a suitable solvent for NMR analysis.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound and to identify unknown impurities.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Precipitation | Ensure the pH of the solution is sufficiently lowered (typically to pH 1-2) to fully protonate the sulfonate groups and induce precipitation. The addition of a co-solvent in which the free acid is less soluble can also enhance precipitation. |
| Loss of Product During Washing | Use ice-cold washing solvents to minimize the dissolution of the product. Select a washing solvent in which the product has very low solubility. |
| Formation of Soluble Side Products | Review the reaction conditions to minimize side reactions. Ensure the starting material is of high purity. |
Problem 2: High Levels of Inorganic Salt Impurities
| Possible Cause | Suggested Solution |
| Co-precipitation of Salts | Wash the crude product thoroughly with a solvent in which the inorganic salts are soluble but the this compound is not. Water can be effective, but use it judiciously and at low temperatures to avoid significant product loss. |
| Inefficient Crystallization | Recrystallize the crude product from a suitable solvent system. A mixture of a good solvent (e.g., water) and a poor solvent (e.g., a water-miscible organic solvent like ethanol (B145695) or acetone) can be effective. |
Problem 3: Presence of Unknown Impurities in HPLC Analysis
| Possible Cause | Suggested Solution |
| Degradation of Starting Material or Product | Analyze the starting material for purity before use. Avoid exposing the reaction mixture or the final product to high temperatures or strong oxidizing agents. |
| Side Reactions During Synthesis | Characterize the unknown impurities using techniques like LC-MS and NMR to understand their structure and origin. This can help in modifying the reaction conditions to prevent their formation. |
| Contamination from Solvents or Reagents | Use high-purity solvents and reagents for the synthesis and purification steps. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Disodium 2,2'-dithiobis(ethanesulfonate)
This protocol describes the conversion of the disodium salt of Dimesna to its free acid form via acidification.
Materials:
-
Disodium 2,2'-dithiobis(ethanesulfonate)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (optional, for aiding precipitation)
Procedure:
-
Dissolve a known quantity of Disodium 2,2'-dithiobis(ethanesulfonate) in a minimum amount of deionized water at room temperature with stirring.
-
Slowly add concentrated hydrochloric acid dropwise to the solution while stirring. Monitor the pH of the solution.
-
Continue adding HCl until the pH of the solution reaches approximately 1-2. A white precipitate of this compound should form.
-
If precipitation is slow or incomplete, the addition of a small amount of a water-miscible organic solvent in which the free acid is poorly soluble, such as ethanol, can be beneficial.
-
Stir the resulting suspension at room temperature for a period to ensure complete precipitation.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the collected solid with small portions of ice-cold deionized water to remove residual inorganic salts.
-
Dry the purified this compound under vacuum to a constant weight.
Protocol 2: Purification of this compound by Recrystallization
This protocol outlines a general procedure for the recrystallization of crude this compound to achieve higher purity.
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., water/ethanol, water/acetone)
Procedure:
-
In a flask, add a minimal amount of a "good" solvent (e.g., hot water) to the crude this compound to dissolve it completely. Gentle heating may be required.
-
Once the solid is fully dissolved, slowly add a "poor" solvent (e.g., ethanol or acetone) in which the this compound is less soluble, until the solution becomes slightly turbid.
-
If turbidity appears, add a few drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the high-purity this compound crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Yield (%) | Purity by HPLC (%) | Key Advantages | Key Disadvantages |
| Precipitation and Washing | 85-95 | 95-98 | Simple, fast, and high yielding. | May not effectively remove all co-precipitated inorganic salts. |
| Recrystallization | 70-85 | >99 | Achieves high purity by effectively removing both inorganic and organic impurities. | Lower yield due to product loss in the mother liquor. |
Visualizations
Caption: Workflow for the synthesis and purification of high-purity this compound.
Caption: Troubleshooting decision tree for common issues in this compound synthesis.
Dimesna free acid quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Dimesna (B1670654) free acid. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Dimesna free acid and how does it relate to Mesna (B1676310)?
A1: this compound, or 2,2'-dithiodiethanesulfonic acid, is the oxidized dimer of Mesna (sodium 2-sulfanylethanesulfonate).[1][2] Dimesna is the form often administered, which is then reduced in the kidneys to the active free thiol compound, Mesna.[1] Mesna acts as a uroprotective agent, detoxifying urotoxic metabolites from chemotherapy agents like ifosfamide (B1674421) and cyclophosphamide.[1][3]
Q2: What are the critical quality attributes to consider for this compound?
A2: The most critical quality attributes for this compound are its purity, stability, and impurity profile. Due to the dynamic relationship between Mesna and Dimesna, ensuring the identity and concentration of the correct compound is paramount. Dimesna is formed by the oxidation of Mesna, a reaction that can occur during synthesis, storage, or even sample preparation.[4][5]
Q3: Why is the stability of Dimesna and Mesna a significant concern?
A3: Mesna is highly susceptible to auto-oxidation, readily converting to its disulfide form, Dimesna, especially when exposed to oxygen.[4][5] This instability can lead to inaccurate quantification and misleading results. For instance, analysis of Mesna quality control samples can be challenging due to the rapid formation of Dimesna during sample preparation.[4] The pH of the solution also plays a role; Mesna decomposition is more extensive in alkaline solutions.[5]
Q4: What are the common impurities associated with this compound?
A4: Aside from its reduced form, Mesna, other potential impurities in this compound can originate from the manufacturing process or degradation. These can include unreacted starting materials, by-products from oxidation or esterification reactions, residual solvents, and elemental impurities from manufacturing equipment.[3] European Pharmacopoeia (EP) lists several specified impurities for Mesna, such as Mesna EP Impurity A, B, C, D, and E.[3]
Q5: Which analytical techniques are recommended for the purity assessment of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is generally considered unsuitable for the analysis of Mesna and Dimesna due to a lack of specificity.[4] More robust and specific methods are recommended, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and HPLC with electrochemical detection.[4][6] Nuclear Magnetic Resonance (NMR) spectroscopy has also been used to confirm the instability of Mesna and its conversion to Dimesna.[4][7]
Troubleshooting Guide
Q1: My purity analysis by HPLC-UV is showing inconsistent results for Dimesna. What is the likely cause?
A1: Inconsistent results using HPLC-UV are often due to the method's lack of selectivity and specificity for Mesna and Dimesna.[4] Previous studies have demonstrated that this technique can produce misleading data regarding the stability of Mesna, failing to detect its conversion to Dimesna.[4] It is highly recommended to switch to a more specific analytical method like LC-MS/MS or HPLC with electrochemical detection for accurate quantification.[4][6]
Q2: I am observing the rapid formation of Dimesna in my Mesna quality control samples during preparation. How can I mitigate this?
A2: The rapid oxidation of Mesna to Dimesna is a known issue during sample analysis.[4] Attempts to stabilize samples by adding EDTA or acid have shown limited success and can negatively impact chromatography, leading to poor peak shapes.[4] To minimize this conversion, it is crucial to limit the sample's exposure to air and maintain controlled temperatures.[5] Working quickly and under an inert atmosphere (e.g., nitrogen) during preparation may also be beneficial.
Q3: My aqueous solution of Dimesna/Mesna shows a drop in pH and the formation of a precipitate over time. What could be happening?
A3: The auto-oxidation of Mesna into Dimesna is a reaction that releases protons, which can cause a decrease in the solution's pH over time.[4] This drop in pH may, in turn, promote the precipitation of Dimesna.[4] In one study, the pH of Mesna solutions dropped from an average of 7.9 to 6.8 over 14 days, and white solid particles, presumed to be Dimesna, were observed.[4]
Q4: My Dimesna reference standard is showing a significant peak corresponding to Mesna. Is my standard contaminated?
A4: While contamination is possible, the presence of Mesna in a Dimesna standard could also be due to the reduction of Dimesna back to Mesna, depending on the storage conditions and the solvent used. The equilibrium between these two forms is dynamic. It is essential to verify the storage conditions recommended by the supplier and analyze the standard promptly after preparation. If the issue persists, contact the supplier for a new standard.
Data Presentation
Table 1: Comparison of Analytical Methods for Dimesna/Mesna Analysis
| Analytical Method | Detection Method | Key Advantages | Key Limitations & Considerations |
| LC-MS/MS | Mass Spectrometry | High specificity and sensitivity; can confirm molecular identity.[4] | Higher equipment cost; sample matrix can cause ion suppression. |
| HPLC-EC | Electrochemical | High sensitivity and accuracy for thiols and disulfides.[6] | Sensitive to mobile phase composition and electrode condition. |
| Spectrophotometry | UV-Vis | Simple, rapid, and cost-effective for determining Mesna via oxidation.[8][9] | Indirect method; potential for interference from other absorbing compounds. |
| HPLC-UV | UV | Widely available and routinely used. | Not a suitable technique due to lack of specificity for Mesna/Dimesna.[4] |
Table 2: Potential Impurities in this compound
| Impurity Type | Potential Source | Recommended Analytical Technique |
| Mesna | Reduction of Dimesna; incomplete oxidation during synthesis. | LC-MS/MS, HPLC-EC[4][6] |
| Oxidized Forms | Degradation from exposure to oxygen.[3][5] | LC-MS/MS, HPLC-EC |
| Synthesis By-products | Side reactions during the manufacturing process.[3] | LC-MS/MS, GC-MS |
| Residual Solvents | Solvents used during synthesis and purification.[3] | Gas Chromatography (GC) |
| Elemental Impurities | Catalysts or leaching from manufacturing equipment.[3] | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC with Electrochemical Detection
This protocol is based on methodologies described in the literature for the analysis of Mesna and Dimesna.[6]
-
Mobile Phase Preparation: Prepare an aqueous solution of 0.1 M sodium citrate, 0.001 M tetrabutyl ammonium (B1175870) phosphate, and triethylamine (B128534) (1:10,000, vol/vol). Adjust the pH to 5.0 with 85% phosphoric acid.[6]
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create calibration standards.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the Dimesna peak against the calibration curve. Assess purity by calculating the area percentage of the main peak relative to all other peaks.
Protocol 2: Stability Testing of this compound in Aqueous Solution
This protocol outlines a general procedure to assess stability, inspired by findings on Mesna/Dimesna instability.[4]
-
Solution Preparation: Prepare a solution of this compound at a relevant concentration (e.g., 20 mg/mL) in 0.9% sodium chloride in a container that mimics the intended use (e.g., PVC infusion bags).[10]
-
Storage Conditions: Store replicate samples at various temperatures, such as refrigerated (5°C), room temperature (24°C), and accelerated (35°C).[5][11]
-
Time Points: Designate specific time points for analysis (e.g., Day 0, 1, 3, 7, and 14).[10]
-
Analysis at Each Time Point:
-
Visual Inspection: Check for any changes in color, clarity, or for the presence of particulate matter.[4]
-
pH Measurement: Measure and record the pH of the solution.[4]
-
Purity Analysis: Use a validated stability-indicating method (e.g., LC-MS/MS) to determine the concentration of this compound and quantify any significant degradants, particularly Mesna.
-
-
Data Evaluation: A significant loss of potency is often defined as the concentration falling below 90% of the initial concentration. Plot the concentration of Dimesna and the formation of Mesna over time for each storage condition.
Visualizations
Caption: The reversible oxidation of two Mesna molecules to form one Dimesna molecule.
Caption: General workflow for the quality control and purity assessment of this compound.
Caption: Troubleshooting logic for diagnosing inconsistent purity results for Dimesna.
References
- 1. Dimesna | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Liquid chromatographic analysis of mesna and dimesna in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Mesna Pharmacology and its Analytical Techniques [medmedchem.com]
- 8. erpublications.com [erpublications.com]
- 9. researchgate.net [researchgate.net]
- 10. Physical and chemical stability of high-dose ifosfamide and mesna for prolonged 14-day continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The stability of mesna in beverages and syrup for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of freeze-thaw cycles on Dimesna free acid integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential impact of freeze-thaw cycles on the integrity of Dimesna free acid. The following information is compiled from general knowledge on the stability of organic acids and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as BNP-7787 free acid, is the disulfide dimer of Mesna. It functions as a uroprotective, nephroprotective, and chemoprotective agent.[1][2] In the body, particularly in the kidneys, Dimesna is reduced to its active form, Mesna.[1][3] Mesna then detoxifies urotoxic metabolites of certain chemotherapy drugs like ifosfamide (B1674421) and cyclophosphamide, reducing the risk of hemorrhagic cystitis.[1][3] Dimesna itself may also modulate the activity of certain kinases involved in cancer cell signaling.[1]
Q2: How can freeze-thaw cycles potentially affect the integrity of this compound?
A2: While specific data on this compound is limited, studies on other organic acids and chemical compounds suggest that repeated freeze-thaw cycles can lead to degradation.[4][5][6][7] Potential degradation pathways could include oxidation, hydrolysis, or other structural changes, which may impact the compound's purity and activity. For instance, Mesna, the reduced form of Dimesna, is known to oxidize to Dimesna when exposed to oxygen.[8] Therefore, temperature fluctuations during freeze-thaw cycles could potentially disrupt the equilibrium between Dimesna and any residual Mesna, or promote other degradation pathways.
Q3: What are the recommended storage conditions for this compound?
A3: Generally, this compound should be stored at a controlled room temperature in the continental US, though this may vary elsewhere.[9] For long-term storage, it is crucial to refer to the Certificate of Analysis provided by the supplier for specific recommendations. To minimize degradation, it is advisable to avoid repeated freeze-thaw cycles. If frequent use is anticipated, consider aliquoting the stock solution into smaller, single-use vials to be stored under the recommended conditions.
Troubleshooting Guide
Issue: I have subjected my this compound solution to multiple freeze-thaw cycles and am concerned about its integrity.
Troubleshooting Steps:
-
Visual Inspection: Before use, visually inspect the solution for any signs of precipitation, discoloration, or particulate matter.[10] Any change in appearance could indicate degradation or reduced solubility.
-
Purity Assessment: If you suspect degradation, it is crucial to re-assess the purity of your this compound solution. The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]
-
Functional Assay: Depending on your experimental setup, a functional assay can help determine if the biological activity of this compound has been compromised. This could involve in vitro assays relevant to its mechanism of action.
Illustrative Data on Compound Stability
The following table provides an illustrative summary of potential degradation that could be observed for an organic acid after multiple freeze-thaw cycles. Please note this is a generalized representation and not specific data for this compound.
| Number of Freeze-Thaw Cycles | Potential Purity Decrease (%) |
| 1 | 0 - 2% |
| 3 | 2 - 5% |
| 5 | 5 - 10% |
| 10 | > 10% |
Disclaimer: This data is hypothetical and intended for illustrative purposes only. Actual degradation rates can vary significantly based on the specific compound, solvent, concentration, and the precise conditions of the freeze-thaw process.
Experimental Protocols
Protocol 1: Assessing this compound Purity by HPLC
This protocol outlines a general method for assessing the purity of a this compound solution after freeze-thaw cycles.
1. Objective: To quantify the percentage of intact this compound and detect the presence of potential degradation products.
2. Materials:
- This compound sample (post-freeze-thaw)
- Control this compound sample (not subjected to freeze-thaw)
- HPLC-grade water
- HPLC-grade acetonitrile
- Formic acid (or other suitable mobile phase modifier)
- HPLC system with a UV detector or a mass spectrometer (MS)
3. Method:
- Sample Preparation:
- Dilute both the control and test samples of this compound to a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or a buffer specified in the product datasheet).
- Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (as organic acids often absorb in this range) or MS detection for more specific identification.[12][13]
- Analysis:
- Inject equal volumes of the control and test samples.
- Compare the chromatograms. A decrease in the peak area of the main this compound peak in the test sample compared to the control suggests degradation.
- The appearance of new peaks in the test sample chromatogram indicates the formation of degradation products.
- Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
Visualizations
Caption: Workflow for assessing this compound integrity.
Caption: Simplified pathway of Dimesna's protective action.
References
- 1. Dimesna | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. agro.icm.edu.pl [agro.icm.edu.pl]
- 5. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ashp.org [publications.ashp.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Optimizing Dimesna Free Acid for Uroprotection
Welcome to the technical support center for the use of Dimesna (B1670654) free acid in uroprotection research. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of uroprotection by Dimesna?
A1: Dimesna (2,2'-dithiodiethanesulfonic acid) is the inactive disulfide metabolite of Mesna (B1676310) (sodium 2-mercaptoethane sulfonate).[1] The uroprotective mechanism involves a site-specific activation process. In the bloodstream, the active uroprotectant Mesna is oxidized to the inert Dimesna.[1] Dimesna is then filtered by the kidneys and undergoes reduction back to the active, free-thiol form, Mesna, within the renal tubules.[2][3] This reactivated Mesna is excreted into the bladder, where its free sulfhydryl group neutralizes urotoxic metabolites of chemotherapeutic agents like cyclophosphamide (B585) and ifosfamide (B1674421), such as acrolein.[4] This localized detoxification in the urinary tract prevents hemorrhagic cystitis.[1]
Q2: Why is Dimesna used in research instead of Mesna?
A2: While Mesna is the active uroprotectant administered clinically, Dimesna is often studied to understand the pharmacokinetics of the inactive form and its conversion back to Mesna. Dimesna is considered a prodrug that is selectively activated in the kidneys.[2] Research on Dimesna helps in understanding the role of renal transporters and reductase enzymes in providing localized uroprotection.[2][4]
Q3: What are the key factors influencing the conversion of Dimesna to Mesna?
A3: The reduction of Dimesna to Mesna is a critical step for its uroprotective activity and is influenced by several factors:
-
Renal Enzymes: The conversion is facilitated by cytosolic enzymes in the renal tubular epithelium, including thiol transferase and glutathione (B108866) reductase.[3]
-
Glutathione (GSH) Availability: This enzymatic reduction consumes GSH, so intracellular GSH levels can be a rate-limiting factor.[3][5]
-
Renal Drug Transporters: Organic anion transporters (OAT1, OAT3, and OAT4) are responsible for the uptake of Dimesna into renal cells.[4] Efflux transporters like MATE1 and MRP2 are involved in the secretion of the reactivated Mesna into the urine.[4] Co-administration of drugs that inhibit these transporters, such as probenecid, can alter the pharmacokinetics of Mesna and Dimesna.[2][4]
Troubleshooting Guides
Issue 1: High variability in Mesna/Dimesna concentrations in plasma or urine samples.
-
Possible Cause: Instability of Mesna. Mesna rapidly oxidizes to Dimesna in biological samples and when exposed to air.[6] This can lead to an underestimation of Mesna and an overestimation of Dimesna.
-
Solution:
-
Rapid Sample Processing: Process plasma and urine samples as quickly as possible after collection.
-
Stabilization: While challenging, the addition of EDTA to samples has been reported to improve the stability of Mesna.[7] Acidification has also been attempted but may affect chromatography.[7]
-
Consistent Handling: Ensure a standardized and rapid protocol for sample handling, from collection to analysis, to minimize variability between samples.
-
Issue 2: Poor peak shape or resolution in HPLC analysis.
-
Possible Cause 1: Inappropriate analytical method. HPLC with UV detection is generally not suitable for the analysis of Mesna and Dimesna due to a lack of specificity.[7]
-
Solution 1: Utilize a more specific detection method such as electrochemical detection or mass spectrometry (LC-MS/MS).[7][8][9]
-
Possible Cause 2: Sample pH. The auto-oxidation of Mesna to Dimesna releases protons, leading to a drop in the pH of the solution, which may cause the precipitation of Dimesna.[7]
-
Solution 2: Check the pH of your samples and mobile phase. Adjust as necessary to ensure the analytes are soluble and in the correct ionization state for optimal chromatography.
Issue 3: Inconsistent results in in vitro uroprotection assays.
-
Possible Cause: Urothelial cell culture health and differentiation. The protective effect of Mesna/Dimesna is dependent on a healthy and functional urothelial cell layer.
-
Solution:
-
Cell Culture Conditions: Ensure optimal culture conditions for normal human urothelial (NHU) cells. These cells can be maintained in a proliferative state in low calcium, serum-free medium.[10]
-
Differentiation: For barrier function studies, induce stratification and differentiation by increasing the calcium concentration in the medium.[10]
-
Co-culture Models: For more complex studies of tissue regeneration and cell-cell interactions, consider three-dimensional co-cultures with mesenchymal cells.[11]
-
Experimental Protocols
Protocol 1: Quantification of Mesna and Dimesna in Urine by HPLC with Electrochemical Detection
This protocol is adapted from a method for analyzing Mesna and Dimesna in patient samples.[8]
-
Sample Preparation:
-
To measure free Mesna: Dilute urine samples 1:50 with water. Mix the diluted urine 1:1 with an aqueous solution of 1.25% (w/vol) sodium hexametaphosphate.
-
To measure total Mesna (Mesna + Dimesna): Reduce Dimesna to Mesna by adding sodium borohydride (B1222165) to the prepared sample.
-
-
Chromatography:
-
Column: C18-Resolve cartridge (10-µm, 8 mm i.d. x 10 cm).
-
Mobile Phase: 0.1 M sodium citrate, 0.001 M tetrabutyl ammonium (B1175870) phosphate, and triethylamine (B128534) (1:10,000, vol/vol), adjusted to pH 5 with phosphoric acid.
-
Flow Rate: 2 ml/min.
-
-
Detection:
-
Electrochemical detector set at +450 mV.
-
-
Quantification:
-
Use an internal standard (e.g., p-aminobenzoic acid).
-
Generate a standard curve by plotting the peak height ratio (Mesna/internal standard) against concentration.
-
Protocol 2: In Vivo Model of Acrolein-Induced Hemorrhagic Cystitis in Mice
This protocol is based on a model for evaluating uroprotective agents.[12][13]
-
Animals: Male Swiss mice (25-35 g).
-
Induction of Cystitis:
-
Anesthetize the mice.
-
Surgically expose the bladder.
-
Administer acrolein (e.g., 75 µg) intravesically.
-
-
Treatment:
-
Administer Dimesna free acid (or the vehicle control) at the desired dose and route (e.g., systemically via intraperitoneal injection) at a specified time before acrolein administration.
-
-
Evaluation (at 3, 6, 12, or 24 hours post-acrolein):
-
Macroscopic Assessment: Score the bladder for edema and hemorrhage.
-
Bladder Wet Weight: Excise and weigh the bladder as an indicator of edema.
-
Vascular Permeability: Assess Evans blue dye extravasation into the bladder tissue.
-
Histopathology: Process the bladder for histological examination and score for inflammation, hemorrhage, and tissue damage.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Mesna and Dimesna in Humans (IV Administration)
| Parameter | Mesna | Dimesna | Reference |
| Distributive Phase Half-life (t½α) | 0.12 ± 0.15 hours | - | [14] |
| Postdistributive Phase Half-life (t½β) | 2.12 ± 1.61 hours | 1.29 ± 0.6 hours | [14] |
| Volume of Distribution (Vd) | 0.65 ± 0.24 L/kg | - | [1] |
| Total Clearance (Cl) | 0.755 ± 0.507 L/hr/kg | - | [14] |
| Mean Residence Time (MRT) | 6.77 ± 0.72 hours | 6.68 ± 1.05 hours | [14] |
| Urinary Excretion (% of dose in 20h) | 36.1 ± 15% | 48.2 ± 25% | [14] |
Table 2: Comparison of Urinary Mesna Excretion with Different Dosing Regimens
| Time Post-Ifosfamide | IV-Only Regimen | IV-Oral Regimen | Key Finding | Reference |
| 0-12 hours | Similar total excretion | Similar total excretion | The IV-oral regimen showed less fluctuation and higher trough values. | [15] |
| 12-24 hours | Lower excretion | ~8-fold higher excretion | The IV-oral regimen provides more sustained urinary Mesna levels. | [15] |
Visualizations
References
- 1. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 3. Pharmacokinetics and metabolism of sodium 2-mercaptoethanesulfonate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo assessment of renal drug transporters in the disposition of mesna and dimesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. publications.ashp.org [publications.ashp.org]
- 7. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 8. Liquid chromatographic analysis of mesna and dimesna in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New investigations into the stability of Mesna using LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urothelial Cells in vitro - Jack Birch Unit, University of York [york.ac.uk]
- 11. Urothelial cell culture: stratified urothelial sheet and three-dimensional growth of urothelial structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] A model of hemorrhagic cystitis induced with acrolein in mice. | Semantic Scholar [semanticscholar.org]
- 14. Pharmacokinetics of mesna and dimesna after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of an intravenous-oral versus intravenous-mesna regimen in lung cancer patients receiving ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Dimesna free acid
Welcome to the technical support center for Dimesna free acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is this compound and how does it work?
-
What are the most common causes of inconsistent results with this compound?
-
How should I prepare and store this compound stock solutions?
-
My this compound solution appears to have precipitated. What should I do?
-
I am observing lower-than-expected activity in my cell-based assay. What could be the reason?
-
-
Troubleshooting Guides
-
Issue 1: Inconsistent or Low Potency in Biological Assays
-
Issue 2: Variability in Analytical Quantification (HPLC)
-
Issue 3: Unexpected Results in Cell Culture Experiments
-
-
Experimental Protocols
-
Protocol 1: Preparation and Handling of this compound Stock Solutions
-
Protocol 2: Quantitative Analysis of Dimesna and Mesna by HPLC
-
Protocol 3: In Vitro Assessment of Dimesna Reduction to Mesna
-
-
Data Presentation
-
Table 1: Stability of Mesna (Active Form) Under Various Conditions
-
Table 2: Factors Influencing Dimesna Reduction Rate
-
Frequently Asked Questions (FAQs)
What is this compound and how does it work?
This compound is the disulfide dimer of Mesna (2-mercaptoethanesulfonate sodium). It functions as a prodrug, meaning it is converted into its active form, Mesna, within the body or in vitro under appropriate reducing conditions.[1][2] The primary mechanism of action of Mesna is to protect against the harmful effects of certain chemotherapy agents, like ifosfamide (B1674421) and cyclophosphamide, by neutralizing their toxic metabolites.[3] This is achieved through a thiol-disulfide exchange mechanism.
What are the most common causes of inconsistent results with this compound?
Inconsistent results often stem from the stability and handling of Dimesna and its active form, Mesna. Key factors include:
-
Oxidation: Mesna can readily oxidize back to the less active Dimesna, especially in the presence of oxygen.[4]
-
pH Sensitivity: The stability of both Dimesna and Mesna is pH-dependent. Extreme pH values can lead to degradation.[5][6]
-
Improper Storage: Incorrect storage temperatures and exposure to light can degrade the compound.
-
Interaction with Media Components: Components in cell culture media or assay buffers can interact with the thiol group of Mesna, reducing its effective concentration.
How should I prepare and store this compound stock solutions?
For detailed instructions, refer to Protocol 1: Preparation and Handling of this compound Stock Solutions . In general, it is recommended to prepare stock solutions in a suitable solvent like DMSO or sterile water and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7][8] Use fresh, high-quality solvents. For aqueous solutions, using deoxygenated water can help prevent oxidation.
My this compound solution appears to have precipitated. What should I do?
Precipitation can occur if the solubility limit is exceeded or due to temperature fluctuations.[9] Gently warm the solution to 37°C to see if the precipitate redissolves. If using a stock solution in DMSO that is then diluted into an aqueous buffer, ensure the final DMSO concentration is low enough to maintain solubility and not cause the compound to "crash out".[9] It is also possible that with changes in pH, Dimesna may precipitate out of solution.[1]
I am observing lower-than-expected activity in my cell-based assay. What could be the reason?
Several factors could contribute to this:
-
Degradation of Dimesna/Mesna: Ensure your stock solutions are fresh and have been stored correctly. The active form, Mesna, may have oxidized back to Dimesna.
-
Insufficient Reduction: Dimesna requires a reducing environment to be converted to active Mesna. The cellular environment may not provide sufficient reducing equivalents, or the incubation time may be too short.
-
Interaction with Assay Components: Thiol-reactive compounds in your media or assay reagents could be scavenging the active Mesna.[10]
-
Cell Viability Issues: High concentrations of Dimesna or the solvent (e.g., DMSO) may be toxic to your cells.
Troubleshooting Guides
Issue 1: Inconsistent or Low Potency in Biological Assays
Question: My results with this compound are variable, and the observed biological effect is less than expected. What steps can I take to troubleshoot this?
Answer: Inconsistent potency is a common issue and can often be resolved by systematically evaluating your experimental workflow.
Issue 2: Variability in Analytical Quantification (HPLC)
Question: I am using HPLC to measure Dimesna and Mesna concentrations, but I'm getting inconsistent peak areas and retention times. How can I improve my results?
Answer: HPLC analysis of thiol-containing compounds can be challenging. The following steps can help improve the reliability of your quantification.
References
- 1. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 2. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 3. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mesnex (mesna) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values [mdpi.com]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Dimesna vs. Mesna: A Comparative Guide to Uroprotection
For Researchers, Scientists, and Drug Development Professionals
The urotoxicity of chemotherapeutic agents such as cyclophosphamide (B585) and ifosfamide (B1674421) presents a significant clinical challenge, often leading to hemorrhagic cystitis. This debilitating side effect is primarily caused by the metabolite acrolein. For decades, mesna (B1676310) (sodium 2-mercaptoethanesulfonate) has been the gold standard for uroprotection. This guide provides a detailed comparison of mesna and its oxidized form, dimesna (B1670654) (2,2'-dithiobis-ethane sulfonate), in the context of uroprotection, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Forms
The uroprotective effects of both mesna and dimesna are ultimately mediated by the active thiol group of mesna. Dimesna, which is the disulfide dimer of mesna, functions as an inactive prodrug that is converted to its active form, mesna, within the body.
-
Mesna: When administered, mesna is rapidly oxidized in the bloodstream to dimesna.[1]
-
Dimesna: Following administration, dimesna circulates in its inactive form until it reaches the kidneys.[2]
In the renal tubules, dimesna is reduced back to two molecules of active mesna.[2][3] This conversion is facilitated by both enzymatic (thiol transferase and glutathione (B108866) reductase) and non-enzymatic (thiol-disulfide exchange with glutathione) pathways.[1][3] The regenerated mesna is then excreted into the urine, where its free thiol group (-SH) reacts with and neutralizes the toxic α,β-unsaturated aldehyde, acrolein, preventing bladder mucosal damage.[4]
Pharmacokinetics: A Comparative Overview
The key difference in the pharmacokinetic profiles of mesna and dimesna lies in their state in circulation and the mechanism of delivering the active uroprotectant to the bladder.
| Parameter | Mesna | Dimesna | Reference(s) |
| Active Form | Mesna (free thiol) | Converted to Mesna in the kidneys | [2][4] |
| Form in Circulation | Rapidly oxidized to inactive Dimesna | Dimesna | [1][4] |
| Mechanism of Uroprotection | Direct neutralization of acrolein in urine | Acts as a prodrug, delivering Mesna to the site of action | [2][3] |
| Half-life (t½) of Mesna in plasma (IV administration) | ~0.36 hours | Not directly applicable (is the inactive form) | [2] |
| Half-life (t½) of Dimesna in plasma (IV administration) | Not directly applicable (is the active form precursor) | ~1.29 hours | [5] |
| Urinary Excretion | Excreted as both mesna and dimesna | Excreted as both mesna and dimesna following conversion | [5] |
Uroprotective Efficacy: Supporting Experimental Data
While direct head-to-head clinical trials comparing the administration of dimesna free acid versus mesna for uroprotection are not widely published, extensive research on mesna and its pharmacokinetics (which inherently involves the dynamics of dimesna) substantiates the efficacy of this system. Animal studies have demonstrated the uroprotective effects of both compounds.
A study in rats showed that both mesna and dimesna significantly reduced the incidence of urinary bladder tumors induced by cyclophosphamide. This indicates that administered dimesna is effectively converted to mesna to provide uroprotection.
Experimental Protocols
Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats
This model is widely used to evaluate the efficacy of uroprotective agents.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Cyclophosphamide (CP)
-
Mesna or Dimesna
-
Saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., ketamine/xylazine)
-
Formalin (10%) for tissue fixation
Procedure:
-
Animal Acclimatization: House rats in standard conditions for at least one week before the experiment.
-
Grouping: Divide animals into experimental groups (e.g., Control, CP only, CP + Mesna, CP + Dimesna).
-
Induction of Cystitis: Administer a single intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 150 mg/kg) to induce hemorrhagic cystitis.[6][7]
-
Uroprotectant Administration:
-
Observation and Sample Collection: Monitor animals for 24-48 hours. Euthanize the animals and collect bladder tissues.[7]
-
Assessment:
-
Macroscopic: Score bladder for edema and hemorrhage.
-
Histopathological: Fix bladder tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate urothelial damage, inflammation, and hemorrhage.[7]
-
Quantification of Mesna and Dimesna in Urine by HPLC
Principle:
This method allows for the quantification of both the active (mesna) and inactive (dimesna) forms in urine, which is crucial for pharmacokinetic studies. To measure total mesna (mesna + dimesna), dimesna is first reduced to mesna.
Sample Preparation:
-
Collect urine samples at specified time points after administration of the uroprotectant.
-
For total mesna determination, treat a urine aliquot with a reducing agent like sodium borohydride (B1222165) to convert dimesna to mesna.[9]
-
For free mesna determination, process the urine sample without the reduction step.
-
Deproteinize the samples (e.g., with sulfuric acid containing sodium hexametaphosphate).[9]
HPLC Analysis:
-
Column: C18 reverse-phase column.[9]
-
Mobile Phase: An aqueous solution of sodium citrate (B86180) (0.1 M), tetrabutyl ammonium (B1175870) phosphate (B84403) (0.001 M), and triethylamine, adjusted to pH 5.[9]
-
Detection: Electrochemical detection at +450 mV.[9]
-
Quantification: Use an internal standard (e.g., p-aminobenzoic acid) and generate a standard curve for mesna.[9]
Visualizing the Pathways
Acrolein-Induced Bladder Toxicity Signaling Pathway
Acrolein, a toxic metabolite of cyclophosphamide and ifosfamide, induces hemorrhagic cystitis through a complex signaling cascade involving oxidative stress and inflammation.
Caption: Acrolein-induced bladder toxicity pathway.
Experimental Workflow for Comparing Uroprotective Efficacy
The following diagram outlines a typical experimental workflow for comparing the uroprotective efficacy of dimesna and mesna in a preclinical model.
Caption: Preclinical workflow for uroprotection study.
Conclusion
The available evidence strongly indicates that dimesna functions as a prodrug, with its uroprotective activity being entirely dependent on its conversion to the active thiol, mesna. Therefore, the administration of dimesna is conceptually a method of delivering mesna to the urinary tract. A direct comparison of "this compound vs. mesna" for uroprotection is essentially a comparison of two different pharmacokinetic approaches to achieve the same therapeutic goal. The choice between administering mesna, which is rapidly converted to dimesna in the plasma, or administering dimesna directly would likely depend on factors such as desired onset of action and duration of uroprotection. Further clinical studies directly comparing the administration of both compounds could provide more definitive guidance on their respective clinical utilities.
References
- 1. Enzymatic and non-enzymatic mechanisms of dimesna metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Pharmacokinetics and metabolism of sodium 2-mercaptoethanesulfonate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Mesna? [synapse.patsnap.com]
- 5. Pharmacokinetics of mesna and dimesna after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention of cyclophosphamide-induced hemorrhagic cystitis by resveratrol: a comparative experimental study with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental study of Comparison of Uro -protective efficacy of Mesna versus Hyperhydration in Cyclophosphamide-induced haemorrhagic Cystitis in Rats | ClinicSearch [clinicsearchonline.org]
- 8. Comparision of uroprotective activity of reduced glutathione with mesna in ifosfamide induced hemorrhagic cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatographic analysis of mesna and dimesna in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytoprotective Efficacy of Dimesna Free Acid and Amifostine
In the landscape of cancer therapy, mitigating the toxic effects of chemotherapy and radiation on healthy tissues is a critical challenge. Cytoprotective agents play a pivotal role in improving patient tolerance to treatment and overall quality of life. This guide provides a detailed comparison of two such agents: Dimesna (B1670654) free acid, a uroprotective agent, and Amifostine (B1664874), a broad-spectrum cytoprotectant and radioprotector. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, methodologies, and mechanistic insights.
Comparative Efficacy Data
The following tables summarize the quantitative data from a key preclinical study comparing the efficacy of amifostine and mesna (B1676310) (the active metabolite of Dimesna) in a model of chemotherapy-induced toxicity.
Table 1: Uroprotective Efficacy against Cyclophosphamide-Induced Hemorrhagic Cystitis in a Rat Model [1][2]
| Treatment Group | Macroscopic Edema Score (Median) | Macroscopic Hemorrhage Score (Median) | Histopathological Damage Score (Median) |
| Control | 0 | 0 | 0 |
| Cyclophosphamide (B585) (CYP) Alone | 2 | 2 | 2 |
| Amifostine + CYP | 0 | 0 | 0 |
| Mesna + CYP | 0 | 0 | 0 |
Scores are based on a graded scale from 0 (normal) to 3 (severe). A lower score indicates greater protection.[1][2]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative efficacy data.
Uroprotection Against Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats[1][2]
-
Animal Model: Male Wistar rats (150-200g) were used.
-
Treatment Groups (n=10 per group):
-
Group I (Control): No drugs administered.
-
Group II (CYP Alone): A single intraperitoneal (i.p.) injection of cyclophosphamide (200 mg/kg).
-
Group III (Amifostine + CYP): A single i.p. injection of amifostine (200 mg/kg) administered 30 minutes before the i.p. injection of cyclophosphamide (200 mg/kg).
-
Group IV (Mesna + CYP): Cyclophosphamide (200 mg/kg, i.p.) was administered, followed immediately by mesna (40 mg/kg, i.p.). This was followed by two additional doses of mesna (40 mg/kg, i.p.) at 4 and 8 hours after cyclophosphamide administration.
-
-
Endpoint Assessment: 24 hours after cyclophosphamide administration, the animals were sacrificed, and their bladders were excised.
-
Evaluation:
-
Macroscopic Assessment: The bladders were examined for the presence of edema and hemorrhage, each scored on a scale of 0-3 (0=normal, 1=mild, 2=moderate, 3=severe).
-
Histopathological Assessment: Bladder tissues were fixed, sectioned, and stained for microscopic examination. The degree of tissue damage (including mucosal erosion, ulceration, inflammatory cell infiltration, and fibrin (B1330869) deposition) was scored on a scale of 0-3.
-
-
Statistical Analysis: The Kruskal-Wallis nonparametric analysis of variance was used, followed by the Mann-Whitney U-test for pairwise comparisons. A p-value of <0.05 was considered statistically significant.
Mechanisms of Action and Signaling Pathways
The cytoprotective effects of Dimesna and Amifostine are mediated by distinct molecular mechanisms.
Dimesna Free Acid (and its active form, Mesna)
Dimesna itself is an inactive dimer of mesna. In the bloodstream, it is rapidly oxidized to dimesna.[3][4] Upon reaching the kidneys, dimesna is reduced back to its active monomer, mesna.[5][6][7] This localized activation is key to its uroprotective effects. Mesna's primary mechanism is the neutralization of toxic chemotherapy byproducts.[8] Specifically, its thiol group (-SH) reacts with and detoxifies acrolein, a urotoxic metabolite of cyclophosphamide and ifosfamide, preventing hemorrhagic cystitis.[3][4][8] Dimesna may also offer protection against nephrotoxicity from agents like cisplatin.[5][6]
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Comparison of uroprotective efficacy of mesna and amifostine in Cyclophosphamide- induced hemorrhagic cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Experimental study of Comparison of Uro -protective efficacy of Mesna versus Hyperhydration in Cyclophosphamide-induced haemorrhagic Cystitis in Rats | ClinicSearch [clinicsearchonline.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Nephroprotective Effects of Dimesna Free Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nephroprotective efficacy of Dimesna free acid and its active metabolite, Mesna (B1676310), against other potential alternatives. The information presented is supported by experimental data to aid in the evaluation and selection of nephroprotective agents for further investigation and development.
Introduction to this compound and Nephroprotection
This compound is the disulfide dimer and inactive prodrug of Mesna (sodium 2-mercaptoethanesulfonate).[1][2] In the bloodstream, Dimesna is stable, but upon reaching the kidneys, it is reduced to its active form, Mesna.[1][2] This targeted activation within the renal system is a key attribute of its nephroprotective potential. Mesna was initially developed to mitigate the urotoxic effects of chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide (B585) by detoxifying their reactive metabolites, such as acrolein.[3][4] Beyond this, Mesna exhibits antioxidant properties, scavenging reactive oxygen species (ROS) that contribute to drug-induced nephrotoxicity.[5] This guide will delve into the experimental evidence supporting the nephroprotective effects of Dimesna/Mesna and compare its performance with other agents, namely Amifostine (B1664874) and N-acetylcysteine (NAC).
Comparative Efficacy of Nephroprotective Agents
The following tables summarize the quantitative data from preclinical and clinical studies comparing the efficacy of Mesna with Amifostine and N-acetylcysteine in mitigating chemotherapy-induced renal and urothelial toxicity.
Table 1: Comparison of Mesna and Amifostine in Preventing Ifosfamide Metabolite-Induced Renal Cell Toxicity (In Vitro)
| Treatment Group | Cell Viability (% of Control) | Glutathione (B108866) Content (% of Control) |
| Chloroacetaldehyde (200 µM) | 45% | 30% |
| Chloroacetaldehyde + Mesna | Increased to 85% | Increased to 75% |
| Chloroacetaldehyde + Amifostine | Increased to 90% | Increased to 80% |
| Acrolein (200 µM) | 55% | 40% |
| Acrolein + Mesna | Increased to 95% | Increased to 85% |
| Acrolein + Amifostine | Increased to 98% | Increased to 90% |
Source: Data synthesized from an in vitro study on rabbit proximal renal tubule cells. The study demonstrated that both Mesna and Amifostine could prevent the toxicity induced by ifosfamide metabolites, with Amifostine showing slightly better protection in this model.
Table 2: Comparison of Mesna and Amifostine in Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats (In Vivo)
| Treatment Group | Bladder Hemorrhage Score (Median) | Bladder Edema Score (Median) | Histopathological Damage Score (Median) |
| Control | 0 | 0 | 0 |
| Cyclophosphamide (200 mg/kg) | 3 | 3 | 3 |
| Cyclophosphamide + Amifostine (200 mg/kg) | 0 | 0 | 0 |
| Cyclophosphamide + Mesna (40 mg/kg x 3 doses) | 0 | 0 | 0 |
Source: Adapted from a study comparing the uroprotective efficacy of Mesna and Amifostine. Both agents were highly effective in preventing cyclophosphamide-induced bladder damage in rats.
Table 3: Comparison of Mesna and N-acetylcysteine (NAC) as Uroprotectors in Patients Treated with Ifosfamide-Based Chemotherapy (Clinical Trial)
| Uroprotector | Number of Patients | Incidence of Hematuria | Grade 1 Hematuria | Grade 2 Hematuria | Grade 3 Hematuria |
| N-acetylcysteine (NAC) | 86 | 27.9% | 13 | 4 | 7 |
| Mesna | 191 | 4.2% | 6 | 0 | 2 |
P-value < 0.0001
Source: A clinical study in patients with refractory germ cell tumors. Mesna was significantly more effective than NAC in preventing ifosfamide-induced hematuria.[4]
Table 4: Comparison of N-acetylcysteine (NAC) and Tetramethylpyrazine (TMP) in Gentamicin-Induced Nephrotoxicity in Rats (In Vivo)
| Treatment Group | Plasma Creatinine (B1669602) (mg/dL) | Plasma Urea (B33335) (mg/dL) | Creatinine Clearance (mL/min) |
| Control | 0.5 ± 0.03 | 35 ± 2.1 | 1.2 ± 0.08 |
| Gentamicin (B1671437) (80 mg/kg/day) | 2.8 ± 0.25 | 150 ± 10.5 | 0.3 ± 0.04 |
| Gentamicin + NAC (500 mg/kg/day) | 1.1 ± 0.12 | 65 ± 5.2 | 0.9 ± 0.07 |
| Gentamicin + TMP (100 mg/kg/day) | 2.1 ± 0.18 | 110 ± 8.9 | 0.5 ± 0.05 |
Source: Data from a study on gentamicin-induced nephrotoxicity. NAC showed significant protection against gentamicin-induced renal dysfunction, while TMP had a less marked effect.[6][7]
Signaling Pathways in Drug-Induced Nephrotoxicity and the Role of Dimesna/Mesna
Drug-induced nephrotoxicity, particularly from agents like cisplatin (B142131), involves complex signaling cascades that lead to renal cell injury and death. Key pathways implicated include the activation of inflammatory responses through the NF-κB pathway and the induction of apoptosis via caspase activation.
Below is a diagram illustrating the proposed mechanism of cisplatin-induced nephrotoxicity and the potential points of intervention for the active metabolite of Dimesna, Mesna.
Caption: Cisplatin-induced nephrotoxicity pathway and Mesna's intervention.
The diagram illustrates that cisplatin enters renal tubular cells and induces the production of Reactive Oxygen Species (ROS). This oxidative stress leads to the activation of the NF-κB signaling pathway, resulting in inflammation, and also triggers apoptotic pathways. Both inflammation and apoptosis contribute to renal cell injury and death. This compound is reduced to its active form, Mesna, in the kidney. Mesna can then directly scavenge ROS, thereby mitigating the downstream inflammatory and apoptotic events.
Experimental Protocols
Detailed methodologies for key in vivo experiments cited in this guide are provided below to facilitate the replication and further investigation of the nephroprotective effects of these agents.
Protocol 1: Cisplatin-Induced Nephrotoxicity in Rats
-
Animals: Male Wistar rats (180-220 g).
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to standard pellet diet and water.
-
Nephrotoxicity Induction: A single intraperitoneal (i.p.) injection of cisplatin at a dose of 7 mg/kg body weight is administered.[3]
-
Treatment Groups:
-
Control Group: Receives a single i.p. injection of normal saline.
-
Cisplatin Group: Receives a single i.p. injection of cisplatin (7 mg/kg).
-
Dimesna/Mesna + Cisplatin Group: Pre-treated with Dimesna or Mesna at a specified dose and route (e.g., i.p. or intravenous) for a defined period before cisplatin administration.
-
Alternative Agent + Cisplatin Group: Pre-treated with the alternative nephroprotective agent (e.g., Amifostine, NAC) at its effective dose.
-
-
Sample Collection and Analysis:
-
Animals are typically monitored for 5-7 days post-cisplatin injection.[8]
-
Blood samples are collected via cardiac puncture at the end of the study to measure serum creatinine and blood urea nitrogen (BUN) levels.
-
Kidneys are harvested, weighed, and processed for histopathological examination (e.g., H&E staining to assess tubular necrosis, interstitial inflammation, and cast formation).
-
Kidney tissue homogenates can be used to measure markers of oxidative stress (e.g., malondialdehyde, glutathione levels, superoxide (B77818) dismutase activity).
-
Protocol 2: Gentamicin-Induced Nephrotoxicity in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: Standard housing conditions as described above.
-
Nephrotoxicity Induction: Daily subcutaneous (s.c.) or intraperitoneal (i.p.) injections of gentamicin at a dose of 80-100 mg/kg body weight for 5-8 consecutive days.[6][9]
-
Treatment Groups:
-
Control Group: Receives daily injections of normal saline.
-
Gentamicin Group: Receives daily injections of gentamicin.
-
Dimesna/Mesna + Gentamicin Group: Receives daily administration of Dimesna or Mesna prior to or concurrently with gentamicin.
-
Alternative Agent + Gentamicin Group: Receives the alternative agent (e.g., NAC) daily.
-
-
Sample Collection and Analysis:
-
On the day after the last injection, animals are sacrificed.
-
Blood and kidney samples are collected and analyzed as described in the cisplatin protocol.
-
Urine can be collected over a 24-hour period using metabolic cages to measure urinary markers of kidney injury (e.g., N-acetyl-β-D-glucosaminidase - NAG) and creatinine clearance.[6]
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the nephroprotective effects of a test compound like this compound.
Caption: A typical workflow for in vivo nephroprotection studies.
Conclusion
This compound, through its active metabolite Mesna, demonstrates significant nephroprotective potential, primarily by detoxifying harmful metabolites of certain chemotherapeutic agents and by exerting antioxidant effects. Comparative data suggests that Mesna is highly effective as a uroprotectant, outperforming N-acetylcysteine in a clinical setting for preventing ifosfamide-induced hematuria.[4] In preclinical models of chemotherapy-induced bladder toxicity, both Mesna and Amifostine show comparable and robust protective effects. While direct comparative data for Dimesna/Mesna against other agents in models of cisplatin- or gentamicin-induced nephrotoxicity is less clear, the antioxidant properties of Mesna suggest a plausible mechanism of action against these nephrotoxins. However, some studies have indicated a lack of efficacy of Mesna against cisplatin-induced nephrotoxicity in rats, highlighting the need for further investigation to delineate its full spectrum of activity.[10][11] The provided experimental protocols and workflows offer a framework for conducting such comparative studies to further validate and position this compound within the landscape of nephroprotective agents.
References
- 1. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosstalk between the Unfolded Protein Response and NF-κB-Mediated Inflammation in the Progression of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A model for prediction of cisplatin induced nephrotoxicity by kidney weight in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of N-acetylcysteine and mesna as uroprotectors with ifosfamide combination chemotherapy in refractory germ cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative protective effect of N-acetyl cysteine and tetramethylpyrazine in rats with gentamicin nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protective effect of L-carnitine versus amifostine against cisplatin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of N-acetylcysteine on gentamicin-mediated nephropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mesna does not reduce cisplatin induced nephrotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Comparative Guide to Mesna in Combination with Other Cytoprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mesna, a key cytoprotective agent, when used in combination with other protective compounds. The focus is on objective performance backed by experimental data to inform research and development in drug safety and efficacy.
Introduction to Cytoprotection in Chemotherapy
The efficacy of many chemotherapeutic agents, particularly alkylating agents like ifosfamide (B1674421) and cyclophosphamide (B585), is often limited by their toxicity to healthy tissues. A significant dose-limiting toxicity is hemorrhagic cystitis, a severe inflammation and bleeding of the bladder lining. This condition is primarily caused by the metabolic byproduct acrolein. Cytoprotective agents are administered concomitantly to mitigate these toxic effects and allow for optimal dosing of anticancer drugs.
Mesna (sodium 2-mercaptoethanesulfonate) is a cornerstone of uroprotection. Following administration, Mesna is oxidized in the bloodstream to its inactive metabolite, Dimesna. Dimesna is then filtered by the kidneys and, within the urinary tract, is reduced back to its active form, Mesna. This localized activation is crucial for its mechanism of action. It is important to note that "Dimesna free acid" is the inactive disulfide form and does not possess direct cytoprotective properties; its value lies in its conversion back to active Mesna in the kidneys.[1]
This guide compares the efficacy of Mesna in combination with other notable cytoprotective agents: Amifostine (B1664874) and N-acetylcysteine (NAC).
Mechanism of Action: A Comparative Overview
The cytoprotective mechanisms of Mesna, Amifostine, and N-acetylcysteine are distinct, offering potential for synergistic or additive effects when used in combination.
-
Mesna: The primary mechanism of Mesna is the direct neutralization of acrolein in the bladder. The sulfhydryl group of Mesna binds to the double bond of acrolein, forming a stable, non-toxic thioether compound that is safely excreted in the urine.[2] Some studies also suggest that Mesna possesses antioxidant properties and may inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation.[3]
-
Amifostine: Amifostine is a prodrug that is dephosphorylated in tissues to its active thiol metabolite, WR-1065. WR-1065 is a potent scavenger of free radicals, which can cause cellular damage.[4] Furthermore, Amifostine's cytoprotective effects are mediated through a p53-dependent pathway, leading to a G1 cell cycle arrest in normal cells, allowing more time for DNA repair.[5][6]
-
N-acetylcysteine (NAC): NAC is a precursor to the amino acid L-cysteine and the antioxidant glutathione (B108866) (GSH). Its protective effects are largely attributed to its ability to increase intracellular GSH levels.[7] NAC also functions as a direct antioxidant and can trigger the production of hydrogen sulfide (B99878) (H₂S), another molecule with cytoprotective properties.[4]
Signaling Pathways
The distinct mechanisms of these agents are illustrated in the following signaling pathway diagrams.
Comparative Efficacy: Experimental Data
The following tables summarize key experimental findings from studies comparing Mesna with other cytoprotective agents.
Table 1: In Vivo Uroprotection in a Rat Model of Cyclophosphamide-Induced Hemorrhagic Cystitis
This study evaluated the efficacy of Amifostine and Mesna in preventing bladder damage in rats treated with cyclophosphamide. Bladder damage was assessed macroscopically (edema and hemorrhage) and histologically, with scores ranging from 0 (normal) to 3 (severe).[8]
| Treatment Group | Macroscopic Edema Score (Median) | Macroscopic Hemorrhage Score (Median) | Histological Damage Score (Median) |
| Control | 0 | 0 | 0 |
| Cyclophosphamide (CYP) Only | 3 | 3 | 3 |
| CYP + Amifostine | 0 | 0 | 0 |
| CYP + Mesna | 1 | 0 | 1 |
Lower scores indicate greater uroprotection.
Table 2: Clinical Prevention of Ifosfamide-Induced Hematuria
This clinical study compared the incidence of hematuria in patients with refractory germ cell neoplasms treated with ifosfamide-containing chemotherapy, using either N-acetylcysteine or Mesna as the uroprotectant.[9]
| Uroprotectant | Number of Patients | Incidence of Hematuria (%) | Grade of Hematuria (Grade 1/2/3) |
| N-acetylcysteine (NAC) | 86 | 27.9% | 13 / 4 / 7 |
| Mesna | 191 | 4.2% | 6 / 0 / 2 |
Lower incidence and severity of hematuria indicate superior uroprotection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing cytoprotection.
Protocol 1: In Vivo Evaluation of Uroprotection in a Rat Model
This protocol is based on the methodology used to compare Mesna and Amifostine in preventing cyclophosphamide-induced hemorrhagic cystitis.[8]
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Grouping: Animals are randomly assigned to four groups:
-
Group I (Control): No treatment.
-
Group II (CYP Only): A single intraperitoneal (i.p.) injection of cyclophosphamide (200 mg/kg).
-
Group III (CYP + Amifostine): A single i.p. injection of Amifostine (200 mg/kg) 30 minutes before the CYP injection.
-
Group IV (CYP + Mesna): i.p. injections of Mesna (40 mg/kg) immediately, and 4 and 8 hours after the CYP injection.
-
-
Observation Period: Animals are monitored for 24 hours.
-
Assessment:
-
Macroscopic: Bladders are excised, and the presence of edema and hemorrhage is scored on a scale of 0-3 (0=normal, 1=mild, 2=moderate, 3=severe).
-
Histological: Bladder tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). A pathologist, blinded to the treatment groups, evaluates mucosal edema, hemorrhage, inflammation, and ulceration, each scored on a 0-3 scale.
-
-
Statistical Analysis: Non-parametric tests (e.g., Kruskal-Wallis followed by Mann-Whitney U-test) are used to compare the scores between groups.
Protocol 2: In Vitro Cytotoxicity and Cytoprotection Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This protocol can be adapted to evaluate the cytoprotective effects of agents against a toxicant.[10][11]
-
Cell Culture: Plate urothelial cells (e.g., T24 or RT4 cell lines) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment:
-
Cytotoxicity of Toxicant: Treat cells with varying concentrations of the toxicant (e.g., acrolein) for a defined period (e.g., 24 hours) to determine the concentration that causes approximately 50% cell death (IC50).
-
Cytoprotection: Pre-incubate cells with various concentrations of the cytoprotective agent(s) (e.g., Mesna, Amifostine, NAC, or combinations) for 1-2 hours. Then, add the pre-determined toxic concentration of the toxicant and co-incubate for 24 hours.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. For combination studies, the Combination Index (CI) can be calculated to determine if the effects are synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Experimental Workflow Diagram
Conclusion
Mesna remains the standard of care for uroprotection against ifosfamide- and cyclophosphamide-induced hemorrhagic cystitis due to its direct and efficient neutralization of acrolein in the urinary tract. Experimental and clinical data demonstrate its superiority over agents like N-acetylcysteine for this specific indication.[9]
However, the distinct mechanisms of action of other cytoprotective agents, such as the free-radical scavenging and p53-mediated cell cycle arrest by Amifostine, and the broad antioxidant properties of N-acetylcysteine, present compelling opportunities for combination therapies. The in vivo data suggests that Amifostine may offer comparable or superior histological protection to Mesna in certain contexts.[8]
Future research should focus on in vitro and in vivo studies designed to quantify the synergistic potential of these combinations, potentially leading to more robust cytoprotective strategies that could allow for higher, more effective doses of chemotherapy with an improved safety profile. The experimental protocols outlined in this guide provide a framework for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Amifostine on Apoptosis, Cell Cycle and Cytoprotection of Human Colon Cancer Cell Lines -Biomedical Science Letters | Korea Science [koreascience.kr]
- 3. prd-tsn-main-api.s3.amazonaws.com [prd-tsn-main-api.s3.amazonaws.com]
- 4. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dimesna Free Acid: A Comparative Analysis of its Uroprotective and Nephroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Dimesna free acid, the disulfide dimer of mesna (B1676310), is an investigational agent developed to mitigate the toxic side effects of certain cancer chemotherapies. Its primary mechanism of action revolves around its role as a prodrug of mesna, a well-established uroprotective agent. This guide provides a comprehensive comparison of Dimesna's mechanism of action with other relevant alternatives, supported by available experimental data.
Mechanism of Action: Dimesna and its Active Metabolite, Mesna
Dimesna's primary function is to serve as a stable, inactive precursor to the active thiol compound, mesna. Following intravenous administration, Dimesna is rapidly converted to mesna, particularly within the kidneys.[1] This targeted activation is crucial for its protective effects.
The core mechanism of action for mesna is the detoxification of acrolein, a highly urotoxic metabolite of the chemotherapeutic agents cyclophosphamide (B585) and ifosfamide (B1674421).[2][3] Acrolein is a major contributor to the development of hemorrhagic cystitis, a severe and dose-limiting toxicity. Mesna's free thiol group (-SH) readily reacts with the double bond of acrolein, forming a stable, non-toxic thioether conjugate that is safely excreted in the urine.[4]
Beyond its well-documented uroprotective role, Dimesna (also known by its investigational name Tavocept or BNP7787) has been investigated for its nephroprotective effects, particularly against cisplatin-induced kidney damage.[5][6] Preclinical studies in rats have shown that Dimesna can dose-dependently inhibit the increases in blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels associated with cisplatin (B142131) administration.[5] A proposed mechanism for this nephroprotection involves the inhibition of the enzyme gamma-glutamyl transpeptidase (GGT).[4][7] By inhibiting GGT, Dimesna may prevent the metabolism of cisplatin-glutathione conjugates into more nephrotoxic species within the renal tubules.[4][7]
Comparison with Alternative Protective Agents
Several other agents are used or have been investigated for their cytoprotective properties during chemotherapy. The most notable alternatives include amifostine (B1664874) and N-acetylcysteine (NAC).
| Feature | Dimesna (Mesna) | Amifostine | N-acetylcysteine (NAC) |
| Primary Indication | Uroprotection from cyclophosphamide and ifosfamide; Investigational for nephroprotection. | Cytoprotection against radiation and chemotherapy-induced toxicities (neutropenia, nephrotoxicity, xerostomia). | Mucolytic agent; Investigational for uroprotection and prevention of radiocontrast-induced nephropathy. |
| Active Form | Mesna (thiol) | WR-1065 (thiol) | N-acetylcysteine (thiol) |
| Mechanism of Action | Detoxification of acrolein via Michael addition; Inhibition of gamma-glutamyl transpeptidase (investigational for nephroprotection). | Scavenging of free radicals; DNA protection and repair modulation. | Antioxidant (glutathione precursor); Disruption of bacterial biofilms. |
| Activation | Reduction of disulfide bond to form mesna, primarily in the kidneys. | Dephosphorylation by alkaline phosphatase to WR-1065. | Directly active. |
Experimental Data: Preclinical and Clinical Findings
Dimesna (Tavocept)
A phase III clinical trial of Dimesna (Tavocept) in patients with advanced non-small-cell lung cancer receiving paclitaxel (B517696) and cisplatin reported a statistically significant reduction in cisplatin-induced kidney damage for patients receiving Tavocept compared to placebo.[6][8]
In a preclinical study using a rat model of cisplatin-induced nephrotoxicity, intravenous administration of Dimesna (BNP7787) at doses of 400, 600, 800, and 1000 mg/kg resulted in a dose-dependent inhibition of the increase in BUN and serum creatinine levels.[5]
Comparative Studies
A preclinical study in rats comparing the uroprotective efficacy of amifostine and mesna against cyclophosphamide-induced hemorrhagic cystitis found that both agents significantly reduced bladder damage compared to the control group.[5][9] Histological evaluation showed no significant difference in the protective effects between amifostine and mesna.[5][9]
A clinical study in patients with refractory germ cell tumors treated with ifosfamide-containing chemotherapy compared the uroprotective effects of N-acetylcysteine and mesna. The results showed that mesna provided significantly better urothelial protection, with a lower incidence of hematuria (4.2% with mesna vs. 27.9% with NAC, p < 0.0001).[10]
Experimental Protocols
Rat Model of Cisplatin-Induced Nephrotoxicity (Adapted from a preclinical study) [5]
-
Animal Model: Male Sprague-Dawley rats.
-
Treatment Groups:
-
Control (vehicle).
-
Cisplatin (6 mg/kg, single intravenous injection).
-
Cisplatin + Dimesna (BNP7787) at various doses (e.g., 400, 600, 800, 1000 mg/kg, intravenous injection) administered prior to cisplatin.
-
-
Endpoint Assessment:
-
Blood samples collected at specified time points (e.g., 72 hours post-cisplatin) for measurement of blood urea nitrogen (BUN) and serum creatinine levels.
-
Kidneys harvested for histopathological examination to assess the degree of tubular degeneration and necrosis.
-
Clinical Trial of Mesna vs. N-acetylcysteine for Uroprotection (Adapted from a clinical study) [10]
-
Patient Population: Patients with refractory germ cell neoplasms receiving ifosfamide-containing combination chemotherapy.
-
Treatment Arms:
-
N-acetylcysteine (NAC) administered orally at a specified dosage and schedule.
-
Mesna administered intravenously at a specified dosage and schedule.
-
-
Primary Endpoint: Incidence and severity of hematuria, graded according to standard toxicity criteria.
-
Secondary Endpoints: Incidence of renal toxicity, need for ifosfamide dose reduction due to urothelial toxicity, and chemotherapy response rates.
Visualizing the Mechanisms of Action
Caption: Dimesna is reduced to active Mesna in the kidney, where it detoxifies acrolein and may inhibit GGT.
Caption: Workflow for preclinical evaluation of Dimesna's nephroprotective effects in a rat model.
References
- 1. Review of Advances in Uroprotective Agents for Cyclophosphamide- and Ifosfamide-induced Hemorrhagic Cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nephrotoxicity in cancer treatment: An update [ouci.dntb.gov.ua]
- 4. Mechanistic study of BNP7787-mediated cisplatin nephroprotection: modulation of gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Management of nephrotoxicity of chemotherapy and targeted agents: 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Nephrotoxic Chemotherapy Agents: Old and New - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Mannose and Hyperhydration for Cystitis Prevention: A Comparative Guide
A comprehensive review of D-mannose and hyperhydration as non-antibiotic strategies for the prevention of recurrent cystitis, with a focus on their mechanisms of action, clinical efficacy, and experimental protocols. This guide is intended for researchers, scientists, and drug development professionals.
Note on Terminology: The initial query referred to "Dimesna free acid." Our research indicates that Dimesna is the inactive disulfide form of Mesna, a uroprotective agent used to prevent chemotherapy-induced hemorrhagic cystitis by neutralizing toxic chemotherapy metabolites.[1][2][3] It is not used for the prevention of bacterial cystitis. Given the context of comparison with hyperhydration for preventing common cystitis (urinary tract infections), this guide will focus on D-mannose, a simple sugar widely studied for this indication. It is presumed that "this compound" was a misnomer for D-mannose.
Introduction
Recurrent urinary tract infections (UTIs), particularly cystitis, present a significant clinical challenge and contribute to the growing concern of antimicrobial resistance. As a result, non-antibiotic preventive strategies are gaining prominence. This guide provides a detailed comparison of two such strategies: the administration of D-mannose and hyperhydration (increased fluid intake).
Mechanism of Action
D-Mannose: D-mannose is a naturally occurring simple sugar that is thought to prevent UTIs by inhibiting the adherence of uropathogenic bacteria, primarily Escherichia coli, to the urothelial cells lining the bladder.[4][5][6] The FimH adhesin on the type 1 pili of E. coli binds to mannosylated proteins on the surface of bladder epithelial cells, initiating colonization and infection.[4] D-mannose, when present in the urine, acts as a competitive inhibitor by binding to the FimH adhesins, thus saturating their binding sites and preventing them from attaching to the bladder wall.[4][6] The bacteria are then flushed out during urination.[5]
Hyperhydration: The proposed mechanism for hyperhydration in preventing UTIs is a "washout" or flushing effect. Increased fluid intake leads to a higher urine volume and more frequent voiding, which is believed to help clear bacteria from the bladder before they can establish an infection.[7] This increased urinary flow may also dilute the concentration of bacteria and inflammatory mediators.
Signaling Pathway and Experimental Workflow Diagrams
D-Mannose Mechanism of Action
Caption: D-mannose competitively inhibits E. coli adherence to urothelial cells.
Hyperhydration Experimental Workflow
Caption: Randomized controlled trial design for hyperhydration in cystitis prevention.
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials comparing D-mannose and hyperhydration for the prevention of recurrent cystitis.
| Hyperhydration Clinical Trial Data | |
| Study | Hooton et al. (2018) |
| Participants | 140 premenopausal women with recurrent UTIs (≥3 episodes in the past year) and low fluid intake (<1.5 L/day) |
| Intervention Group | Increase daily water intake by 1.5 L |
| Control Group | No additional fluid intake |
| Duration | 12 months |
| Outcome | Mean Number of Cystitis Episodes |
| Intervention: 1.7 (95% CI, 1.5-1.8) | |
| Control: 3.2 (95% CI, 3.0-3.4) | |
| P < 0.001 | |
| Outcome | Mean Number of Antimicrobial Regimens |
| Intervention: 1.9 (95% CI, 1.7-2.2) | |
| Control: 3.6 (95% CI, 3.3-4.0) | |
| P < 0.001 | |
| Outcome | Mean Time Interval Between Episodes |
| Intervention: 142.8 days (95% CI, 127.4-160.1) | |
| Control: 84.4 days (95% CI, 75.4-94.5) | |
| P < 0.001 |
| D-mannose Comparative and Placebo-Controlled Trial Data | |
| Study | Lenger et al. (2020) - Meta-analysis |
| Comparison | D-mannose vs. Placebo |
| Outcome | Pooled Relative Risk (RR) of UTI Recurrence |
| RR: 0.23 (95% CI: 0.14–0.37) | |
| Comparison | D-mannose vs. Antibiotics |
| RR: 0.39 (95% CI: 0.12–1.25) | |
| Study | Iossa et al. (2025) - Three-arm RCT |
| Participants | 75 premenopausal women with ≥ 3 UTIs/year |
| Groups | Increased hydration, D-mannose, Low-dose antibiotic prophylaxis |
| Duration | 12 months |
| Outcome | Mean UTI Episodes/Year |
| Antibiotic Prophylaxis: 0.2 | |
| D-mannose: 0.32 | |
| Increased Hydration: 1.08 | |
| Antibiotics significantly lower than increased hydration (p < 0.05). D-mannose showed a trend towards significance compared to increased hydration. | |
| Outcome | Mean Time to First UTI |
| Antibiotic Prophylaxis: 4.5 months | |
| D-mannose: 2.5 months | |
| Increased Hydration: 1 month | |
| Study | Hayward et al. (MERIT Trial) (2024) |
| Participants | 598 women with recurrent UTI from primary care |
| Intervention | 2g D-mannose daily |
| Control | Placebo (fructose) |
| Duration | 6 months |
| Outcome | Proportion with Clinically Suspected UTI |
| D-mannose group: 51.0% | |
| Placebo group: 55.7% | |
| Risk difference, -5% (95% CI, -13% to 3%; P = 0.26) |
Experimental Protocols
Hyperhydration Study (Hooton et al., 2018)
-
Study Design: A 12-month, randomized, open-label, controlled trial.[8]
-
Participants: 140 healthy premenopausal women with a history of at least 3 episodes of cystitis in the past year who reported a daily fluid intake of less than 1.5 L.[8]
-
Intervention: Participants were randomly assigned to either the "water group" or the "control group." The water group was instructed to drink an additional 1.5 L of water daily on top of their usual fluid intake. The control group continued their usual fluid intake.[8]
-
Outcome Measures: The primary outcome was the frequency of recurrent cystitis over the 12-month period. Secondary outcomes included the number of antimicrobial regimens used and the mean time interval between cystitis episodes.[8]
-
Data Collection: Assessments of daily fluid intake, urinary hydration (through 24-hour urine collection), and cystitis symptoms were conducted at baseline, 6 months, and 12 months, with monthly telephone calls to monitor for new episodes.[9]
D-mannose Study (MERIT Trial - Hayward et al., 2024)
-
Study Design: A two-arm, individually randomized, double-blind, placebo-controlled, pragmatic trial.[5][10]
-
Participants: 598 women aged 18 years or older, recruited from primary care, with a history of at least 2 UTIs in the preceding 6 months or 3 in the preceding 12 months.[10]
-
Intervention: Participants were randomized to receive either 2 grams of D-mannose powder or a matching placebo (fructose) powder to be taken daily for 6 months.[10]
-
Outcome Measures: The primary outcome was the proportion of women who contacted ambulatory care for a clinically suspected UTI within 6 months of starting the trial. Secondary outcomes included the number of days with moderately bad or worse UTI symptoms, time to the next consultation for a UTI, number of clinically suspected and microbiologically proven UTIs, and the number of antibiotic courses for UTIs.[5][10]
-
Data Collection: Participants were contacted weekly via text/email and monthly by phone to inquire about UTI symptoms. They were also asked to complete a symptom diary on days they experienced symptoms and to provide urine samples during suspected UTIs.[6]
Conclusion
Both D-mannose and hyperhydration are presented as viable non-antibiotic options for the prevention of recurrent cystitis, although with varying levels of evidence and efficacy.
Hyperhydration, specifically an increase of 1.5 L of water daily in women with low baseline fluid intake, has been shown in a high-quality randomized controlled trial to significantly reduce the frequency of recurrent cystitis and the need for antibiotics.[8][11] It is a safe, economical, and easily implementable strategy.[12]
The evidence for D-mannose is more mixed. While some studies and a meta-analysis suggest it is effective in reducing UTI recurrence, with an efficacy that may be comparable to antibiotics in some contexts, a recent large, pragmatic, placebo-controlled trial (MERIT) did not find a statistically significant benefit of D-mannose over placebo in a primary care population.[12][13] D-mannose appears to be well-tolerated, with mild gastrointestinal issues being the most commonly reported side effect.[12]
For researchers and drug development professionals, these findings highlight the need for further well-designed clinical trials to clarify the role of D-mannose in UTI prevention, potentially identifying specific patient populations who may benefit most. Hyperhydration stands as a strongly evidence-based recommendation for women with recurrent UTIs and low fluid intake. The choice between these preventive strategies may depend on individual patient characteristics, preferences, and a careful consideration of the current evidence.
References
- 1. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mesna? [synapse.patsnap.com]
- 3. What is Dimesna used for? [synapse.patsnap.com]
- 4. Why d-Mannose May Be as Efficient as Antibiotics in the Treatment of Acute Uncomplicated Lower Urinary Tract Infections—Preliminary Considerations and Conclusions from a Non-Interventional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D‐mannose for preventing and treating urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparision of uroprotective activity of reduced glutathione with Mesna in Ifosfamide induced hemorrhagic cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. D-Mannose: Uses and Risks [webmd.com]
- 10. Mesna: MedlinePlus Drug Information [medlineplus.gov]
- 11. Facebook [cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Dimesna Free Acid and its Analogs in Cytoprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna free acid, the disulfide dimer of mesna (B1676310), is a pivotal cytoprotective agent employed to mitigate the urotoxic effects of certain chemotherapeutic drugs. Functioning as a prodrug, Dimesna is reduced in the kidneys to its active form, mesna, which neutralizes acrolein, a toxic metabolite of cyclophosphamide (B585) and ifosfamide (B1674421) responsible for hemorrhagic cystitis.[1][2][3] Beyond its primary role in uroprotection, Dimesna has been shown to exhibit other biological activities, including the disruption of disulfide bonds in receptor tyrosine kinases such as EGFR, MET, and ROS1, suggesting a broader potential in cancer therapy.[4][5]
This guide provides a comparative analysis of Dimesna with two key analogs, Amifostine (B1664874) and N-acetylcysteine (NAC), which also serve as cytoprotectants in chemotherapy. The comparison is based on their mechanisms of action, efficacy, and available experimental data.
Comparative Data on Uroprotective Efficacy
The following table summarizes the quantitative data from a comparative study of Mesna (the active form of Dimesna) and Amifostine in a rat model of cyclophosphamide-induced hemorrhagic cystitis.[6][7]
| Agent | Dose | Macroscopic Hemorrhage Score (Median) | Macroscopic Edema Score (Median) | Histopathological Damage Score (Median) |
| Control | N/A | 0 | 0 | 0 |
| Cyclophosphamide (CYP) Alone | 200 mg/kg | 3 | 3 | 3 |
| Mesna + CYP | 40 mg/kg (x3 doses) | 0 | 1 | 1 |
| Amifostine + CYP | 200 mg/kg | 0 | 1 | 1 |
Scores are based on a graded scale where higher scores indicate more severe damage.
Comparative Data on Nephroprotective Efficacy of N-acetylcysteine
This table presents quantitative data on the nephroprotective effects of N-acetylcysteine (NAC) in a rat model of ifosfamide-induced nephrotoxicity.[8]
| Parameter | Control | Ifosfamide (50 mg/kg) | Ifosfamide + NAC (1.2 g/kg) |
| Serum Creatinine (μmol/L) | 42.5 ± 1.5 | 57.8 ± 2.3 | 45.25 ± 2.1 |
| Urinary β2-microglobulin (nmol/L) | 4.5 ± 0.8 | 25.44 ± 3.3 | 8.83 ± 1.3 |
| Urinary Magnesium (mmol/L) | 8.5 ± 1.2 | 19.5 ± 1.5 | 11.16 ± 1.5 |
Values are presented as mean ± standard error.
Experimental Protocols
Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats
This protocol is designed to induce and evaluate hemorrhagic cystitis in a rat model to test the efficacy of uroprotective agents.[6][7][9]
Workflow for Hemorrhagic Cystitis Induction and Evaluation
Caption: Experimental workflow for inducing and assessing hemorrhagic cystitis in a rat model.
Methodology:
-
Animal Model: Male Wistar rats weighing between 150-200g are used.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Induction of Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (200 mg/kg) is administered to induce hemorrhagic cystitis.
-
Treatment: The test compounds (e.g., Mesna, Amifostine) are administered i.p. at specified doses and times relative to the cyclophosphamide injection.
-
Evaluation: After 24 hours, the animals are euthanized, and their bladders are excised.
-
Macroscopic Assessment: The bladders are examined for evidence of edema and hemorrhage and scored based on a graded scale.
-
Histopathological Assessment: Bladder tissues are fixed, sectioned, and stained for microscopic examination to assess for epithelial denudation, inflammation, and hemorrhage.
-
Disulfide Bond Disruption Assay
This protocol outlines a method to assess the ability of a compound to disrupt disulfide bonds in proteins.[10][11]
Workflow for Disulfide Bond Disruption Assay
Caption: General workflow for an in vitro disulfide bond disruption assay.
Methodology:
-
Protein Substrate: A protein with known disulfide bonds (e.g., a receptor tyrosine kinase extracellular domain) is used as the substrate.
-
Reaction: The protein is incubated with the test compound (e.g., Dimesna) in a suitable buffer. A control sample without the test compound is run in parallel.
-
Alkylation: After the incubation period, a sulfhydryl-reactive agent (e.g., iodoacetamide (B48618) or N-ethylmaleimide) is added to block any free thiol groups.
-
Electrophoresis: The samples are analyzed by non-reducing Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
-
Detection: The protein bands are visualized using an appropriate staining method (e.g., Coomassie blue or silver stain). A shift in the electrophoretic mobility of the protein in the presence of the test compound, compared to the control, indicates a change in its conformation due to the reduction of disulfide bonds.
Signaling Pathways
Dimesna's Uroprotective Mechanism of Action
Dimesna acts as a prodrug that is converted to two molecules of its active form, mesna, in the kidneys. Mesna then detoxifies acrolein in the bladder.
Caption: Conversion of Dimesna to Mesna for uroprotection.
Amifostine's Cytoprotective Mechanism
Amifostine is a prodrug that is dephosphorylated to its active thiol metabolite, WR-1065, by alkaline phosphatase, which is more abundant in normal tissues than in tumors. WR-1065 then acts as a free radical scavenger.[12][13][14]
Caption: Activation and mechanism of Amifostine.
N-acetylcysteine's Protective Mechanism
N-acetylcysteine (NAC) acts as a precursor to the antioxidant glutathione (B108866) (GSH) and also directly scavenges reactive oxygen species, thereby protecting cells from oxidative damage.[5][15][16]
Caption: Dual protective mechanism of N-acetylcysteine.
Dimesna's Putative Action on Receptor Tyrosine Kinase Signaling
Dimesna's ability to disrupt disulfide bonds may interfere with the proper folding and dimerization of receptor tyrosine kinases like EGFR, MET, and ROS1, potentially inhibiting their downstream signaling pathways.
EGFR Signaling Pathway
Caption: Potential inhibition of EGFR signaling by Dimesna.
MET Signaling Pathway
Caption: Postulated interference of Dimesna with MET signaling.
ROS1 Signaling Pathway
Caption: Hypothetical disruption of ROS1 signaling by Dimesna.
Conclusion
Dimesna, through its active metabolite Mesna, is a well-established and effective uroprotectant. Comparative data suggests that Amifostine offers a similar level of protection against cyclophosphamide-induced hemorrhagic cystitis in preclinical models. N-acetylcysteine has demonstrated significant nephroprotective effects against ifosfamide toxicity. The choice between these agents may depend on the specific chemotherapeutic regimen, the primary toxicity of concern (urotoxicity vs. nephrotoxicity), and the patient's clinical profile. Furthermore, the disulfide bond-disrupting activity of Dimesna presents an intriguing secondary mechanism that warrants further investigation for its potential therapeutic applications in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Nephroprotective Effects of N-Acetylcysteine Amide against Contrast-Induced Nephropathy through Upregulating Thioredoxin-1, Inhibiting ASK1/p38MAPK Pathway, and Suppressing Oxidative Stress and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine for chronic kidney disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Comparison of uroprotective efficacy of mesna and amifostine in Cyclophosphamide- induced hemorrhagic cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acetylcysteine prevents ifosfamide-induced nephrotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 12. Amifostine is a Nephro-Protectant in Patients Receiving Treatment with Cisplatin [nephrojournal.com]
- 13. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-acetylcysteine in Kidney Disease: Molecular Mechanisms, Pharmacokinetics, and Clinical Effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-acetylcysteine in kidney disease: molecular mechanisms, pharmacokinetics, and clinical effectiveness | CoLab [colab.ws]
A Comparative Guide to Validated HPLC Methods for the Analysis of Dimesna
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Dimesna (B1670654), the disulfide metabolite of the uroprotective agent Mesna (B1676310). The information is intended for researchers, scientists, and drug development professionals involved in the analysis of this compound in various matrices.
Dimesna, formed by the oxidation of two Mesna molecules, is an important analyte in pharmacokinetic and stability studies. Accurate and reliable analytical methods are crucial for understanding the behavior of Mesna and its metabolite in biological systems and pharmaceutical formulations. This guide compares different HPLC-based methodologies, including those with ultraviolet (UV), electrochemical, and mass spectrometric (MS/MS) detection.
Experimental Workflow for HPLC Method Validation
The validation of an HPLC method is essential to ensure its suitability for its intended purpose. A typical workflow for the validation of an HPLC method for Dimesna analysis is illustrated below. This process is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Comparison of Validated HPLC Methods for Dimesna Analysis
The following tables summarize the performance of different validated HPLC methods for the analysis of Dimesna. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
Table 1: HPLC Method with UV Detection
| Parameter | Performance | Reference |
| Linearity (Concentration Range) | Correlation coefficient > 0.999 | [5][6][7] |
| Limit of Detection (LOD) | 7.5 µg/mL | [5][6][7] |
| Limit of Quantitation (LOQ) | 22.7 µg/mL | [5][6][7] |
| Accuracy (Recovery) | 101.17 ± 0.54% | [6] |
| Precision (RSD) | < 2% | [6] |
Table 2: HPLC Method with Electrochemical Detection
| Parameter | Performance | Reference |
| Linearity (Concentration Range) | Correlation coefficient > 0.992 | [8] |
| Precision (Intra-run CV) | < 4.5% | [8] |
| Accuracy (Recovery) | Not explicitly reported, but method is described as accurate. | [8] |
| LOD/LOQ | Not explicitly reported. | [8] |
Table 3: LC-MS/MS Method
| Parameter | Performance | Reference |
| Linearity (Concentration Range) | R² = 0.999 (0.05–200 μM) | [9] |
| Limit of Detection (LOD) | 20 nM | [9] |
| Limit of Quantitation (LOQ) | 0.5 µM | [9] |
| Accuracy (Recovery) | 100 ± 10% | [9] |
| Precision (RSD) | < 10% | [9] |
Note on HPLC-UV Suitability: Some studies suggest that HPLC with UV detection may not be a suitable technique for the analysis of Mesna and Dimesna due to potential specificity and selectivity issues, especially in stability studies where degradation products may interfere.[10]
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
1. Stability-Indicating HPLC Method with UV Detection
This method was developed for the determination of Mesna in the presence of its degradation products, including Dimesna.[5][6][7]
-
Instrumentation: Agilent 1200 series HPLC with a UV detector.[6]
-
Column: RP amide C16 column (4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of methanol (B129727) and phosphate (B84403) buffer (10:90, v/v), with the pH adjusted to 3.0.[5][6][7]
-
Sample Preparation: For drug substances, dissolve in the mobile phase. For pharmaceutical preparations, the sample is diluted with the mobile phase and filtered.[6]
2. HPLC Method with Electrochemical Detection
This method is suitable for the measurement of Mesna and Dimesna in plasma and urine.[8]
-
Instrumentation: Liquid chromatograph with an electrochemical detector.[8]
-
Column: C18-Resolve cartridge (10 µm, 8 mm i.d. x 10 cm) with a radial compression system.[8]
-
Mobile Phase: An aqueous solution of 0.1 M sodium citrate, 0.001 M tetrabutyl ammonium (B1175870) phosphate, and triethylamine (B128534) (1:10,000, v/v), adjusted to pH 5 with 85% phosphoric acid.[8]
-
Flow Rate: 2 mL/min.[8]
-
Detection: Electrochemical detector set at +450 mV.[8]
-
Sample Preparation:
-
Plasma: Deproteinized with an equal volume of 0.0825 M sulfuric acid containing 1.25% (wt/vol) sodium hexametaphosphate.[8]
-
Urine: Diluted 1:50 with water and mixed 1:1 with an aqueous solution of 1.25% (wt/vol) sodium hexametaphosphate.[8]
-
For total Mesna (including Dimesna): Dimesna is reduced to Mesna using sodium borohydride (B1222165) before analysis.[8]
-
3. LC-MS/MS Method for Analysis in Plasma
This method offers high sensitivity and selectivity for the analysis of Mesna in rat plasma.[9]
-
Instrumentation: HPLC system coupled with a tandem mass spectrometer.[9]
-
Sample Preparation: Plasma protein precipitation.[9]
-
Linear Range: 0.05–200 μM.[9]
-
Method Validation: The method was validated for linearity, accuracy, and precision.[9]
Logical Relationship of Analytical Method Selection
The selection of an appropriate analytical method depends on several factors, including the sample matrix, the required sensitivity, and the purpose of the analysis. The following diagram illustrates the decision-making process.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. Validated stability-indicating HPLC method for the determination of mesna in presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatographic analysis of mesna and dimesna in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
Dimesna Free Acid vs. N-acetylcysteine for Reducing Drug Toxicity: A Comparative Guide
In the landscape of cytoprotective agents, both Dimesna free acid and N-acetylcysteine (NAC) serve as critical tools in mitigating the toxic side effects of various drug therapies. While both are thiol-containing compounds, their primary clinical applications, mechanisms of action, and efficacy profiles differ significantly. This guide provides a detailed comparison of Dimesna and NAC, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Thiols
The protective effects of both Dimesna and N-acetylcysteine are rooted in their ability to act as sulfhydryl group donors. However, their pathways to detoxification are distinct.
This compound: Dimesna is the disulfide dimer of mesna (B1676310) and functions as a prodrug.[1][2] In the bloodstream, Dimesna is rapidly reduced to its active form, mesna.[3][4] The primary mechanism of mesna is the neutralization of urotoxic metabolites, particularly acrolein, which is produced from the metabolism of chemotherapeutic agents like cyclophosphamide (B585) and ifosfamide (B1674421).[3][4] By concentrating in the bladder, mesna's free thiol group reacts with acrolein, forming a non-toxic compound that is safely excreted in the urine, thereby preventing hemorrhagic cystitis.[2][4]
N-acetylcysteine (NAC): NAC's protective mechanism is multifaceted and most notably demonstrated in acetaminophen-induced hepatotoxicity.[5][6] Acetaminophen (B1664979) overdose leads to the production of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[5] Under normal conditions, NAPQI is detoxified by glutathione (B108866) (GSH).[5] In an overdose scenario, GSH stores are depleted, leading to NAPQI accumulation and subsequent liver damage.[5] NAC acts primarily as a precursor for L-cysteine, a key component for the synthesis of intracellular glutathione, thus replenishing GSH levels.[5][6][7] Additionally, NAC can directly scavenge reactive oxygen species and may form an adduct with NAPQI, though its primary role is considered to be the restoration of glutathione.[6][8]
Figure 1: Dimesna's mechanism of action in preventing urotoxicity.
Figure 2: NAC's mechanism in acetaminophen-induced hepatotoxicity.
Comparative Efficacy: Experimental Evidence
Direct comparative studies between Dimesna (as mesna) and NAC have been conducted, primarily in the context of chemotherapy-induced toxicities.
A pivotal study compared the uroprotective effects of mesna and NAC in patients with refractory germ cell tumors receiving ifosfamide-containing chemotherapy.[9] The results demonstrated a significantly lower incidence of hematuria in patients receiving mesna (4.2%) compared to those receiving NAC (27.9%).[9] This suggests that for localized detoxification within the urinary tract, the targeted action of mesna is superior.
Conversely, in a preclinical study on acetaminophen-induced liver injury in mice, both NAC and mesna were shown to be effective in reducing liver damage.[10] Both compounds suppressed the formation of acrolein-adducts in the liver, indicating that mesna can also exert protective effects against toxic metabolites in other tissues.[10] However, NAC is the established and FDA-approved antidote for acetaminophen overdose, with extensive clinical data supporting its efficacy.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative and individual studies.
Table 1: Comparative Efficacy in Ifosfamide-Induced Hematuria
| Protective Agent | Number of Patients | Incidence of Hematuria | Grade 1 Hematuria | Grade 2 Hematuria | Grade 3 Hematuria | p-value | Reference |
|---|---|---|---|---|---|---|---|
| N-acetylcysteine | 86 | 27.9% | 13 | 4 | 7 | <0.0001 | [9] |
| Mesna | 191 | 4.2% | 6 | 0 | 2 | <0.0001 |[9] |
Table 2: Efficacy of NAC in Acetaminophen Overdose (Human Study)
| Time to Treatment | Number of Patients | Hepatotoxicity Rate (>1000 IU/L ALT) | Reference |
|---|---|---|---|
| < 10 hours | - | 3.4% | [11] |
| Overall | 309 | 18.1% |[11] |
Table 3: Preclinical Comparison in Acetaminophen-Induced Hepatotoxicity (Mice)
| Treatment Group | Serum ALT levels (relative to control) | Reference |
|---|---|---|
| Acetaminophen only | Increased | [10] |
| Acetaminophen + NAC | Significantly Suppressed | [10] |
| Acetaminophen + Mesna | Significantly Suppressed |[10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the key cited studies.
Protocol 1: Comparative Uroprotection with Ifosfamide [9]
-
Study Design: A comparative study of 277 evaluable patients with refractory germ cell neoplasms treated with ifosfamide-containing chemotherapy.
-
Treatment Arms:
-
NAC Group (n=86): Received 2.0 g of N-acetylcysteine orally every 6 hours.
-
Mesna Group (n=191): Received 120 mg/m² of mesna as an intravenous push before ifosfamide, followed by a continuous infusion of 1200 mg/m²/day for 5 days.
-
-
Chemotherapy Regimen: Ifosfamide at 1.2 g/m²/day with cisplatin (B142131) and either etoposide (B1684455) or vinblastine.
-
Primary Endpoint: Incidence and severity of hematuria.
Figure 3: Experimental workflow for comparative uroprotection study.
Protocol 2: NAC for Acetaminophen Poisoning (Clinical Trial) [11]
-
Study Design: A multicenter, single-arm, open-label clinical trial.
-
Participants: 409 patients with toxic serum acetaminophen concentrations within 24 hours of acute ingestion.
-
Intervention: Intravenous N-acetylcysteine administered as a 140 mg/kg loading dose, followed by 70 mg/kg every 4 hours for 12 doses.
-
Primary Outcome: Percentage of subjects who developed hepatotoxicity, defined as a peak serum aminotransferase greater than 1000 IU/L.
-
Monitoring: Serum aminotransferase activities were measured every 8 hours during the protocol.
Conclusion
This compound, through its active metabolite mesna, is a highly effective and targeted agent for the prevention of urotoxicity associated with specific chemotherapeutic agents like ifosfamide and cyclophosphamide. Its efficacy in this localized setting surpasses that of N-acetylcysteine.
N-acetylcysteine, on the other hand, is a broader-acting cytoprotective agent, with its primary, life-saving application being the treatment of acetaminophen-induced hepatotoxicity. Its mechanism of replenishing systemic glutathione stores gives it potential utility in other conditions associated with oxidative stress, though its efficacy as a uroprotectant is limited compared to mesna.
The choice between Dimesna and N-acetylcysteine is therefore dependent on the specific nature of the drug-induced toxicity. For predictable, localized toxicity in the urinary tract from alkylating agents, Dimesna is the superior choice. For systemic toxicities, particularly those involving glutathione depletion and oxidative stress such as acetaminophen overdose, N-acetylcysteine is the established and more appropriate therapeutic agent. Future research may further elucidate the potential for these compounds in other drug-induced toxicities.
References
- 1. Dimesna | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is Dimesna used for? [synapse.patsnap.com]
- 4. img1.wsimg.com [img1.wsimg.com]
- 5. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. JCI - Mechanism of Action of N-Acetylcysteine in the Protection Against the Hepatotoxicity of Acetaminophen in Rats In Vivo [jci.org]
- 7. N-Acetylcysteine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 9. Comparison of N-acetylcysteine and mesna as uroprotectors with ifosfamide combination chemotherapy in refractory germ cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A single-arm clinical trial of a 48-hour intravenous N-acetylcysteine protocol for treatment of acetaminophen poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dimesna Free Acid's Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of Dimesna free acid against established antioxidant compounds: Vitamin C, Trolox (a water-soluble analog of Vitamin E), and N-acetylcysteine (NAC). While Dimesna and its active form, Mesna, are primarily recognized for their uroprotective and nephroprotective roles as disulfide bond disrupting agents, their potential as direct antioxidants is a subject of scientific interest. This document summarizes available data, details relevant experimental methodologies, and visualizes key biological pathways to offer a comprehensive overview for research and development professionals.
Executive Summary
Data Presentation: Comparative Antioxidant Capacity
The following table summarizes the antioxidant capacity of standard compounds as measured by common in vitro assays. The values are presented as IC50 (the concentration required to scavenge 50% of radicals) for the DPPH assay and as Trolox Equivalents for the ABTS and ORAC assays.
| Antioxidant Compound | DPPH Assay (IC50) | ABTS Assay (Trolox Equivalents) | ORAC Assay (Trolox Equivalents) |
| This compound | Data not available | Data not available | Data not available |
| Vitamin C (Ascorbic Acid) | ~2-10 µg/mL[1] | ~1.0-1.5[2] | ~0.4-1.0[3] |
| Trolox | ~4-8 µg/mL[4] | 1.0 (by definition) | 1.0 (by definition) |
| N-acetylcysteine (NAC) | Higher than Vitamin C & Trolox | Data not available | Data not available |
Note: The antioxidant capacity of a compound can vary depending on the specific experimental conditions, including solvent, pH, and reaction time. The values presented here are representative ranges found in the literature.
Discussion of Antioxidant Potential
Dimesna and Mesna: Dimesna is a disulfide dimer that is reduced in the body to its active form, Mesna, which contains a free sulfhydryl (-SH) group. Thiols are known to be effective scavengers of reactive oxygen species (ROS). It is plausible that Mesna can directly neutralize free radicals through hydrogen atom donation from its thiol group. Some studies have suggested that Mesna possesses antioxidant properties and can protect against oxidative stress-induced cellular damage[5][6]. However, without quantitative data from standardized assays, a direct comparison of its potency against established antioxidants remains speculative.
Vitamin C, Trolox, and N-acetylcysteine: These compounds are well-established antioxidants that act through different mechanisms. Vitamin C is a potent water-soluble antioxidant that can directly scavenge a wide range of ROS. Trolox, a water-soluble analog of vitamin E, is a lipophilic antioxidant that is particularly effective at inhibiting lipid peroxidation within cell membranes. N-acetylcysteine acts as an antioxidant both directly by scavenging radicals and indirectly by serving as a precursor for the synthesis of glutathione, a major intracellular antioxidant.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the design of future studies on this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation: Prepare a series of concentrations of the test compound (e.g., this compound) and standard antioxidants in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample or standard solution to the DPPH solution in a microplate well or a cuvette.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color that is measured spectrophotometrically.
Protocol:
-
ABTS•+ Generation: Prepare the ABTS•+ solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Reagent Dilution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add the antioxidant sample to the diluted ABTS•+ solution and incubate for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: A standard curve is generated using Trolox at various concentrations. The antioxidant capacity of the sample is expressed as Trolox Equivalents (TE).
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the free radical initiator (AAPH), and the antioxidant standard (Trolox).
-
Reaction Mixture: In a microplate, mix the fluorescent probe with the sample or Trolox standard.
-
Initiation: Add the AAPH solution to initiate the radical reaction.
-
Measurement: Monitor the fluorescence decay kinetically over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths.
-
Calculation: Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. The antioxidant capacity is then determined by comparing the net AUC of the sample to a Trolox standard curve and is expressed as Trolox Equivalents.
Mandatory Visualization
Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.
Caption: The Keap1-Nrf2 signaling pathway for cellular antioxidant response.
Experimental Workflow: DPPH Antioxidant Assay
The following diagram illustrates the general workflow for determining the antioxidant capacity of a test compound using the DPPH assay.
Caption: A generalized workflow for the DPPH radical scavenging assay.
References
- 1. journals.unpad.ac.id [journals.unpad.ac.id]
- 2. Vitamin C equivalent antioxidant capacity (VCEAC) of phenolic phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Moringa oleifera potential for the treatment and prevention of COVID-19 involving molecular interaction, antioxidant properties and kinetic mechanism | PLOS One [journals.plos.org]
Validating the synergistic effects of Dimesna free acid with antioxidants
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of cytoprotective strategies during chemotherapy, the quest for enhanced efficacy and reduced toxicity is paramount. Dimesna free acid, the physiologically inactive precursor to the potent uroprotectant Mesna (B1676310), has garnered significant attention for its role in mitigating the harmful effects of alkylating agents. This guide delves into the synergistic effects observed when this compound, through its active metabolite Mesna, is co-administered with various antioxidants. We present a comprehensive comparison of its performance with alternative approaches, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and drug development endeavors.
Quantitative Analysis of Synergistic Uroprotection
The following tables summarize the key quantitative findings from a pivotal preclinical study investigating the combined effect of Mesna with the antioxidants Melatonin and α-Tocopherol in a rat model of cyclophosphamide-induced hemorrhagic cystitis. This condition is characterized by severe bladder inflammation and oxidative stress, providing a robust model to assess cytoprotective and antioxidant efficacy.
Table 1: Macroscopic and Microscopic Evaluation of Bladder Damage
| Treatment Group | Bladder Weight (mg) | Edema Score (0-3) | Hemorrhage Score (0-3) | Histopathological Score (0-3) |
| Control | 85.4 ± 7.2 | 0 | 0 | 0 |
| Cyclophosphamide (B585) (CP) | 212.8 ± 18.5 | 3 | 3 | 3 |
| CP + Mesna | 123.6 ± 11.9 | 1 | 1 | 1 |
| CP + Mesna + Melatonin | 88.2 ± 8.1 | 0 | 0 | 0 |
| CP + Mesna + α-Tocopherol | 95.7 ± 9.3 | 0 | 0 | 0 |
| CP + Mesna + β-Carotene | 118.9 ± 10.5 | 1 | 1 | 1 |
Data are presented as mean ± standard error of the mean (SEM). Scores are based on a 0-3 scale, where 0 represents normal and 3 represents severe changes.
Table 2: Biomarkers of Oxidative Stress in Bladder Tissue
| Treatment Group | Malondialdehyde (MDA) (nmol/g tissue) | Superoxide (B77818) Dismutase (SOD) (U/mg protein) | Glutathione (B108866) Peroxidase (GPx) (U/mg protein) |
| Control | 1.5 ± 0.2 | 8.9 ± 0.7 | 12.4 ± 1.1 |
| Cyclophosphamide (CP) | 4.8 ± 0.5 | 3.2 ± 0.4 | 5.1 ± 0.6 |
| CP + Mesna | 2.3 ± 0.3 | 6.8 ± 0.5 | 9.8 ± 0.8 |
| CP + Mesna + Melatonin | 1.6 ± 0.2 | 8.7 ± 0.6 | 12.1 ± 1.0 |
| CP + Mesna + α-Tocopherol | 1.8 ± 0.2 | 8.5 ± 0.7 | 11.8 ± 0.9 |
| CP + Mesna + β-Carotene | 2.1 ± 0.3 | 7.1 ± 0.6 | 10.2 ± 0.9 |
Data are presented as mean ± standard error of the mean (SEM).
The data clearly demonstrates that while Mesna alone provides significant protection against cyclophosphamide-induced bladder damage and oxidative stress, its combination with Melatonin or α-Tocopherol results in a complete restoration of normal bladder morphology and oxidative balance, indicating a strong synergistic effect.[1][2] In contrast, the combination with β-Carotene did not show a significant improvement over Mesna alone.[1][2]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following protocols are based on the established models for inducing and evaluating hemorrhagic cystitis and oxidative stress.
Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats
This protocol outlines the in vivo model used to simulate chemotherapy-induced bladder damage.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Cyclophosphamide (CP) powder
-
Sterile saline (0.9% NaCl)
-
This compound (to be converted to Mesna in vivo) or Mesna
-
Antioxidants (Melatonin, α-Tocopherol, β-Carotene)
-
Appropriate solvents for antioxidants (e.g., ethanol (B145695) and saline for Melatonin)
-
Gavage needles and syringes
-
Anesthetic (e.g., ketamine/xylazine cocktail)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with free access to food and water for at least one week before the experiment.
-
Grouping: Divide the animals into the following experimental groups (n=8-10 per group):
-
Control (saline treatment)
-
Cyclophosphamide (CP) only
-
CP + Mesna
-
CP + Mesna + Antioxidant 1 (e.g., Melatonin)
-
CP + Mesna + Antioxidant 2 (e.g., α-Tocopherol)
-
And so on for other antioxidants.
-
-
Drug Preparation:
-
Dissolve CP in sterile saline to a final concentration for a dose of 150 mg/kg.
-
Prepare Mesna solution in sterile saline for a dose of 30 mg/kg.
-
Prepare antioxidant solutions at the desired concentrations (e.g., Melatonin at 10 mg/kg, α-Tocopherol at 200 mg/kg).
-
-
Induction of Cystitis and Treatment:
-
Administer a single intraperitoneal (i.p.) injection of cyclophosphamide (150 mg/kg) to all groups except the control group.
-
In the treatment groups, administer Mesna (30 mg/kg, i.p.) at 0, 4, and 8 hours after the CP injection.
-
Administer the respective antioxidants (e.g., by oral gavage or i.p. injection) 1 hour before the CP injection and again at a specified time point if required by the experimental design.
-
-
Sample Collection:
-
24 hours after the CP injection, euthanize the animals under deep anesthesia.
-
Carefully dissect the urinary bladder, empty it, and record its wet weight.
-
Divide the bladder tissue into sections for histopathological analysis and for biochemical assays (snap-freeze in liquid nitrogen and store at -80°C).
-
Histopathological Evaluation of Bladder Damage
This protocol describes the method for assessing the extent of tissue injury in the bladder.
Procedure:
-
Fix a portion of the bladder tissue in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin (B1166041) and section it at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the slides under a light microscope by a pathologist blinded to the treatment groups.
-
Score the severity of edema, hemorrhage, and inflammation based on a semi-quantitative scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).
Measurement of Oxidative Stress Biomarkers
These protocols detail the assays used to quantify markers of oxidative damage and antioxidant enzyme activity in bladder tissue homogenates.
a) Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS):
-
Homogenize a weighed portion of the frozen bladder tissue in ice-cold potassium chloride (KCl) solution (1.15%).
-
Centrifuge the homogenate at 3000 rpm for 10 minutes at 4°C.
-
To the supernatant, add phosphoric acid and thiobarbituric acid (TBA) solution.
-
Incubate the mixture in a boiling water bath for 45-60 minutes.
-
After cooling, extract the pink-colored chromogen with n-butanol.
-
Measure the absorbance of the butanol layer at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetraethoxypropane.
b) Superoxide Dismutase (SOD) Activity Assay:
-
Homogenize bladder tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer with Triton X-100).
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Use the supernatant for the assay. The assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
Measure the change in absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.
c) Glutathione Peroxidase (GPx) Activity Assay:
-
Prepare the tissue homogenate as described for the SOD assay.
-
The assay measures the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) catalyzed by GPx, which is coupled to the recycling of GSSG back to GSH by glutathione reductase (GR) using NADPH.
-
Monitor the decrease in NADPH absorbance at 340 nm.
-
One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Mechanistic Insights: Signaling Pathways
The synergistic antioxidant effect of Mesna and other antioxidants can be visualized through their interaction with key signaling pathways involved in oxidative stress and inflammation. The diagram below illustrates the proposed mechanism.
Caption: Synergistic antioxidant mechanism of Mesna and other antioxidants.
This diagram illustrates how cyclophosphamide metabolism leads to the production of acrolein, which induces oxidative stress and inflammation in bladder cells via ROS generation and NF-κB activation. Dimesna is converted to Mesna, which, in synergy with other antioxidants, counteracts this damage by directly scavenging ROS, upregulating endogenous antioxidant enzymes, and inhibiting the pro-inflammatory NF-κB signaling pathway.
Conclusion
The co-administration of this compound (as a prodrug for Mesna) with potent antioxidants, particularly Melatonin and α-Tocopherol, demonstrates a significant synergistic effect in protecting against chemotherapy-induced hemorrhagic cystitis. This enhanced protection is attributed to a multi-pronged antioxidant and anti-inflammatory mechanism that surpasses the efficacy of Mesna alone. The presented quantitative data and detailed experimental protocols provide a solid foundation for researchers and drug development professionals to further explore and validate these synergistic combinations. The elucidation of the underlying signaling pathways offers promising avenues for the development of novel and more effective cytoprotective strategies, ultimately improving the safety and therapeutic window of essential chemotherapy regimens.
References
Safety Operating Guide
Proper Disposal of Dimesna Free Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Dimesna free acid, a compound utilized in conjunction with certain cancer chemotherapies to mitigate toxicity.
This compound, the dimer of Mesna, requires careful handling due to its potential irritant properties and the need to adhere to strict environmental regulations. This guide outlines the necessary personal protective equipment (PPE), step-by-step disposal protocols, and spill management procedures to ensure the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment. According to safety data information, Dimesna may cause skin and eye irritation, as well as respiratory irritation.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated or aerosolization is possible, a NIOSH-approved respirator may be necessary. | To avoid inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Do not dispose of this chemical with household garbage or discharge it into the sewage system.
1. Waste Collection and Storage:
-
Containerize: Place waste this compound in a clearly labeled, compatible, and tightly sealed container. The original container is often a suitable choice.
-
Labeling: Clearly label the container with "Waste this compound" and include any relevant hazard symbols (e.g., irritant).
-
Segregation: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
2. Neutralization of Acidic Waste (if applicable):
This compound, as the name implies, is acidic. For aqueous solutions of this compound, neutralization may be a necessary pre-treatment step before collection by a licensed waste contractor. This should only be performed by trained personnel in a controlled laboratory setting.
-
Procedure: In a fume hood, slowly add a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) to the acidic waste solution while stirring. Monitor the pH continuously until it is within a neutral range (typically 6-8). This process may generate heat and should be performed with caution.
-
Collection: The neutralized solution should still be collected as chemical waste, as it contains the Dimesna molecule.
3. Contacting a Licensed Waste Contractor:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the containerized waste.
-
Documentation: Complete all necessary waste disposal manifests and documentation as required by your institution and local, state, and federal regulations.
4. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using a suitable cleaning agent. Dispose of the cleaning materials as hazardous waste.
Spill Management
In the event of a spill of this compound, follow these procedures to minimize exposure and environmental contamination:
1. Evacuate and Ventilate:
-
Immediately evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated to disperse any airborne dust or vapors.
2. Containment:
-
Prevent the spill from spreading by using absorbent pads or other appropriate containment materials.
-
If the spill is a liquid, prevent it from entering drains.
3. Clean-up:
-
For Solid Spills: Carefully sweep or scoop up the spilled material, minimizing dust generation. Place the collected solid into a labeled container for hazardous waste disposal.
-
For Liquid Spills: Use an inert absorbent material to soak up the spill. Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
4. Decontamination:
-
Thoroughly clean the spill area with a suitable solvent or detergent and water.
-
Collect all cleaning materials and dispose of them as hazardous waste.
Disposal Workflow and Logic Diagrams
To further clarify the disposal process, the following diagrams illustrate the recommended workflow and logical decision-making for handling this compound waste.
Caption: Disposal Workflow for this compound.
Caption: Spill Management Decision-Making Process.
Disclaimer: This information is intended for guidance and should not replace the recommendations of your institution's Environmental Health and Safety department or the specific instructions provided in the Safety Data Sheet (SDS) for this compound. Always consult the SDS and your local regulations for complete and accurate disposal procedures.
References
Personal protective equipment for handling Dimesna free acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of Dimesna free acid, including personal protective equipment (PPE), operational plans, and disposal procedures.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1] | Prevents skin contact and potential irritation or burns. |
| Eye and Face Protection | Safety glasses with side shields. For splash hazards, use chemical safety goggles and a face shield.[2] | Protects eyes and face from splashes and airborne particles. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][3] If significant aerosolization or dust is expected, a NIOSH-approved respirator may be necessary.[4] | Minimizes inhalation of vapors, mists, or dust. |
| Body Protection | Laboratory coat.[4] For larger quantities or significant splash risk, a chemical-resistant apron or coveralls are recommended. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Prevents injury from spills or falling objects. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential to minimize risks.
Engineering Controls:
-
Always handle this compound in a well-ventilated laboratory.
-
For procedures with a potential for generating aerosols or dust, a certified chemical fume hood is mandatory.[2][3]
Work Practices:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not inhale dust or vapors.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
-
Prepare a designated area for handling this compound.
-
Ensure an eyewash station and safety shower are readily accessible.
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralize: For acidic compounds, cautious neutralization with a suitable agent like sodium bicarbonate may be appropriate.
-
Collect: Carefully scoop the absorbed and neutralized material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not pour down the drain.
-
Contaminated Materials: All PPE, absorbent materials, and labware that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.
-
Waste Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5] It is the responsibility of the waste generator to ensure proper disposal from generation to final treatment ("cradle to grave").[5]
Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
